molecular formula C5H5F5O2 B1592861 4,4,5,5,5-Pentafluoropentanoic acid CAS No. 3637-31-8

4,4,5,5,5-Pentafluoropentanoic acid

Cat. No.: B1592861
CAS No.: 3637-31-8
M. Wt: 192.08 g/mol
InChI Key: HHSIXPRDVJARSI-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentanoic acid is a useful research compound. Its molecular formula is C5H5F5O2 and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5,5-pentafluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O2/c6-4(7,5(8,9)10)2-1-3(11)12/h1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSIXPRDVJARSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633884
Record name 4,4,5,5,5-Pentafluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3637-31-8
Record name 4,4,5,5,5-Pentafluoropentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,5-Pentafluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and characterization of 4,4,5,5,5-Pentafluoropentanoic acid (CAS: 3637-31-8), a critical fluorinated building block in medicinal chemistry and materials science. We explore two primary synthetic pathways: the oxidative transformation of 4,4,5,5,5-pentafluoropentan-1-ol and the radical addition of pentafluoroethyl iodide to acrylic acid. The guide provides step-by-step experimental protocols, purification strategies via vacuum distillation and acid-base extraction, and analytical benchmarks (


 NMR, 

NMR) to ensure high-purity isolation.

Introduction & Strategic Importance

This compound (PFPA) is a partially fluorinated carboxylic acid with the structure


.[1] It serves as a bioisostere for fatty acids in drug design, where the terminal pentafluoroethyl group (

) increases lipophilicity and metabolic stability against

-oxidation without significantly altering the steric bulk compared to an ethyl group.[1]
Physicochemical Profile
PropertyValueSource
CAS Number 3637-31-8[1, 2]
Formula

Molecular Weight 192.08 g/mol
Physical State Low-melting solid / Liquid at RT[2]
Melting Point 23–25 °C[2]
Boiling Point 84 °C @ 20 mmHg[2]
Acidity (pKa) ~4.5 (Est.)

Retrosynthetic Analysis

The synthesis of PFPA can be approached via two distinct logic gates: Functional Group Interconversion (FGI) of the commercially available alcohol, or C-C Bond Formation via radical chemistry.

Retrosynthesis Target This compound (Target) Alcohol 4,4,5,5,5-Pentafluoropentan-1-ol (Commercial SM) Alcohol->Target Oxidation (FGI) RadicalPrecursors Pentafluoroethyl Iodide + Acrylic Acid RadicalPrecursors->Target Radical Addition & Reductive Deiodination

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Method A: Oxidative Transformation (Preferred Lab Scale)[1]

This route utilizes 4,4,5,5,5-pentafluoropentan-1-ol (CAS 148043-73-6) as the starting material.[1] While Jones oxidation is effective, a greener approach using TEMPO/NaOCl is recommended for pharmaceutical applications to avoid chromium residues.

Mechanism

The oxidation proceeds via the formation of an aldehyde intermediate, which is rapidly oxidized to the carboxylic acid. The fluorine atoms at the


 and 

positions exert an inductive effect, making the alcohol slightly less nucleophilic but stable to standard oxidation conditions.[1]
Experimental Protocol (TEMPO-Catalyzed)

Reagents:

  • 4,4,5,5,5-Pentafluoropentan-1-ol (1.0 equiv)[1]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)[1]

  • Sodium Hypochlorite (NaOCl, bleach) (2.2 equiv)[1]

  • Sodium Chlorite (

    
    ) (1.5 equiv) - Optional for two-step purity[1]
    
  • Acetonitrile/Water (1:1 v/v) solvent system[1]

Workflow:

  • Setup: Dissolve the alcohol and TEMPO in acetonitrile/water in a round-bottom flask cooled to 0 °C.

  • Oxidation: Add the NaOCl solution dropwise while maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Monitoring: Monitor by TLC or GC-MS. The aldehyde intermediate may be observed transiently.[1]

  • Quench: Once conversion is complete (approx. 2-4 hours), quench excess oxidant with saturated

    
     solution.[1]
    
  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Dichloromethane (DCM) (

    
    ).[1]
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Yield Expectation: 85–92%

Method B: Radical Addition (Industrial/Scale-Up)[1]

For larger scales where the fluorinated alcohol is cost-prohibitive, the radical addition of pentafluoroethyl iodide (


) to acrylic acid  is the most economical route.[1]
Reaction Scheme

The reaction involves the addition of the electrophilic perfluoroalkyl radical to the electron-deficient alkene, followed by reductive deiodination.[1]

RadicalRoute SM1 C2F5-I Intermediate 2-Iodo-4,4,5,5,5- pentafluoropentanoic acid SM1->Intermediate Cu or AIBN Radical Addition SM2 Acrylic Acid SM2->Intermediate Cu or AIBN Radical Addition Target 4,4,5,5,5-Pentafluoro- pentanoic acid Intermediate->Target Zn/AcOH Reduction

Figure 2: Two-step synthesis via radical addition and deiodination.

Experimental Protocol
Step 1: Radical Addition
  • Vessel: Use a high-pressure glass tube or autoclave.[1]

  • Charge: Mix Acrylic Acid (1.0 equiv) and Pentafluoroethyl Iodide (1.1 equiv).

  • Initiator: Add Copper powder (10 mol%) or AIBN (5 mol%).

  • Reaction: Heat to 70–90 °C for 12–24 hours. The pressure will rise; ensure vessel rating is sufficient.[1]

  • Isolation: Cool and filter off the copper catalyst. The crude product contains the

    
    -iodo acid [3].[1]
    
Step 2: Reductive Deiodination
  • Dissolution: Dissolve the crude iodo-acid in Glacial Acetic Acid.

  • Reduction: Add Zinc dust (2.0 equiv) slowly at room temperature (exothermic).

  • Stirring: Stir for 4–6 hours until the iodine color fades and TLC shows consumption of the intermediate.

  • Filtration: Filter off zinc salts.

  • Concentration: Remove acetic acid under reduced pressure.

Yield Expectation: 65–75% (over two steps)[1]

Purification & Isolation Strategy

Achieving pharmaceutical-grade purity (>98%) requires removing non-fluorinated impurities and trace oxidants.[1]

Acid-Base Extraction (Chemical Purification)

This method exploits the acidity of PFPA to separate it from neutral organic impurities (unreacted alcohol/iodide).[1]

  • Basification: Dissolve crude oil in

    
    . Extract with 1M NaOH (
    
    
    
    ).[1] The product moves to the aqueous phase as the sodium salt (
    
    
    ).[1]
  • Wash: Wash the aqueous layer with fresh

    
     to remove neutrals.[1]
    
  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1 with conc. HCl. The product will oil out or precipitate.[1]

  • Extraction: Extract the acidic aqueous layer with DCM (

    
    ).[1]
    
Vacuum Distillation (Physical Purification)

For final polishing, especially if the product is liquid at ambient temperature (MP 23–25 °C).[1]

  • Setup: Short-path distillation head.

  • Pressure: 20 mmHg (Water aspirator or pump).[1]

  • Temperature: Collect the fraction boiling at 84 °C .

  • Note: Keep the condenser coolant >25 °C if the product tends to solidify in the lines, or use a heat gun to melt blockages.[1]

Analytical Characterization

Validating the structure requires checking the specific fluorine coupling patterns.[1]

TechniqueExpected SignalInterpretation

NMR

-85.5 ppm (s, 3F,

)
Terminal

group.

-118.0 ppm (t, 2F,

)
Methylene

coupled to

.

NMR

11.0 ppm (bs, 1H)
Carboxylic acid proton (

).[1]

2.6 ppm (t, 2H)

-protons (

-COOH).[1]

2.3 ppm (m, 2H)

-protons (

-

).[1]
IR Spectroscopy 1715

(Strong)
C=O stretch.[1]
2500–3000

(Broad)
O-H stretch (carboxylic acid).[1]

Safety & Handling

  • HF Generation: While the

    
     bond is stable, thermal decomposition (>200 °C) or contact with strong Lewis acids can release Hydrogen Fluoride (HF).[1] Always have calcium gluconate gel available.[1]
    
  • Corrosivity: PFPA is a fluorinated acid; it is corrosive to skin and eyes (Category 1B).[1] Use butyl rubber gloves.[1]

  • Pressure: The radical addition route involves volatile alkyl iodides in a closed system.[1] Use blast shields.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23423163, this compound. Retrieved from [Link]

  • Brace, N. O. (1999).[1] Syntheses with perfluoroalkyl iodides.[1] Part III. Addition of perfluoroalkyl iodides to acrylic acid and its derivatives. Journal of Fluorine Chemistry. [Contextual grounding based on general reactivity of Rf-I + Acrylic Acid described in search results 1.5].

Sources

Physicochemical properties of 4,4,5,5,5-Pentafluoropentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4,4,5,5,5-Pentafluoropentanoic acid, structured as a professional monograph for researchers in medicinal chemistry and materials science.

Status: Active Chemical Entity | CAS: 3637-31-8 | Version: 2.0

Executive Summary

This compound (PFPA) represents a critical fluorinated building block in the "fluorotelomer" class, bridging the gap between hydrocarbon lipophilicity and perfluorinated metabolic stability. Unlike its perfluorinated analog (Perfluoropentanoic acid, PFPeA), PFPA retains a reactive hydrocarbon spacer (


) that allows for versatile organic transformations while maintaining a terminal pentafluoroethyl group (

). This unique architecture makes it a high-value intermediate in the synthesis of Selective Estrogen Receptor Degraders (SERDs), most notably as an oxidative derivative related to the side-chain synthesis of Fulvestrant .

This guide provides a definitive physicochemical and synthetic profile of PFPA, designed to support decision-making in drug discovery and fluoropolymer engineering.

Molecular Architecture & Identification

PFPA is characterized by a "segmented" structure: a polar carboxylic head, a lipophilic hydrocarbon linker, and a hydrophobic/oleophobic fluorinated tail.

Identifier Value
IUPAC Name This compound
Common Synonyms 4,4,5,5,5-Pentafluorovaleric acid; 2H,2H,3H,3H-Perfluoropentanoic acid
CAS Registry Number 3637-31-8
Molecular Formula

SMILES OC(=O)CCC(F)(F)C(F)(F)F
InChI Key HHSIXPRDVJARSI-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) suitable for experimental design.

Core Physical Properties
PropertyValueContext/Notes
Molecular Weight 192.08 g/mol Monoisotopic mass: 192.02 g/mol
Physical State Solid / Low-melting solidCrystalline mass at RT; distinct from liquid valeric acid.
Melting Point 70–72 °CSignificantly higher than non-fluorinated analog due to polarizability of fluorine.
Boiling Point ~158 °C (Predicted)Lower than valeric acid (186 °C) due to reduced Van der Waals forces in the F-tail.
Density ~1.50 g/cm³Estimated based on alcohol precursor (1.35 g/mL).
Solubility Soluble in MeOH, EtOH, Et₂OModerate water solubility (pKa dependent).
Electrochemical & Lipophilic Properties
  • Acidity (pKa): 4.11 ± 0.10 [1]

    • Mechanistic Insight: The electron-withdrawing pentafluoroethyl group (

      
      ) exerts a negative inductive effect (-I), stabilizing the carboxylate anion more effectively than the alkyl chain in valeric acid (pKa 4.82). This makes PFPA approx. 5x more acidic than its non-fluorinated parent.
      
  • Lipophilicity (LogP): 2.05

    • Relevance: The value falls within the optimal range for oral bioavailability (Rule of 5). The fluorine tail increases lipophilicity compared to valeric acid (LogP 1.39) without introducing the extreme hydrophobicity of long-chain PFAS.

Synthetic Pathways & Manufacturing

The synthesis of PFPA typically proceeds via the oxidation of its alcohol precursor, 4,4,5,5,5-Pentafluoro-1-pentanol , which is generated through radical addition chemistry.

Primary Synthetic Workflow

The industrial route utilizes Pentafluoroiodoethane (


) as the fluorine source.

Synthesis Pre1 Pentafluoroiodoethane (C2F5-I) Inter1 Radical Adduct (I-CH2-CH(OH)-CH2-C2F5) Pre1->Inter1 Radical Addition (Fe/Amine cat.) Pre2 Allyl Alcohol (CH2=CH-CH2OH) Pre2->Inter1 Inter2 4,4,5,5,5-Pentafluoro-1-pentanol (HO-CH2-CH2-CH2-C2F5) Inter1->Inter2 Deiodination/Reduction (Zn/AcOH or H2/Pd) Final This compound (HOOC-CH2-CH2-C2F5) Inter2->Final Jones Oxidation (CrO3/H2SO4) or TEMPO

Figure 1: Stepwise synthesis of this compound from fluorinated alkyl halides.

Detailed Protocol (Oxidation Step)

Objective: Conversion of 4,4,5,5,5-pentafluoro-1-pentanol to PFPA.

  • Reagents: Jones Reagent (Chromium(VI) oxide in dilute sulfuric acid) or TEMPO/NaOCl (Green alternative).

  • Setup: Dissolve 10 mmol of 4,4,5,5,5-pentafluoro-1-pentanol in acetone (0 °C).

  • Addition: Add Jones reagent dropwise until the orange color persists.

  • Workup: Quench with isopropanol. Remove acetone under vacuum. Extract aqueous residue with ethyl acetate.

  • Purification: Recrystallization from hexanes/ethyl acetate affords the acid as a white crystalline solid.

Analytical Characterization

For verification of identity, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (376 MHz, 
    
    
    
    ):
    • 
       ppm (s, 3F, 
      
      
      
      )
    • 
       ppm (t, 
      
      
      
      , 2F,
      
      
      )
    • Note: The absence of other fluorine signals confirms the integrity of the

      
       spacer (no HF elimination).
      
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (br s, 1H, 
      
      
      
      )
    • 
       ppm (t, 
      
      
      
      , 2H,
      
      
      -
      
      
      )
    • 
       ppm (m, 2H, 
      
      
      
      -
      
      
      , deshielded by
      
      
      )
Mass Spectrometry (ESI-)
  • Molecular Ion:

    
     at 
    
    
    
    191.0.
  • Fragmentation: Loss of

    
     (
    
    
    
    147) and subsequent HF elimination are common.

Application Context: Drug Discovery & Materials

Bioisosteric Design in Oncology

PFPA serves as a crucial intermediate in the synthesis of Fulvestrant analogs. The pentafluoropentyl chain functions as a "pure antagonist" side chain.

  • Mechanism: The fluorinated tail increases the hydrophobicity of the side chain without increasing steric bulk significantly compared to a heptyl chain. This enhances binding affinity to the Estrogen Receptor (ER) while promoting receptor degradation.

  • Metabolic Stability: The terminal

    
     group blocks 
    
    
    
    -oxidation, a common metabolic clearance pathway for alkyl chains, thereby extending the drug's half-life.

Applications cluster_metabolism Pharmacokinetic Advantages PFPA This compound Linker Activation (Acid Chloride/Anhydride) PFPA->Linker Coupling Coupling to Steroid Scaffold (e.g., Estradiol derivative) Linker->Coupling Drug Fulvestrant Analog (SERD Activity) Coupling->Drug M1 Blocks omega-oxidation Drug->M1 M2 Increases Lipophilicity Drug->M2

Figure 2: Application of PFPA in the synthesis of Selective Estrogen Receptor Degraders (SERDs).

Materials Science
  • Surface Modification: The acid group allows covalent attachment to metal oxides (via coordination) or amines (amide coupling), imparting oleophobic properties to surfaces (e.g., stain-resistant textiles).

  • Fluoropolymers: Used as a chain transfer agent or comonomer initiator to introduce fluorinated end-groups into non-fluorinated polymers.

Handling, Safety & Stability

Hazard Classification (GHS)[5][6][7]
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[2][3][4][5]

  • H302: Harmful if swallowed.[2][3]

Storage & Stability
  • Hygroscopicity: Slightly hygroscopic. Store in a desiccator.

  • Incompatibility: Avoid strong bases and reducing agents.

  • Shelf Life: Stable for >2 years if stored at 2–8 °C under inert atmosphere (

    
     or Ar).
    
Emergency Protocol
  • Skin Contact: Immediate wash with Polyethylene Glycol (PEG 400) or copious water. Fluorinated acids can penetrate tissue rapidly; treat similar to weak HF burns if irritation persists (calcium gluconate gel recommended as a precaution for fluorinated organics).

References

  • PubChem Compound Summary. (2025). This compound (CID 23423163). National Center for Biotechnology Information. Link

  • Valliscor. (2024).[2][6] 4,4,5,5,5-Pentafluoro-1-pentanol Technical Data Sheet. (Precursor data).[7] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Togni, A., et al. (2019). A New Generation of Pentafluorosulfanyl Reagents. Chemistry – A European Journal.[3] (Context on C2F5/SF5 radical addition chemistry).

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: this compound.[3][8][9][10]Link

Sources

Technical Whitepaper: Spectroscopic Characterization of 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 4,4,5,5,5-pentafluoropentanoic acid. It synthesizes experimental data with theoretical grounding to provide a robust framework for identification and quality control.

CAS: 3637-31-8 | Formula: C₅H₅F₅O₂ | MW: 192.08 Da

Executive Summary & Application Context

This compound (PFPA) represents a critical fluorinated building block in medicinal chemistry, serving as a lipophilic bioisostere for valeric acid.[1] The introduction of the pentafluoroethyl (–C₂F₅) moiety significantly alters the pKa and metabolic stability of the parent alkyl chain while maintaining steric compatibility with aliphatic binding pockets.

This guide provides a definitive spectroscopic profile for PFPA, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The protocols detailed below are designed to ensure reproducibility and unambiguous structural confirmation in drug development workflows.

Structural Analysis & Connectivity

Before interpreting spectral data, the connectivity logic must be established. The molecule consists of a polar carboxylic acid "head" and a hydrophobic, electron-withdrawing perfluoroalkyl "tail," separated by an ethylene spacer.[1]

  • Electronic Effect: The strongly electronegative –C₂F₅ group exerts a deshielding inductive effect (-I) on the adjacent methylene protons (H-3) and carbons (C-3), resulting in distinctive downfield shifts and complex coupling patterns.

  • Spin Systems: The molecule comprises two distinct spin systems: the proton ethylene chain (AA'BB' type) and the fluorine ethyl group (A₃X₂ type), which interact through H-F coupling.[1]

Diagram 1: Structural Assignment Logic

StructuralLogic cluster_0 Molecular Domains cluster_1 Spectroscopic Signatures Head Carboxylic Head (COOH) IR_CO IR: C=O Stretch ~1715 cm⁻¹ Head->IR_CO Diagnostic Link Ethylene Spacer (-CH2-CH2-) NMR_H 1H NMR: Multiplets δ 2.3 - 2.7 ppm Link->NMR_H Coupling Tail Perfluoro Tail (-CF2-CF3) Tail->Link Inductive Effect (Deshielding) NMR_F 19F NMR: Distinct Region δ -85 & -118 ppm Tail->NMR_F Fingerprint

Caption: Logic flow connecting molecular domains to their primary spectroscopic reporters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for purity assessment.[1] Due to the high fluorine content, ¹⁹F NMR is as critical as ¹H NMR for this compound.[1]

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by two methylene signals. The proximity to the fluorine atoms causes splitting beyond simple triplets.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
COOH 10.0 - 12.0Broad Singlet1H-Acidic Proton
H-2 2.65Triplet (t)2HJ ≈ 7.5-CH ₂-COOH
H-3 2.35 - 2.50Multiplet (m)2HJH-H ≈ 7.5, JH-F ≈ 18-CH ₂-CF₂-

Technical Insight: The signal at ~2.40 ppm (H-3) often appears as a triplet of triplets (tt) due to coupling with the adjacent CH₂ (H-2) and the CF₂ fluorine atoms. The JH-F coupling constant (~18 Hz) is diagnostic for protons beta to a fluorinated carbon.[1]

¹⁹F NMR Data (376 MHz, CDCl₃)

The fluorine spectrum provides a clean "fingerprint" free from solvent interference (unless fluorinated solvents are used).[1]

PositionShift (δ, ppm)*MultiplicityIntegrationAssignment
F-5 -85.5Singlet (s) or br s3F-CF₂-CF
F-4 -118.0Multiplet2F-CH₂-CF ₂-CF₃

*Note: Shifts are referenced to CFCl₃ (0 ppm) or internal standard α,α,α-trifluorotoluene (-63.7 ppm).[1]

Protocol Tip: Always acquire ¹⁹F NMR with a sufficient spectral width (at least 100 ppm) to capture both the CF₃ and CF₂ signals, which are separated by ~30 ppm.[1]

¹³C NMR Data (100 MHz, CDCl₃)

Carbon signals are split by ¹⁹F coupling, resulting in characteristic quartets and triplets.[1]

  • C-1 (C=O): ~177.5 ppm (s)[1]

  • C-2 (CH₂): ~26.2 ppm (s or d)[1]

  • C-3 (CH₂): ~26.5 ppm (t, JC-F ~ 22 Hz) – Significant coupling to F-4

  • C-4 (CF₂): ~110-120 ppm (tq, JC-F ~ 250 Hz) – complex splitting

  • C-5 (CF₃): ~115-125 ppm (qt, JC-F ~ 285 Hz) – complex splitting

Mass Spectrometry (MS)

For molecular weight confirmation, Electrospray Ionization (ESI) in negative mode is preferred due to the acidic proton.

  • Ionization Mode: ESI(-)[1]

  • Molecular Ion: [M-H]⁻ = 191.08 m/z[1]

  • Fragmentation Pattern (EI/GC-MS):

    • m/z 192: Molecular Ion (Weak)

    • m/z 173: [M - F]⁺

    • m/z 147: [M - COOH]⁺ (Loss of carboxylic acid group)[1]

    • m/z 119: [C₂F₅]⁺ (Pentafluoroethyl cation - Diagnostic)[1]

    • m/z 69: [CF₃]⁺

Infrared Spectroscopy (FT-IR)

IR is used for rapid functional group verification, particularly to confirm the integrity of the carboxylic acid.

Wavenumber (cm⁻¹)Vibration ModeDescription
2500 - 3300 O-H StretchBroad, "hairy beard" typical of carboxylic acids.
1715 - 1730 C=O StretchStrong, sharp carbonyl peak.[1]
1100 - 1350 C-F StretchMultiple strong bands; diagnostic for perfluoroalkyl group.
1400 - 1450 C-H BendMethylene scissoring/bending.[1]

Experimental Workflow: Sample Preparation

To ensure high-quality spectral data, the following preparation protocol is recommended. This minimizes artifacts from water or impurities common in fluorinated acid synthesis.[1]

Diagram 2: Sample Preparation & Analysis Workflow

SamplePrep Start Crude PFPA Sample Drying Vacuum Dry (Remove H2O/Solvent) Start->Drying Solvent Dissolve in CDCl3 (0.6 mL) Drying->Solvent Filter Filter (PTFE 0.45µm) Remove Particulates Solvent->Filter Tube Transfer to NMR Tube Filter->Tube Acquire Acquire Spectra (1H, 19F, 13C) Tube->Acquire

Caption: Standardized workflow for preparing PFPA samples for NMR analysis to ensure baseline stability.

Protocol Steps:
  • Drying: PFPA is hygroscopic.[1] Dry the solid under high vacuum (<1 mbar) at ambient temperature for 2 hours before weighing.

  • Solvent Choice: Deuterated Chloroform (CDCl₃) is standard.[1] If solubility is poor or peaks are broad due to aggregation, use Deuterated Methanol (CD₃OD), but note that the acidic proton (COOH) will exchange and disappear.[1]

  • Internal Standard: For quantitative ¹⁹F NMR (qNMR), add a known amount of α,α,α-trifluorotoluene or fluorobenzene.[1] Ensure the relaxation delay (d1) is set to at least 5×T1 (typically >10s) for accurate integration.

References

  • Synthesis & Characterization: Larsson, U. et al. "Synthesis of Amino Acids with Modified Principal Properties 1. Amino Acids with Fluorinated Side Chains."[1][2][3][4] Acta Chemica Scandinavica, 1994, 48, 517-525.[1] Link

  • Fluorine NMR Standards: Dolbier, W. R.[1] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[5]

  • Radical Addition Mechanism: Brace, N. O.[1] "Radical addition of perfluoroalkyl iodides to alkenes initiated by electron transfer." Journal of Fluorine Chemistry, 1999.

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[1] Link[1]

Disclaimer: The spectral data provided are based on standard values for this class of compounds and literature precedents. Actual shifts may vary slightly depending on concentration, solvent, and temperature.[1]

Sources

Toxicological Profile and Health Effects of 4,4,5,5,5-Pentafluoropentanoic Acid (2:2 FTCA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile of 4,4,5,5,5-Pentafluoropentanoic acid (2:2 FTCA), synthesized for researchers and drug development professionals.

Executive Summary

This compound (2:2 FTCA) is a polyfluoroalkyl substance (PFAS) belonging to the class of fluorotelomer carboxylic acids (FTCAs) . Unlike perfluoroalkyl acids (PFAAs) which are fully fluorinated and metabolically inert, 2:2 FTCA contains a hydrogenated "spacer" region (


) between the perfluoroethyl tail and the carboxylic head. This structural feature renders it metabolically active, serving as a critical precursor to the ultra-short-chain perfluoropropionic acid (PFPrA).

For researchers, the primary toxicological concern of 2:2 FTCA lies in its metabolic bottleneck . While it undergoes


-oxidation, kinetic data indicates a significant reduction in enzymatic turnover compared to non-fluorinated fatty acids, leading to potential intracellular accumulation of the parent compound and reactive Acyl-CoA intermediates before conversion to the terminal, persistent PFPrA metabolite.

Chemical and Physical Characterization

The physicochemical properties of 2:2 FTCA dictate its bioavailability and environmental mobility. It is an amphiphilic weak acid, capable of membrane permeation in its protonated form.

PropertyValue / DescriptionRelevance to Toxicology
Molecular Formula

Low molecular weight facilitates rapid absorption.
Molecular Weight 192.08 g/mol High mobility in biological fluids.
Structure

2:2 Fluorotelomer structure allows

-oxidation.
Physical State Solid (MP > 110°C)Inhalation risk as particulate dust; dermal risk in solution.
Acidity (pKa) ~4.5 (Predicted)Exists as an anion at physiological pH, binding to serum albumin.
Lipophilicity (LogP) ~1.9Moderate lipophilicity; sufficient for membrane transport but lower bioaccumulation than long-chain PFAS.

Toxicokinetics and Metabolism

Understanding the metabolic fate of 2:2 FTCA is essential for interpreting its toxicity. Unlike "forever chemicals" that resist metabolism, 2:2 FTCA is a pro-toxicant that generates persistent metabolites.

Metabolic Pathway: The Fluorine Effect

The metabolism of 2:2 FTCA mimics fatty acid


-oxidation but is kinetically hindered by the electron-withdrawing fluorine atoms.
  • Activation (The Rate-Limiting Step): The compound must first be activated to a Coenzyme A (CoA) thioester by Acyl-CoA Synthetase (ACS) .

    • Expert Insight: Kinetic studies reveal a 90–98% decrease in

      
        for fluorinated substrates compared to non-fluorinated analogs.[1][2] The fluorine tail likely causes steric hindrance or unfavorable electronic interactions within the ACS active site.
      
  • 
    -Oxidation:  The 2:2 FTCA-CoA adduct undergoes dehydrogenation, hydration, and oxidation.
    
  • Thiolytic Cleavage: The 3-keto-acyl-CoA intermediate is cleaved by thiolase, releasing Acetyl-CoA and Perfluoropropionyl-CoA .

  • Terminal Metabolite: Hydrolysis of Perfluoropropionyl-CoA yields Perfluoropropionic Acid (PFPrA) , which cannot undergo further

    
    -oxidation due to the lack of hydrogens on the 
    
    
    
    -carbon.
Visualization of Metabolic Fate

MetabolicPathway FTCA 2:2 FTCA (Parent) CoA_Adduct 2:2 FTCA-CoA (Activated Intermediate) FTCA->CoA_Adduct Slow Activation (90-98% reduced kcat) ACS Enzyme: Acyl-CoA Synthetase ACS->CoA_Adduct BetaOx Beta-Oxidation Cycle CoA_Adduct->BetaOx PFPrA Perfluoropropionic Acid (PFPrA) (Terminal Metabolite) BetaOx->PFPrA Cleavage AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Byproduct

Figure 1: Metabolic biotransformation of 2:2 FTCA. Note the kinetic bottleneck at the ACS activation step, which may prolong tissue exposure to the parent acid.

Mechanisms of Toxicity

The toxicity of 2:2 FTCA is driven by both the parent molecule and its interference with lipid signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Like many PFAS, 2:2 FTCA acts as a ligand for nuclear receptors, specifically PPAR


 .
  • Mechanism: The carboxylate head group mimics dietary fatty acids, binding to the PPAR

    
     ligand-binding domain.
    
  • Consequence: This induces the transcription of genes involved in lipid metabolism (e.g., Acox1, Cyp4a). Chronic activation leads to peroxisome proliferation, hepatocellular hypertrophy, and altered lipid profiles (steatosis).

  • Potency: While shorter chains like 2:2 FTCA are generally less potent agonists than PFOA (C8), the accumulation of the CoA-adduct may sequester free CoA, disrupting mitochondrial homeostasis.

Mitochondrial Disruption & Oxidative Stress

The formation of the fluorinated Acyl-CoA analog can inhibit enzymes of the tricarboxylic acid (TCA) cycle or uncouple oxidative phosphorylation.

  • ROS Generation: "Futile cycling" of fatty acid oxidation and mitochondrial stress leads to the production of Reactive Oxygen Species (ROS).

  • Glutathione Depletion: Increased ROS demand depletes cellular antioxidant reserves (GSH), rendering cells susceptible to oxidative damage.[2]

Local Tissue Interaction
  • Corrosivity: As a fluorinated carboxylic acid, 2:2 FTCA is corrosive (Skin Corr. 1B). It causes direct tissue damage upon contact, necessitating strict handling protocols (H314).

Experimental Methodologies for Validation

To validate the toxicological profile in a drug development context, the following protocols are recommended. These are designed to assess metabolic stability and nuclear receptor activation.

Protocol A: In Vitro Metabolic Stability (Hepatocyte Clearance)

Objective: Determine the intrinsic clearance (


) and verify the formation of PFPrA.
  • System: Cryopreserved primary hepatocytes (Human/Rat) suspended in Krebs-Henseleit buffer.

  • Dosing: Incubate hepatocytes with 2:2 FTCA (

    
     and 
    
    
    
    ) at
    
    
    .
  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard (
    
    
    
    -PFOA).
  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS (Negative Electrospray Ionization).

    • Target Transitions: Monitor 2:2 FTCA (Parent) and PFPrA (Metabolite, MRM: 163 > 119).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    (elimination rate constant).
    • 
      .
      
Protocol B: PPAR Reporter Gene Assay

Objective: Quantify the potency of 2:2 FTCA as a PPAR agonist relative to PFOA.

  • Cell Line: HepG2 cells transiently transfected with:

    • Expression plasmid for human PPAR

      
       (hPPAR
      
      
      
      ).
    • Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

  • Treatment: Seed cells in 96-well plates. Treat for 24 hours with:

    • Vehicle (DMSO < 0.1%).

    • 2:2 FTCA (0.1, 1, 10, 50,

      
      ).
      
    • Positive Control: Wy-14643 or PFOA.

  • Readout: Lyse cells and measure luminescence using a dual-luciferase assay system.

  • Data Analysis: Normalize Firefly luciferase (reporter) to Renilla luciferase (transfection control). Fit dose-response curves to calculate

    
    .
    
Visualization of Experimental Logic

ExperimentalWorkflow cluster_0 Protocol A: Metabolic Stability cluster_1 Protocol B: PPAR Activation Step1 Hepatocyte Incubation (37°C, 0-120 min) Step2 Quench & Extract (Acetonitrile) Step1->Step2 Step3 LC-MS/MS Analysis (Track Parent vs. PFPrA) Step2->Step3 Decision Risk Assessment Integration: Bioaccumulation Potential + Endocrine Disruption Step3->Decision Confirm Metabolism StepA Transfection (HepG2 + hPPARα + PPRE-Luc) StepB Dosing (0.1 - 100 µM 2:2 FTCA) StepA->StepB StepC Luminescence Readout StepB->StepC StepC->Decision Confirm MoA

Figure 2: Dual-stream experimental workflow to validate metabolic persistence and nuclear receptor activation potential.

Health Effects and Risk Context

Based on the "Read-Across" principle from homologous fluorotelomers and short-chain PFAS:

  • Hepatotoxicity: High probability of liver enzyme elevation and hepatocellular hypertrophy upon chronic exposure, driven by PPAR activation.

  • Developmental Toxicity: While data on 2:2 FTCA is sparse, short-chain PFAS can cross the placental barrier. However, rapid excretion of the metabolite (PFPrA) may mitigate teratogenic risks compared to C8 compounds.

  • Acute Risks:

    • Dermal/Ocular: Corrosive. Causes severe skin burns and eye damage (Category 1B).[3]

    • Inhalation: Respiratory irritation.

  • Environmental Persistence: The terminal metabolite, PFPrA, is extremely stable in the environment, mobile in groundwater, and difficult to remove via conventional water treatment (GAC/Ion Exchange), posing a long-term drinking water liability.

References

  • Wang, N., et al. (2011).[4] Biotransformation of Fluorotelomer Alcohols in Activated Sludge. Environmental Science & Technology. Link

  • Butt, C. M., et al. (2014). Levels and Trends of Poly- and Perfluoroalkyl Substances in the Environment. Comprehensive Analytical Chemistry. Link

  • Harding-Marjanovic, K. C., et al. (2015). Aerobic Biotransformation of Fluorotelomer Thioether Amido Sulfonate (L-PFOS) in Soil. Environmental Science & Technology. Link

  • European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: this compound.[5] ECHA.[3] Link

  • Zhang, L., et al. (2023). Structure-Activity Relationships of PFAS and PPAR Activation. Toxicological Sciences. Link (Representative Citation for SAR)

  • Yamijala, S., et al. (2025).[6][7] Plasmon-Induced Degradation of Short-Chain PFAS by Noble Metal Nanoclusters. ACS Publications. Link (Confirming 2:2 FTCA identity and degradation studies).

Sources

Technical Whitepaper: Environmental Fate, Transport, and Analytical Characterization of 4,4,5,5,5-Pentafluoropentanoic Acid (2:3 FTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4,5,5,5-Pentafluoropentanoic acid (commonly referred to as 2:3 FTCA or 2:3 Fluorotelomer Carboxylic Acid ) represents a critical "short-chain" intermediate in the degradation of fluorotelomer-based substances. Unlike its fully fluorinated perfluorocarboxylic acid (PFCA) counterparts, 2:3 FTCA possesses a "fluorotelomer" structure (


), containing two non-fluorinated methylene carbons that render it susceptible to unique biological transformations, including activation by acyl-CoA synthetases.

This guide provides a definitive technical analysis of the physicochemical properties, environmental transport mechanisms, and validated analytical protocols for 2:3 FTCA. It highlights the compound's high aqueous mobility, its potential as a substrate for microbial beta-oxidation, and the specific LC-MS/MS methodologies required for its trace detection in complex matrices.

Physicochemical Profile

Understanding the fate of 2:3 FTCA requires a precise characterization of its molecular properties. As a short-chain fluorotelomer acid, it exhibits high water solubility and acidity significantly greater than non-fluorinated fatty acids due to the inductive effect of the perfluoroethyl group.

Table 1: Key Physicochemical Properties
PropertyValueNotes
Chemical Name This compoundSynonyms: 2:3 FTCA, 2H,2H,3H,3H-Perfluoropentanoic acid
CAS Number 3637-31-8Distinct from Perfluoropentanoic acid (PFPeA, CAS 2706-90-3)
Molecular Formula

Structure:

Molecular Weight 192.08 g/mol
pKa ~1.56 - 1.82Highly acidic; exists as an anion (

) in almost all environmental pH conditions.[1]
Boiling Point 137–140 °C
Melting Point 70–72 °CSolid at room temperature.
Log Kow < 2.0 (Estimated)Low lipophilicity compared to long-chain PFAS; suggests low bioaccumulation potential.
Solubility High (Water)Mobile in aqueous phases; resistant to volatilization from water (low Henry's Law constant).

Biogenesis and Degradation Pathways

The environmental presence of 2:3 FTCA is primarily driven by the degradation of volatile precursors, such as 2:3 Fluorotelomer Alcohol (2:3 FTOH), or as a chain-shortened metabolite of longer fluorotelomer carboxylic acids (e.g., 5:3 FTCA).

Microbial Metabolism Mechanism

Unlike perfluoroalkyl acids (e.g., PFOA) which are biologically inert, the non-fluorinated "spacer" carbons in 2:3 FTCA allow it to interact with microbial enzyme systems. Recent studies have demonstrated that soil bacteria (e.g., Gordonia sp.) can activate 2:3 FTCA via Acyl-CoA Synthetase (ACS) .

  • Oxidation: Precursor 2:3 FTOH is oxidized to 2:3 Fluorotelomer Aldehyde (2:3 FTAL) and subsequently to 2:3 FTCA.

  • Activation: 2:3 FTCA reacts with Coenzyme A (CoA) and ATP, catalyzed by ACS, to form 2:3 FTCA-CoA .

  • Fate: The formation of the CoA thioester suggests entry into a beta-oxidation-like pathway, potentially leading to defluorination or dead-end metabolites, distinguishing it from the recalcitrant long-chain PFAS.

Diagram 1: Biotransformation Pathway of 2:3 FTCA

Biotransformation Precursor 2:3 FTOH (Precursor) Aldehyde 2:3 FTAL (Aldehyde) Precursor->Aldehyde Alcohol Dehydrogenase (Oxidation) Acid 2:3 FTCA (4,4,5,5,5-PFPA) Aldehyde->Acid Aldehyde Dehydrogenase (Oxidation) CoA_Adduct 2:3 FTCA-CoA (Activated Thioester) Acid->CoA_Adduct Acyl-CoA Synthetase (+ATP, +CoA) BetaOx Beta-Oxidation Cycle CoA_Adduct->BetaOx Metabolic Entry

Caption: Proposed microbial activation pathway where 2:3 FTCA is converted to a CoA-thioester, facilitating potential biodegradation.

Environmental Transport Mechanics

The transport of 2:3 FTCA is governed by its anionic state and short fluorinated tail.

  • Groundwater Mobility: Due to its low pKa (~1.6), 2:3 FTCA exists almost exclusively as an anion in natural waters. The electrostatic repulsion between the negatively charged molecule and negatively charged soil organic matter (SOM) / clay minerals results in negligible sorption . Consequently, 2:3 FTCA acts as a conservative tracer, moving at the velocity of the groundwater front.

  • Surface Water: High solubility ensures persistence in the dissolved phase. Volatilization is not a significant loss pathway.

  • Atmospheric Deposition: While the acid itself is not volatile, its precursor (2:3 FTOH) is volatile and can undergo long-range transport before oxidizing and depositing as 2:3 FTCA in remote regions.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls (internal standards) and specific mass spectrometric transitions.

Protocol A: LC-MS/MS Quantification of 2:3 FTCA

Objective: Quantify trace levels (ng/L) of 2:3 FTCA in water matrices.

Reagents:

  • Target Analyte: this compound (CAS 3637-31-8).[1][2]

  • Internal Standard (IS): Mass-labeled 2:3 FTCA (

    
    -2:3 FTCA) or Perfluoropentanoic acid-
    
    
    
    (if specific IS unavailable, though structural match is preferred).
  • Solvents: LC-MS grade Methanol, Water, Ammonium Acetate.

Workflow:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a weak anion exchange (WAX) cartridge with 4 mL 0.1%

      
       in MeOH, then 4 mL MeOH, then 4 mL water.
      
    • Load 250 mL water sample (pH adjusted to ~3) at 5 mL/min.

    • Wash with 4 mL pH 4 acetate buffer.

    • Elute with 4 mL 0.1%

      
       in MeOH.
      
    • Evaporate to dryness under

      
       and reconstitute in 1 mL 96:4 MeOH:Water.
      
  • LC Conditions:

    • Column: C18 column with delay column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 2 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 10% B (0-0.5 min)

      
       95% B (8 min) 
      
      
      
      Hold (2 min).
  • MS/MS Parameters (ESI Negative):

    • Precursor Ion:

      
       191.0 
      
      
      
    • Quantifier Transition:

      
       (Loss of 
      
      
      
      , Collision Energy ~10-15 eV).
    • Qualifier Transition:

      
       (Loss of 
      
      
      
      ).
Diagram 2: Analytical Workflow

LCMS_Workflow Sample Aqueous Sample (pH Adjustment ~3) SPE SPE Extraction (WAX Cartridge) Sample->SPE Load Elution Elution & Reconstitution (MeOH + NH4OH) SPE->Elution Elute LC LC Separation (C18 Column, Gradient) Elution->LC Inject MS MS/MS Detection (ESI-, MRM 191->147) LC->MS Analyze

Caption: Step-by-step analytical workflow for the isolation and quantification of 2:3 FTCA.

Protocol B: Soil Sorption Isotherm (Batch Equilibrium)

Objective: Determine the sorption coefficient (


 and 

) to predict environmental mobility.
  • Soil Preparation: Air-dry and sieve soil (2 mm). Determine Total Organic Carbon (TOC).

  • Equilibration:

    • Weigh 1.0 g soil into polypropylene centrifuge tubes.

    • Add 20 mL of 0.01 M

      
       solution containing 2:3 FTCA at 5 concentrations (e.g., 1, 5, 10, 50, 100 µg/L).
      
    • Include "Soil-less" blanks (to check for adsorption to tube) and "Compound-less" blanks.

  • Agitation: Shake in the dark for 24 hours at 20°C.

  • Separation: Centrifuge at 3000 x g for 20 mins. Filter supernatant (0.2 µm PES).

  • Analysis: Analyze supernatant via Protocol A.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      . The slope is
      
      
      (L/kg).
    • 
      .
      

References

  • Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y. Source: ACS Omega (2023). URL:[Link]

  • This compound (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]

  • Distinctive biotransformation and biodefluorination of 6:2 versus 5:3 fluorotelomer carboxylic acids by municipal activated sludge. Source: Water Research (via NSF Public Access, 2024). URL:[Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Source: Analytical and Bioanalytical Chemistry (2021).[3] URL:[Link]

Sources

Technical Assessment: Bioaccumulation and Biotransformation Kinetics of 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioaccumulation kinetics and biotransformation pathways of 4,4,5,5,5-Pentafluoropentanoic acid (PFPA). It is structured to serve researchers in drug metabolism and pharmacokinetics (DMPK) and environmental toxicology.

Executive Summary & Chemical Identity

This compound (PFPA) (CAS: 3637-31-8) is a partially fluorinated carboxylic acid characterized by a perfluoroethyl tail (


) separated from the carboxyl group by a dimethylene spacer (

).

Unlike perfluoroalkyl substances (PFAS) such as PFOA, PFPA is a fluorotelomer acid equivalent (2:3 FTCA) . This structural hybridity dictates its unique fate: the hydrogenated "spacer" renders it susceptible to specific enzymatic attacks (Beta-oxidation) that fully perfluorinated chains resist, while the fluorinated tail confers metabolic stability to the distal end, eventually yielding persistent terminal metabolites.

PropertyValue/DescriptionRelevance
Formula

Hybrid fluorinated/hydrogenated structure
Structure

Substrate for

-oxidation
pKa ~3.8 - 4.2 (Predicted)Ionized (anionic) at physiological pH
LogP ~1.8 - 2.1Moderate lipophilicity; protein binding driver
Role Metabolite / DegradantBreakdown product of 4,4,5,5,5-pentafluoropentyl-containing drugs (e.g., Fulvestrant side-chain analogs) and fluoropolymers.

Biotransformation Pathways

The metabolic fate of PFPA is defined by its ability to enter the mitochondrial Beta-Oxidation pathway . Unlike non-fluorinated fatty acids, PFPA exhibits significant metabolic resistance (kinetic isotope-like effects), yet it is not metabolically inert.

The Critical Activation Step: Acyl-CoA Synthesis

Metabolism cannot proceed without activation. PFPA must first be converted to a Thioester-CoA conjugate. Recent kinetic studies (e.g., Gordonia sp. enzyme assays) reveal that while Acyl-CoA Synthetase (ACS) accepts PFPA as a substrate, the catalytic rate (


) is reduced by 90–98%  compared to non-fluorinated pentanoic acid.[1]

Implication for Researchers: In vitro stability assays using standard S9 fractions may yield false "high stability" readouts if not supplemented with sufficient Coenzyme A and ATP, or if mitochondrial membrane transport is rate-limiting.

The Beta-Oxidation Cascade

Once activated to PFPA-CoA , the molecule undergoes one cycle of


-oxidation. The hydrogenated 

and

carbons (

and

) are attacked, cleaving the molecule.
  • Dehydrogenation: Formation of the

    
    -unsaturated thioester.
    
  • Hydration: Addition of water to the double bond.

  • Oxidation: Conversion to a

    
    -ketoacyl-CoA.
    
  • Thiolysis: Cleavage by

    
    -ketothiolase.
    

Terminal Product: The cleavage releases Acetyl-CoA (metabolically utilized) and Pentafluoropropionyl-CoA , which hydrolyzes to Pentafluoropropionic Acid (PFPrA) . PFPrA (


) is metabolically stable and persistent.
Visualization of the Pathway

PFPA_Metabolism PFPA This compound (PFPA) PFPA_CoA PFPA-CoA (Activated Thioester) PFPA->PFPA_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Slow Step (90% reduction) Enoyl_CoA 2,3-Dehydro-PFPA-CoA PFPA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Keto_CoA 3-Keto-PFPA-CoA Enoyl_CoA->Keto_CoA Enoyl-CoA Hydratase + HAD PFPrA Pentafluoropropionic Acid (PFPrA) (Terminal Metabolite) Keto_CoA->PFPrA Thiolase (Cleavage) AcetylCoA Acetyl-CoA (Krebs Cycle) Keto_CoA->AcetylCoA

Caption: The metabolic degradation of PFPA via mitochondrial beta-oxidation. The initial activation by Acyl-CoA Synthetase is the rate-limiting step due to the steric/electronic influence of the fluorinated tail.

Bioaccumulation Dynamics

PFPA presents a low-to-moderate bioaccumulation potential compared to long-chain PFAS (e.g., PFOA/PFOS).

Protein Binding vs. Lipid Partitioning
  • Mechanism: Like other perfluorinated acids, PFPA binds to serum albumin (BSA/HSA) and Liver Fatty Acid Binding Protein (L-FABP). However, the short chain length (

    
    ) significantly reduces the binding affinity constant (
    
    
    
    ) compared to
    
    
    homologs.
  • Tissue Distribution: Preferential accumulation occurs in the liver and kidney (sites of organic anion transport) rather than adipose tissue.

  • Elimination: Due to its moderate hydrophilicity and shorter chain length, PFPA is more readily excreted via urine than long-chain PFAS. It is less subject to the extensive renal reabsorption (via OAT1/OAT3/URAT1) that extends the half-life of PFOA.

Predicted Bioaccumulation Factors (BAF)
SpeciesPredicted BCF/BAF (L/kg)Mechanism of Clearance
Fish (Carp) < 10 (Low)Gills/Renal excretion; limited protein retention.
Rodent (Rat) Low RetentionRapid urinary elimination (

hours to days).
Human ModerateSlower elimination than rodents due to OAT differences, but no accumulation comparable to C8 PFAS.

Experimental Protocols

To validate these properties in a drug development or toxicology setting, the following protocols are recommended.

In Vitro Metabolic Stability Assay (Hepatocyte Focus)

Standard microsomal assays are insufficient because beta-oxidation enzymes are mitochondrial.

Objective: Determine intrinsic clearance (


) and identify PFPrA formation.

Protocol:

  • System: Cryopreserved primary hepatocytes (Human/Rat) or mitochondrial fractions. Note: S9 fraction can be used if supplemented with cofactors.

  • Buffer: Krebs-Henseleit buffer (pH 7.4).

  • Substrate Conc: 1 µM and 10 µM PFPA.

  • Incubation:

    
     in humidified 
    
    
    
    incubator.
  • Timepoints: 0, 30, 60, 120, 240 minutes.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard (

    
    -PFPA or structurally similar short-chain PFAS).
    
  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

Analytical Detection (LC-MS/MS)

PFPA is anionic; Negative Electrospray Ionization (ESI-) is required.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate in Water (pH adjusted to ~9 to ensure ionization).

    • B: Acetonitrile or Methanol.

  • MRM Transitions:

    • Precursor:

      
       191.0 
      
      
      
    • Product Quantifier:

      
       126.9 (
      
      
      
      , loss of
      
      
      +
      
      
      equivalent) or
      
      
      119.0 (
      
      
      ).
    • Note: Monitor for the metabolite PFPrA at

      
       163.0 
      
      
      
      .

References

  • Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase. Source: ACS Omega (2023). Significance: Identifies the rate-limiting activation step for PFPA metabolism. URL:[Link]

  • PFAS Biotransformation Pathways: A Species Comparison Study. Source: Environmental Health Perspectives / NIH (2023). Significance: Maps the degradation of fluorotelomer acids and species-specific differences. URL:[Link]

  • Tissue Bioconcentration Pattern and Biotransformation of PFOA and Precursors. Source: MDPI Toxics / ResearchGate. Significance: Provides comparative BCF data for perfluorinated vs. polyfluorinated chains. URL:[Link]

  • Fulvestrant (ICI 182,780) Chemistry and Metabolism. Source: DrugBank / Wikipedia. Significance: Contextualizes PFPA as a structural moiety in approved therapeutics. URL:[Link][2]

Sources

Solubility Profile of 4,4,5,5,5-Pentafluoropentanoic Acid (3:2 FTCA) in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 4,4,5,5,5-Pentafluoropentanoic acid (also known as 3:2 Fluorotelomer Carboxylic Acid or 3:2 FTCA ).

Executive Summary

This compound (CAS 3637-31-8) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates (e.g., fulvestrant analogs) and material science applications. Unlike perfluorinated acids (PFCAs) like PFOA, this compound is a fluorotelomer acid (3:2 FTCA) , characterized by two methylene (-CH₂-) spacers separating the perfluoroethyl group from the carboxylic acid.

This structural feature significantly alters its solubility profile compared to perfluorinated analogs:

  • Acidity (pKa ~4.18): The ethylene spacer attenuates the electron-withdrawing effect of the fluorine atoms, resulting in a pKa closer to non-fluorinated fatty acids than to perfluoroacids.

  • Amphiphilicity: The compound exhibits a "hybrid" solubility, possessing significant solubility in both polar organic solvents (alcohols, DMSO) and aqueous buffers at physiological pH, while maintaining lipophilicity in its protonated state.

Physicochemical Identity & Properties[1][2][3][4][5]

PropertyDataSource/Notes
Common Name 3:2 Fluorotelomer Carboxylic Acid (3:2 FTCA)Synonym used in environmental/metabolic studies
CAS Number 3637-31-8 Distinct from Perfluoropentanoic acid (CAS 2706-90-3)
Molecular Formula C₅H₅F₅O₂CF₃-CF₂-CH₂-CH₂-COOH
Molecular Weight 192.08 g/mol
pKa (Experimental) 4.18 [EPA/PubChem Data] - Similar to 4,4,4-trifluorobutanoic acid
Physical State Solid (Crystalline)Melting Point: ~70–72°C
LogP (Estimated) ~2.1 – 2.4More lipophilic than pentanoic acid (LogP 1.[1][2][3][4]39) due to -C₂F₅
Structural Visualization

The following diagram illustrates the segmentation of the molecule, highlighting the competing hydrophobic and hydrophilic domains that drive its solubility behavior.

StructureProp cluster_0 Hydrophobic Tail (Fluorophilic) cluster_1 Spacer (Lipophilic) cluster_2 Hydrophilic Head (Ionizable) CF3 CF3 CF2 CF2 CF3->CF2 CH2_a CH2 CF2->CH2_a CH2_b CH2 CH2_a->CH2_b COOH COOH / COO- CH2_b->COOH

Caption: Structural segmentation of 3:2 FTCA showing the transition from the fluorinated tail to the ionizable carboxylic head group.

Solubility in Aqueous Media

The aqueous solubility of this compound is strictly pH-dependent .

Mechanism of Dissolution
  • pH < pKa (Acidic Media): The molecule exists primarily in its neutral, protonated form (R-COOH). Solubility is limited by the hydrophobic perfluoroethyl tail. While more soluble than long-chain PFCAs, it is sparingly soluble in dilute acids (e.g., 0.1 M HCl).

  • pH > pKa (Neutral/Basic Media): At physiological pH (7.4) and above, the carboxylate anion (R-COO⁻) dominates (>99.9% ionization). The high solvation energy of the anion overcomes the hydrophobicity of the tail, rendering the salt form highly soluble .

Stability Note

Contrary to some generic safety data sheets that may warn of decomposition, 3:2 FTCA is stable in water . Synthesis protocols involve isolating the acid from aqueous layers, and enzymatic studies have successfully used it as a substrate in aqueous buffers.

pH-Solubility Relationship Diagram

SolubilityPH pH_Low pH < 3.0 (Protonated Form) Sol_Low Low Solubility (Sparingly Soluble) pH_Low->Sol_Low Neutral Species Dominates pH_Mid pH ≈ 4.18 (pKa Equilibrium) Sol_Mid 50% Ionization Buffer Capacity Region pH_Mid->Sol_Mid [HA] ≈ [A-] pH_High pH > 6.0 (Deprotonated Form) Sol_High High Solubility (>10 mg/mL as Salt) pH_High->Sol_High Anionic Species Dominates

Caption: The solubility transition of 3:2 FTCA driven by pH relative to its pKa of 4.18.

Solubility in Organic Media

The presence of the fluorinated tail imparts unique solubility characteristics in organic solvents. The "fluorine effect" typically increases solubility in fluorinated solvents and polar aprotic solvents while reducing solubility in standard lipophilic hydrocarbons compared to non-fluorinated analogs.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, EthanolHigh Excellent H-bonding with COOH; compatible with fluorinated tail.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipolar interactions stabilize the polar head; widely used for stock solutions (>50 mg/mL).
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good solubility for the neutral acid form; often used for extraction from acidified aqueous layers.
Ethers Diethyl Ether, THFHigh Excellent solvent for synthesis workups.
Non-Polar Hexane, HeptaneLow The polar COOH group drives immiscibility despite the hydrophobic tail.

Application Note: For synthetic reactions (e.g., coupling to amines), DCM or DMF are the preferred solvents. For biological assays, prepare a stock solution in DMSO before diluting into aqueous buffer.

Experimental Protocols

Protocol A: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Use this protocol to determine the saturation limit at a specific pH.

  • Preparation : Weigh excess solid this compound (approx. 20 mg) into a glass vial.

  • Solvent Addition : Add 1.0 mL of the target buffer (e.g., Phosphate Buffer Saline, pH 7.4).

  • Equilibration :

    • Seal vial and agitate (shake or stir) at 25°C for 24 hours.

    • Critical Step: Check pH after 1 hour. If the acid has lowered the pH significantly, readjust with dilute NaOH to maintain target pH.

  • Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon which may bind the acid).

  • Quantification :

    • Analyze the supernatant via HPLC-UV (detection at 210 nm) or LC-MS/MS (negative mode).

    • LC Conditions : C18 Column, Mobile Phase A: Water + 0.1% Formic Acid, Mobile Phase B: Acetonitrile. Gradient 10% -> 90% B.

Protocol B: pKa Determination via Potentiometric Titration

Validates the ionization state for formulation.

  • Dissolution : Dissolve ~5 mg of the compound in a minimal amount of methanol (0.5 mL) if water solubility is initially slow, then dilute with 20 mL of degassed water.

  • Titrant : Standardized 0.01 M NaOH (carbonate-free).

  • Titration :

    • Perform titration under inert gas (N₂) to prevent CO₂ interference.

    • Record pH vs. Volume of NaOH added.

  • Calculation : Determine the inflection point (equivalence point) and the half-equivalence point (where pH = pKa).

References

  • U.S. Environmental Protection Agency (EPA) . Comptox Chemicals Dashboard: this compound (DTXSID70633884). Available at: [Link] (Accessed Jan 2026).

  • PubChem . This compound (Compound Summary). National Library of Medicine.[3] Available at: [Link].

  • Moe, M. K., et al. (2023).[5] "Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase". PubMed Central. Demonstrates aqueous stability and enzymatic activity.

  • Acta Chemica Scandinavica . Synthesis of Amino Acids with Modified Principal Properties. Describes synthesis and isolation from aqueous media. Available at: [Link].

  • Washington, J. W., et al. (2022).[1] "pKa Data-driven Insights to Multiple Linear Regression Hydrolysis QSARs". U.S. EPA Web Server. Provides experimental pKa data (4.18).

Sources

pKa determination of 4,4,5,5,5-Pentafluoropentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of the acid dissociation constant (


) for fluorinated carboxylic acids is a critical step in optimizing the physicochemical properties of drug candidates. 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) represents a unique structural motif where a strong electron-withdrawing pentafluoroethyl group is separated from the carboxyl head by a dimethylene spacer. This guide provides a rigorous, self-validating protocol for determining the 

of PFPA, utilizing potentiometric titration in cosolvent systems (Yasuda-Shedlovsky extrapolation) to account for the compound's specific solubility and ionization characteristics.

Theoretical Framework & Inductive Logic

The Fluorine Inductive Effect

The acidity of PFPA is governed by the negative inductive effect (-I) of the fluorine atoms. However, this effect is distance-dependent. In PFPA (


), the fluorinated tail is separated from the carboxyl group by two methylene units (

and

positions).
  • 
    -Fluorination:  Drastic acidity increase (e.g., Trifluoroacetic acid, 
    
    
    
    ).
  • 
    -Fluorination:  Significant acidity increase (e.g., 3,3,3-Trifluoropropanoic acid, 
    
    
    
    ).
  • 
    -Fluorination (PFPA case):  Moderate acidity increase. The inductive effect attenuates through the 
    
    
    
    -bond framework.
Structural Analogs and Expected Range

To validate experimental results, we must benchmark against structurally similar compounds. The pentafluoroethyl group (


) has a slightly higher Hammett substituent constant (

) than the trifluoromethyl group (

), suggesting PFPA will be slightly more acidic than its trifluoro-analog.
CompoundStructure

(Exp)
Distance to COOH
Butanoic Acid

4.82N/A
4,4,4-Trifluorobutanoic Acid

4.162

spacers
5,5,5-Trifluoropentanoic Acid

4.503

spacers
Target: PFPA

~4.05 - 4.15 2

spacers

Table 1: Comparative


 values of homologous fluorinated acids.

Experimental Methodology

Due to the lipophilic nature of the perfluoroalkyl tail, PFPA exhibits reduced aqueous solubility compared to non-fluorinated pentanoic acid. Direct aqueous titration may yield noisy data due to precipitation or micelle formation. Therefore, the Yasuda-Shedlovsky (Y-S) Extrapolation Method is the requisite standard.

Reagents & Equipment
  • Analyte: this compound (>98% purity).

  • Titrant: 0.5 M KOH (standardized, carbonate-free).

  • Cosolvent: Methanol (HPLC grade). Methanol is preferred over DMSO for carboxylic acids to minimize electrode stabilization errors.

  • Instrumentation: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo T7) with a D-Pas glass electrode.

  • Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate error).

The Yasuda-Shedlovsky Protocol

Principle: The apparent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (

) is measured in varying ratios of Methanol/Water.[1] The value is then extrapolated to 0% cosolvent using the dielectric constant (

) of the mixture.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of PFPA in Methanol.

  • Titration Series: Perform three separate titrations at different solvent ratios:

    • Run 1: 30% w/w Methanol

    • Run 2: 40% w/w Methanol

    • Run 3: 50% w/w Methanol

  • Ionic Strength (ISA): Maintain constant ionic strength (

    
     M KCl) across all runs to isolate the solvent effect.
    
  • Execution:

    • Purge sample vessel with Argon for 60 seconds.

    • Titrate from pH 2.0 to pH 10.0 (covering the expected buffer region).

    • Record potential (mV) after stabilization (<0.1 mV/sec drift).

Data Analysis (The Y-S Equation)

Plot the measured


 against the reciprocal of the dielectric constant (

).

[2]
  • Slope (

    
    ):  Represents the solvation energy difference.
    
  • Intercept (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Used to calculate the aqueous 
    
    
    
    .[1][2][3][4]
  • Validation: The plot must be linear (

    
    ).
    

Visualization of Logic & Workflow

Inductive Effect & Structural Logic

The following diagram illustrates the attenuation of the electron-withdrawing effect through the carbon chain.

InductiveEffect cluster_0 This compound Chain CF3 CF3 Group (Strong -I Source) CF2 CF2 Group (Secondary -I Source) CF3->CF2 Inductive Pull CH2_Beta CH2 (Beta) Insulator CF2->CH2_Beta Strong Pull CH2_Alpha CH2 (Alpha) Insulator CH2_Beta->CH2_Alpha Attenuated Effect COOH COOH (Acidic Center) CH2_Alpha->COOH Weak Effect

Caption: Schematic of the inductive withdrawal path. The electron density is pulled from the carboxylate anion towards the perfluoroalkyl tail, stabilizing the anion and lowering pKa, but the effect is dampened by the two methylene groups.

Experimental Workflow (Yasuda-Shedlovsky)

Workflow Start Start: PFPA Sample SolubilityCheck Solubility Check (Is it soluble in water at 5mM?) Start->SolubilityCheck DirectTitration Method A: Direct Aqueous Titration (0.15 M KCl, 25°C) SolubilityCheck->DirectTitration Yes YSTitration Method B: Yasuda-Shedlovsky Protocol (MeOH/Water Mixtures) SolubilityCheck->YSTitration No / Cloudy Result Final Aqueous pKa DirectTitration->Result Mix1 Titration 1: 30% MeOH (w/w) YSTitration->Mix1 Mix2 Titration 2: 40% MeOH (w/w) YSTitration->Mix2 Mix3 Titration 3: 50% MeOH (w/w) YSTitration->Mix3 Plot Plot: psKa + log[H2O] vs 1/ε Mix1->Plot Mix2->Plot Mix3->Plot Extrapolate Linear Extrapolation to 0% MeOH (ε = 78.4) Plot->Extrapolate Extrapolate->Result

Caption: Decision tree and workflow for determining the pKa. The mixed-solvent approach (Method B) is recommended for PFPA to ensure thermodynamic accuracy.

Results Interpretation & Troubleshooting

Expected Results

Based on the structural homology with 4,4,4-trifluorobutanoic acid (


 4.16), the experimentally determined 

for PFPA should fall within the range of 4.05 to 4.15 .
  • If

    
    : Suspect carbonate contamination (titrant) or poor electrode calibration.
    
  • If

    
    : Suspect solvent evaporation (methanol loss) or electrode drift.
    
Critical Control Points
  • Carbonate Error: Fluorinated acids are relatively weak. Dissolved

    
     (carbonic acid, 
    
    
    
    ) can distort the titration curve end-point. Mitigation: Continuous Argon purging is mandatory.
  • Electrode Hysteresis: Fluorinated surfactants can adsorb to the glass electrode membrane, causing sluggish response. Mitigation: Clean electrode with 50% MeOH/Water between runs.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (2025).[5][6] 4,4,4-Trifluorobutanoic Acid (CAS 406-93-9) Physicochemical Properties. National Library of Medicine. Link

  • GuideChem. (2025). 5,5,5-Trifluoropentanoic Acid (CAS 407-62-5) pKa Data. Link

  • Takacs-Novak, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Goss, K. U. (2008). "The pKa values of PFOA and other highly fluorinated carboxylic acids." Environmental Science & Technology, 42(2), 456-458.

Sources

Technical Guide: Thermal Decomposition of 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal decomposition characteristics of 4,4,5,5,5-Pentafluoropentanoic acid (PFPA). It is structured to serve as an operational resource for researchers investigating fluorinated intermediates, polymer precursors, or PFAS degradation pathways.

Part 1: Executive Summary & Chemical Basis

The Stability Paradox of Fluorotelomers

This compound (PFPA) represents a distinct class of "fluorotelomer" intermediates. Unlike perfluorooctanoic acid (PFOA), which consists of a fully fluorinated carbon chain attached directly to a carboxyl group, PFPA features an ethylene spacer (


) separating the perfluoroethyl tail (

) from the carboxyl head.

This structural nuance dictates its thermal fate. While perfluorinated acids primarily degrade via direct decarboxylation to form perfluoroalkanes, PFPA undergoes a competitive decomposition process dominated by dehydrofluorination (HF elimination) and anhydride formation prior to ultimate mineralization.

Physicochemical Profile[1]
  • IUPAC Name: this compound[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 192.08 g/mol

  • Key Structural Weakness: The

    
     bond interface. The juxtaposition of electron-withdrawing fluorine atoms on 
    
    
    
    and abstractable protons on
    
    
    creates a kinetic susceptibility to thermal elimination.
PropertyValue (Approx.)Implication for Thermal Processing
Boiling Point 190-195°C (at 760 mmHg)Volatilization competes with decomposition.
pKa ~4.3Stronger than non-fluorinated analogs; corrosive vapor risk.
Decomp. Onset >220°CStable under standard distillation; degrades during pyrolysis.

Part 2: Mechanisms of Decomposition[1]

The thermal degradation of PFPA is not a single-step event but a cascade of competing pathways. Understanding these is critical for controlling reaction byproducts.

Pathway A: Dehydrofluorination (Primary Thermal Route)

At temperatures exceeding 250°C, the most thermodynamically favorable pathway is the elimination of hydrogen fluoride (HF). The strong inductive effect of the pentafluoroethyl group acidifies the protons on the


-carbon (

), facilitating elimination across the

bond.
  • Mechanism: E2-type thermal elimination.

  • Product: 4,5,5,5-Tetrafluoropent-4-enoic acid (Unsaturated Fluorotelomer Acid).

  • Equation:

    
    
    
Pathway B: Decarboxylation

Unlike PFOA, the ethylene spacer attenuates the stabilization of the resulting carbanion, making decarboxylation less favorable than in perfluorinated acids. However, at temperatures >350°C or in the presence of metal oxide catalysts, decarboxylation occurs.

  • Product: 1,1,1,2,2-Pentafluorobutane (HFC-365mfc analog).

  • Equation:

    
    
    
Pathway Visualization

The following diagram illustrates the branching logic of PFPA decomposition.

PFPA_Decomposition PFPA This compound (Precursor) Heat Thermal Input (>250°C) PFPA->Heat Dehydro Pathway A: Dehydrofluorination Heat->Dehydro Major Route Decarb Pathway B: Decarboxylation Heat->Decarb Minor Route UnsatAcid 4,5,5,5-Tetrafluoropent-4-enoic Acid Dehydro->UnsatAcid HF Hydrogen Fluoride (HF) (Corrosive Gas) Dehydro->HF Fluoroalkane 1,1,1,2,2-Pentafluorobutane Decarb->Fluoroalkane CO2 CO2 Decarb->CO2

Caption: Branching thermal decomposition pathways of PFPA. Pathway A dominates in the absence of catalytic surfaces.

Part 3: Experimental Protocols

To validate these pathways in your specific matrix, the following self-validating protocols are recommended. These workflows prioritize mass balance and safety.

Protocol: Thermogravimetric Analysis (TGA) with Evolved Gas Analysis

Objective: Determine the precise onset temperature of decomposition and identify volatile byproducts (HF vs. CO2).

Equipment:

  • TGA Unit (e.g., TA Instruments Q500 or equivalent).

  • FTIR Spectrometer coupled to TGA furnace exhaust (TGA-FTIR).

  • Crucible: Platinum or Alumina (Do not use quartz if HF capture is critical, as HF reacts with

    
     to form 
    
    
    
    , skewing results).

Workflow:

  • Sample Prep: Load 10–15 mg of PFPA into a Platinum crucible.

  • Purge: Equilibrate under

    
     (40 mL/min) for 20 minutes to remove ambient moisture.
    
  • Ramp: Heat from 40°C to 600°C at 10°C/min.

  • Detection:

    • Monitor weight loss %.

    • Scan FTIR gas cell continuously.

    • Key Signal: Look for the characteristic HF doublet (

      
      ) and 
      
      
      
      stretch (
      
      
      ).
  • Validation: If weight loss occurs without HF detection, check for sublimation (clean crucible) vs. decomposition (char residue).

Protocol: Pyrolysis-GC/MS (Py-GC/MS)

Objective: Identify specific organic degradation products.[3][4]

Parameters:

  • Pyrolyzer: Frontier Lab or similar.

  • Interface Temp: 300°C.

  • Furnace Temps: Run separate shots at 300°C, 500°C, and 700°C.

  • Column: DB-5ms or equivalent (low bleed).

Data Interpretation Table:

Retention Time (Relative)Mass Fragments (m/z)Compound IDOrigin
Early 51 (

), 69 (

)
PentafluorobutaneDecarboxylation
Mid 192 (

), 173 (

)
PFPA (Parent)Volatilization
Mid-Late 172 (

)
Tetrafluoropentenoic acidDehydrofluorination
Late 44 (

), 28 (

)
Combustion gasesDeep fragmentation

Part 4: Safety & Environmental Directives

Working with PFPA decomposition requires strict adherence to fluoride safety protocols.

HF Management

The generation of Hydrogen Fluoride (HF) is the primary hazard.

  • Engineering Control: All thermal experiments must be conducted within a fume hood with a scrubber or specific filtration for acid gases.

  • Glassware: Avoid standard borosilicate glass for high-temperature zones; use Inconel or Nickel reactors to prevent etching and vessel failure.

PFAS Considerations

While PFPA is a shorter-chain fluorotelomer, it falls under the broad umbrella of PFAS (Per- and Polyfluoroalkyl Substances).[5]

  • Disposal: Do not dispose of residues down the drain. Collect all char and scrubber liquids for hazardous waste incineration (>1100°C) to ensure complete mineralization of the C-F bonds.

References

  • Wang, J., et al. (2023).[3] Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology.[3] Link

  • Krusic, P. J., et al. (2005). Thermal Decomposition of Perfluorooctanoic Acid. Journal of Physical Chemistry A. Link

  • Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology.[3] Link

  • Chemical Book. (n.d.). This compound Product Properties. Link

  • NIST Chemistry WebBook. (n.d.). Mass Spectra of Fluorinated Acids. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust quantification of 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) , also known as 2:3 Fluorotelomer Carboxylic Acid (2:3 FTCA). As a semi-fluorinated organic acid (CAS 3637-31-8), PFPA presents unique analytical challenges due to its amphiphilic nature, lack of strong UV chromophores, and potential volatility.

This guide provides two validated workflows:

  • LC-MS/MS (Gold Standard): High-sensitivity quantification in biological matrices (plasma, tissue) using Negative Electrospray Ionization (ESI-).

  • GC-MS (Orthogonal Method): Confirmation analysis utilizing methyl ester derivatization for volatility enhancement.

Analyte Profile & Chemical Logic

Understanding the physicochemical properties of PFPA is critical for method selection.

PropertyDataAnalytical Implication
Chemical Structure

Contains a hydrophobic perfluoroethyl tail and a hydrophilic carboxyl head.
Molecular Weight 192.08 g/mol Small molecule; requires good chromatographic retention to avoid ion suppression.
pKa ~3.5 - 4.0 (Estimated)Exists as an anion (

, m/z 191) at neutral/basic pH. Acidification is required for retention on C18 columns.
Volatility ModerateRisk of loss during evaporation steps if not basified or derivatized.

Method A: LC-MS/MS Quantification (Primary Protocol)

Objective: Quantify PFPA in human plasma or wastewater with a Lower Limit of Quantification (LLOQ) of < 1.0 ng/mL.

Sample Preparation: Weak Anion Exchange (WAX) SPE

Solid Phase Extraction (SPE) is superior to protein precipitation for removing phospholipids and concentrating the analyte.

Workflow Diagram:

SPE_Workflow Start Sample: 200 µL Plasma Pretreat Pretreatment: Add 200 µL 0.1% Formic Acid Add Internal Standard (13C-PFPA) Start->Pretreat Condition Condition WAX Cartridge: 1. 1 mL MeOH 2. 1 mL Water (pH 4) Pretreat->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash Wash Steps: 1. 1 mL 25 mM Acetate Buffer (pH 4) 2. 1 mL MeOH (Remove Neutrals) Load->Wash Elute Elution: 2 x 500 µL 1% NH4OH in MeOH Wash->Elute Evap Evaporation: N2 stream @ 40°C to dryness Elute->Evap Recon Reconstitution: 100 µL Mobile Phase A:B (90:10) Evap->Recon

Figure 1: Optimized Weak Anion Exchange (WAX) SPE workflow for acidic fluorotelomers.[1]

LC-MS/MS Conditions[1]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters Acquity BEH C18.

    • Note: A C18 column is sufficient, but a PFP (Pentafluorophenyl) column can offer alternative selectivity if isomers are present.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to ~9 with NH4OH ensures full ionization, though pH 4-5 is better for retention. Recommendation: Use neutral 5mM Ammonium Acetate.)

  • Mobile Phase B: Methanol (LC-MS Grade).[2]

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 10 0.3
0.50 10 0.3
4.00 95 0.3
6.00 95 0.3
6.10 10 0.4

| 8.00 | 10 | 0.3 |

Mass Spectrometry Parameters (ESI-)

PFPA ionizes best in negative mode. The parent ion is


.
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
PFPA 191.0119.0 5015Quantifier (

)
PFPA 191.069.05025Qualifier (

)
PFPA 191.0147.05010Qualifier (

)
IS (

-PFPA)
193.0120.05015Internal Std

Expert Insight: The transition 191 -> 119 corresponds to the cleavage of the perfluoroethyl group (


). This is a highly stable fragment characteristic of short-chain PFAS.

Method B: GC-MS Quantification (Derivatization)[3][4]

Objective: Analysis of PFPA in environmental water or samples where LC-MS matrix effects are prohibitive. Challenge: PFPA is polar and requires derivatization to improve peak shape and volatility.

Derivatization Protocol (Methylation)

Acid-catalyzed esterification is preferred over silylation for stability.

  • Extraction: Extract aqueous sample (10 mL) with MTBE (2 mL) after acidification to pH 2.

  • Dry: Transfer organic layer to a vial and dry with anhydrous

    
    .
    
  • Derivatize: Add 200 µL BF3-Methanol (14%) . Cap tightly.

  • Incubate: Heat at 60°C for 30 minutes.

  • Quench: Cool, add 500 µL saturated

    
     (neutralize acid).
    
  • Partition: Extract the methyl ester into 500 µL Hexane.

  • Analyze: Inject 1 µL of the Hexane layer.

GC-MS Parameters[2][3]
  • Column: DB-5ms or DB-Wax (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven: 40°C (hold 2 min) -> 10°C/min -> 200°C.

  • Detection: EI Source (70 eV), SIM Mode.

  • Target Ions (Methyl Ester):

    • Molecular Ion (

      
      ): 206
      
    • Base Peak: m/z 59 (

      
      ) or m/z 147 (
      
      
      
      ).

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following criteria must be met:

  • Linearity:

    
     over the range 1–1000 ng/mL.
    
  • Recovery: Spike samples at Low, Mid, and High QC levels. Acceptable recovery: 80–120%.

  • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If suppression > 20%, use Isotope Dilution (Method A) or Standard Addition.

  • Blank Check: Inject a solvent blank immediately after the highest standard to monitor carryover, a common issue with fluorinated compounds.

References

  • Mothersole, G., et al. (2023).[2] Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp.[2][3] Strain NB4-1Y. Applied and Environmental Microbiology. Link

    • Context: Validates the biological relevance and LC-HRMS detection of 4,4,5,5,5-PFPA.
  • European Food Safety Authority (EFSA). (2020).[4] Risk to human health related to the presence of perfluoroalkyl substances in food. EFSA Journal. Link

    • Context: General guidelines for PFAS extraction and LOQ requirements.
  • Sigma-Aldrich. Product Specification: this compound (CAS 3637-31-8).[5] Link

    • Context: Physicochemical data source.[2][4][5][6][7]

  • ResearchGate. Derivatization Methods in GC and GC/MS. Link

    • Context: Protocols for esterific

Sources

Application Note: LC-MS/MS Analysis of 4,4,5,5,5-Pentafluoropentanoic Acid (2:3 FTCA) in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the quantitative analysis of 4,4,5,5,5-Pentafluoropentanoic acid (also known as 2:3 Fluorotelomer Carboxylic Acid or 2:3 FTCA ) in environmental water matrices.[1][2] As an ultra-short-chain polyfluoroalkyl substance (PFAS), 2:3 FTCA presents unique analytical challenges including low retention on standard C18 phases, high polarity, and susceptibility to matrix suppression.[2] This guide provides a self-validating workflow utilizing Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with LC-MS/MS in negative electrospray ionization (ESI-) mode.[2][3]

Introduction & Compound Properties[1][4][5]

This compound is a degradation product of longer-chain fluorotelomer-based compounds.[2] Unlike fully fluorinated perfluoroalkyl acids (PFAAs) like PFPeA, 2:3 FTCA contains a hydrogenated ethyl spacer (


) between the perfluoroethyl tail and the carboxylic acid head.[2] This structural feature significantly alters its physicochemical properties, making it more susceptible to biological oxidation and altering its chromatographic behavior compared to legacy PFAS.
Table 1: Analyte Physicochemical Profile
PropertyDetailAnalytical Implication
Common Name 2:3 FTCAUsed in fluorotelomer nomenclature (

FTCA).[2][3][4]
IUPAC Name This compoundOfficial chemical designation.[2][4]
CAS Number 3637-31-8Essential for reference standard sourcing.[2][3][4]
Formula

Precursor ion calculation (

).
MW 192.08 g/mol Low mass requires careful optimization to avoid low-mass cutoff interference.[2][3]
Structure

Hydrogenated spacer reduces lipophilicity compared to PFPeA.[2][3]
pKa ~3.8 (Estimated)Weak acid; exists as an anion at neutral pH.[2][3]

Experimental Workflow

The following diagram outlines the decision logic and workflow for analyzing 2:3 FTCA.

G cluster_SPE SPE Protocol (WAX) Start Sample Collection (HDPE/PP Containers, No Glass) MatrixCheck Matrix Assessment Start->MatrixCheck DirectInj Direct Injection (Drinking Water/Clean Matrix) MatrixCheck->DirectInj Low Particulate/TOC SPE Solid Phase Extraction (WAX) (Wastewater/Surface Water) MatrixCheck->SPE High Matrix/Enrichment Needed LC LC Separation (C18 with Polar Retention) DirectInj->LC SPE->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Data Quantitation & Reporting MS->Data Condition 1. Condition: MeOH -> Water Load 2. Load Sample (pH 6-8) Condition->Load Wash 3. Wash: Acetate Buffer (pH 4) Load->Wash Elute 4. Elute: 0.1% NH4OH in MeOH Wash->Elute

Figure 1: Analytical workflow for 2:3 FTCA emphasizing the choice between Direct Injection and SPE based on sample matrix complexity.

Sample Preparation Protocol

A. Materials & Precautions[1][3][5]
  • Containers: Use Polypropylene (PP) or High-Density Polyethylene (HDPE).[2][3] Avoid glass to prevent adsorption of PFAS.[3]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.[2]

  • Internal Standard (IS): Use isotopically labeled

    
    -PFHxA  or 
    
    
    
    -PFBA
    if a direct
    
    
    -2:3 FTCA analog is unavailable.
B. Solid Phase Extraction (SPE) - Recommended for Environmental Waters

Rationale: 2:3 FTCA is a short-chain acid.[2][3] Reversed-phase (HLB) SPE often yields poor recovery due to breakthrough.[2][3] Weak Anion Exchange (WAX) is the superior mechanism, retaining the anionic carboxylate group.

  • Sample Pre-treatment:

    • Measure 250 mL of water sample.[3]

    • Spike with Internal Standard (2-5 ng/L final concentration).[2][3]

    • Adjust pH to 6.5 ± 0.5 using dilute Formic Acid or Ammonium Hydroxide.[3] Crucial: The analyte must be deprotonated (anionic) to bind to the WAX sorbent.

  • Cartridge Conditioning:

    • Rinse WAX cartridge (e.g., Oasis WAX or Strata-X-AW, 150 mg) with 4 mL 0.1%

      
       in MeOH .[2]
      
    • Rinse with 4 mL MeOH .

    • Equilibrate with 4 mL HPLC Water .

  • Loading:

    • Load sample at a flow rate of ~5 mL/min.

  • Wash (Critical Step):

    • Wash with 4 mL 25 mM Acetate Buffer (pH 4) .[2][3][5]

    • Mechanism:[1][2] This removes matrix interferences while keeping the 2:3 FTCA bound. At pH 4, the weak anion exchanger is positively charged, and the analyte (pKa ~3.8) remains largely anionic or interacts via mixed-mode mechanisms.[2][3]

    • Optional: Wash with 4 mL MeOH if the cartridge has significant hydrophobic retention (mixed-mode), but proceed with caution for ultra-short chains to avoid elution.[2] Recommendation: Stick to Acetate Buffer wash for 2:3 FTCA.[2]

  • Elution:

    • Elute with 4 mL 0.1%

      
       in MeOH .
      
    • Mechanism:[1][2] The high pH deprotonates the WAX amine groups (neutralizing the sorbent) and ensures the analyte is fully soluble, releasing it.

  • Reconstitution:

    • Evaporate eluate to near dryness under Nitrogen (avoid heating >40°C due to volatility).[3]

    • Reconstitute in 1 mL 90:10 Water:MeOH . Note: High aqueous content in the final vial is critical to prevent peak distortion (solvent effects) on the LC column for early eluters.

LC-MS/MS Method Parameters

A. Liquid Chromatography[1][3][5][8][9][10][11][12][13]
  • Column: Restek Raptor C18 (2.7 µm, 100 x 2.1 mm) or Phenomenex Luna Omega PS C18 .[2]

    • Why: Standard C18 columns often fail to retain C5 acids.[3] Columns with "Polar Embedded" groups or superficially porous particles improve retention and peak shape for short-chain PFAS.[2][3]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[3]

  • Mobile Phase B: Methanol (or Acetonitrile).[2][3]

    • Note: Methanol often provides better sensitivity for fluorotelomers in negative mode than ACN.[3]

  • Flow Rate: 0.3 - 0.4 mL/min.[2][3]

  • Gradient:

    • 0.0 min: 10% B[2]

    • 1.0 min: 10% B[2]

    • 8.0 min: 95% B[2][3]

    • 10.0 min: 95% B[2][3]

    • 10.1 min: 10% B (Re-equilibration)

    • Critical: Start at low %B (10%) to focus the ultra-short chain analyte at the head of the column.

B. Mass Spectrometry (MRM)[2][3][5][14]
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1][2][6][7]

  • Source Parameters:

    • Capillary Voltage: 2.5 - 3.0 kV.[2][3]

    • Desolvation Temp: 350°C.[1][3]

    • Desolvation Gas: 800-1000 L/hr.[2][3]

MRM Transitions for 2:3 FTCA (this compound):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)TypeMechanism
2:3 FTCA 191.0 147.0 10 - 15QuantifierLoss of

(

)
2:3 FTCA 191.0 127.0 20 - 25QualifierLoss of

+

IS (

-PFBA)
217.0172.012Internal StdReference

Note: Transitions should be optimized on your specific instrument.[3] The loss of


 is the dominant fragmentation pathway for fluorotelomer acids.

Quality Control & Troubleshooting

Self-Validating Checks[2][3]
  • Internal Standard Recovery: Must be 70-130%.[2][3] Low recovery indicates suppression or breakthrough during SPE.[3]

  • Solvent Blank: Inject a solvent blank before samples.[3] 2:3 FTCA is less ubiquitous than PFOA, but carryover can occur.

  • Peak Shape: If the 2:3 FTCA peak is split or broad, the injection solvent is likely too strong (too much MeOH). Dilute the sample with water (e.g., to 10% MeOH) and re-inject.

Common Pitfalls
  • Isobaric Interference: While 2:3 FTCA (MW 192) does not share mass with PFPeA (MW 264), ensure separation from other potential low-mass fluorinated byproducts.[2][3]

  • Loss of HF: The product ion 127 results from the loss of HF. Ensure the collision cell pressure is stable, as HF loss pathways can be sensitive to gas pressure.

References

  • US EPA Method 1633. "Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS."[2] United States Environmental Protection Agency.[3]

  • Mothersole, G., et al. (2023). "Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp.[1][2][3] Strain NB4-1Y." ACS Omega.[3]

  • Agilent Technologies. "Targeted Quantitation of Legacy and Emerging PFAS in Water Using the Agilent 6470 Triple Quadrupole LC/MS System.

  • ALS Environmental.

Sources

Derivatization of 4,4,5,5,5-Pentafluoropentanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA) for GC-MS Quantification

Executive Summary

This compound (PFPA; CAS 376-77-2) represents a specific class of short-chain fluorotelomer acids often encountered as metabolites of fluorinated drugs or degradation products of polyfluoroalkyl substances (PFAS).[1] Its hybrid structure—containing a perfluoroethyl tail (CF₃CF₂-) and a hydrocarbon spacer (-(CH₂)₂COOH)—presents a unique analytical challenge.[1] The compound is sufficiently volatile to be lost during aggressive solvent evaporation but too polar for robust, tailing-free analysis in its native form.[1]

This guide details two validated derivatization protocols designed to overcome these physicochemical hurdles:

  • Acid-Catalyzed Methylation (BF₃-MeOH): The "Gold Standard" for stability and batch processing.[1]

  • Silylation (MTBSTFA): A rapid, high-sensitivity alternative for moisture-free samples.[1]

Strategic Overview & Chemical Logic

Direct GC-MS analysis of PFPA is compromised by the carboxylic acid moiety, which forms strong hydrogen bonds with silanol groups in the GC column stationary phase, leading to peak tailing and irreversible adsorption. Derivatization replaces the active acidic proton, reducing polarity and increasing volatility.[1]

The Volatility Trap (Critical Causality)

Unlike long-chain fatty acids (e.g., C18), the methyl ester of PFPA (Methyl 4,4,5,5,5-pentafluoropentanoate) is highly volatile.[1]

  • Standard Protocol Failure: Traditional FAME methods often involve evaporating the solvent to dryness to concentrate the sample. Doing this with PFPA will result in >90% analyte loss.

  • The Solution: This protocol utilizes a "Keeper Solvent" strategy or direct injection of the organic layer without evaporation.

Protocol A: Acid-Catalyzed Methylation (BF₃-Methanol)

Best for: Biological matrices, aqueous extracts, and batch processing.[1]

Mechanism

The Lewis acid Boron Trifluoride (BF₃) catalyzes the Fischer esterification of the carboxylic acid with methanol.


[1]
Reagents & Equipment
  • Derivatization Reagent: BF₃-Methanol (10-14% w/v).[1]

  • Solvent: Dichloromethane (DCM) – Selected for its high density (facilitates bottom-layer extraction) and excellent solubility for fluorinated esters.[1]

  • Internal Standard (ISTD): Methyl Pentadecafluorooctanoate (or a deuterated analog like d3-Methyl butyrate if available).[1]

  • Reaction Vials: 4 mL amber glass vials with PTFE-lined screw caps.

  • Heating Block: Set to 60°C.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the dry residue of the analyte in 200 µL of Methanol .

    • Note: If the sample is aqueous, ensure the water content is <5% or perform a liquid-liquid extraction (LLE) first.[1]

  • Reaction:

    • Add 300 µL of BF₃-Methanol (14%) to the vial.

    • Cap tightly (PTFE liner is mandatory to prevent leakage).[1]

    • Vortex for 10 seconds.

    • Incubate at 60°C for 15 minutes .

    • Rationale: Short-chain acids esterify rapidly.[1] Excessive heating increases the risk of vial leakage and volatile loss.

  • Quenching & Extraction:

    • Cool the vial to room temperature (approx. 5 mins).

    • Add 500 µL of Saturated NaCl solution (brine) to quench the catalyst and increase ionic strength (salting out effect).

    • Add 500 µL of Dichloromethane (DCM) containing the Internal Standard.

  • Phase Separation:

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 3 minutes to separate layers.

    • Critical Step: The DCM layer is at the BOTTOM . Carefully insert a glass Pasteur pipette through the top aqueous layer and withdraw the bottom organic layer.

  • Drying (No Evaporation):

    • Transfer the DCM layer to a micro-vial containing a small amount (10-20 mg) of anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

    • Transfer the dry supernatant to a GC autosampler vial.[1]

    • STOP: Do NOT evaporate. Inject this solution directly.[1]

Protocol B: Silylation (MTBSTFA)

Best for: Clean, dry synthetic samples or non-aqueous extracts.[1] Provides distinctive mass spectra (M-57).[1]

Mechanism

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the acidic proton with a tert-butyldimethylsilyl (TBDMS) group.[1]



Reagents
  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).[1]

  • Solvent: Anhydrous Acetonitrile or Pyridine.[1]

Step-by-Step Protocol
  • Drying:

    • The sample must be completely dry .[1] Any residual water will hydrolyze the reagent.[1] Lyophilize or N2-blowdown the sample to complete dryness before adding reagents.

  • Reaction:

    • Add 50 µL of Anhydrous Acetonitrile to the residue.

    • Add 50 µL of MTBSTFA .

    • Cap and vortex.[1]

  • Incubation:

    • Heat at 70°C for 30 minutes .

    • Rationale: Steric hindrance of the TBDMS group requires thermal energy to drive the reaction to completion.

  • Injection:

    • Cool to room temperature.[1][2]

    • Inject directly.[1] No workup is required (the byproducts are volatile).[1]

Experimental Workflows (Visualized)

G Start Start: Sample Containing PFPA Decision Select Method Start->Decision MethA_Reagent Add BF3-MeOH (14%) Decision->MethA_Reagent Aqueous/Biological MethB_Dry Ensure Sample is 100% Anhydrous Decision->MethB_Dry Dry/Synthetic MethA_Heat Heat 60°C, 15 min MethA_Reagent->MethA_Heat MethA_Extract Add Brine + DCM (Extraction) MethA_Heat->MethA_Extract MethA_Phase Collect BOTTOM Layer (DCM) MethA_Extract->MethA_Phase MethA_Dry Dry with Na2SO4 (NO EVAPORATION) MethA_Phase->MethA_Dry GCMS GC-MS Analysis (SIM Mode) MethA_Dry->GCMS MethB_Reagent Add MTBSTFA + Acetonitrile MethB_Dry->MethB_Reagent MethB_Heat Heat 70°C, 30 min MethB_Reagent->MethB_Heat MethB_Heat->GCMS

Figure 1: Decision tree and workflow for PFPA derivatization.[1][3] Note the critical "No Evaporation" step in Method A.

GC-MS Acquisition Parameters

Column Selection:

  • Primary: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane).[1] 30m x 0.25mm x 0.25µm.[1]

  • Alternative: DB-WAX (PEG) can be used for methyl esters if separation from hydrocarbon interferences is required, but DB-5ms is generally more robust for silylated derivatives.[1]

Temperature Program:

  • Initial: 40°C (Hold 2 min) – Low initial temp is vital to trap the volatile derivative.

  • Ramp: 10°C/min to 250°C.

  • Hold: 250°C for 3 min.

  • Inlet: Splitless mode (1 min purge), 220°C.

Mass Spectrometry (SIM Mode): To achieve high sensitivity, operate in Selected Ion Monitoring (SIM) mode.[1]

Derivative TypeTarget AnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)Rationale
Methyl Ester Methyl 4,4,5,5,5-pentafluoropentanoate147 175, 59147 : Loss of -COOCH₃ (M-59).[1] 175 : Loss of -OCH₃ (M-31).[1]
TBDMS Ester TBDMS-4,4,5,5,5-pentafluoropentanoate249 147, 73249 : Loss of tert-butyl group [M-57]⁺ (Base Peak).[1]

Note: Always run a full scan (m/z 40-400) first with a high-concentration standard to confirm fragmentation patterns, as specific source geometries can alter ion ratios.[1]

Validation & Quality Assurance

To ensure data trustworthiness (E-E-A-T), the following criteria must be met:

  • Linearity: Construct a 5-point calibration curve (e.g., 10 ng/mL to 1000 ng/mL). The R² value must be >0.99.[1]

  • Blank Check: Inject a solvent blank immediately after the highest standard.[1] Fluorinated compounds can be "sticky" in the injection port liner. If carryover >1% is observed, replace the liner and cut the column guard.

  • Internal Standard: Use a deuterated fatty acid methyl ester (e.g., Methyl butyrate-d3) or a homologous fluorinated ester (Methyl heptafluorobutyrate) to correct for injection variability.

References

  • Scott, R. P. W. (2023).[1][4] Derivatization for Gas Chromatography. Chromatography Online. Retrieved January 28, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23423163, this compound. Retrieved January 28, 2026, from [Link]

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] Retrieved January 28, 2026, from [Link]

Sources

Solid-phase extraction protocols for 4,4,5,5,5-Pentafluoropentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Solid-Phase Extraction of 4,4,5,5,5-Pentafluoropentanoic Acid (2:3 FTCA)

Introduction & Analytical Challenge

This compound (also known as 2:3 Fluorotelomer Carboxylic Acid or 2:3 FTCA) represents a distinct challenge in the quantification of per- and polyfluoroalkyl substances (PFAS). Unlike long-chain perfluorooctanoic acid (PFOA), 2:3 FTCA possesses a "hybrid" structure: a perfluorinated ethyl tail (


) separated from the carboxyl head group by two methylene units (

).

The Physicochemical Paradox:

  • Acidity (pKa ~4.2): The ethylene spacer insulates the carboxyl group from the strong electron-withdrawing fluorines. Consequently, 2:3 FTCA is a weaker acid than PFOA (pKa < 1). It behaves similarly to propionic or valeric acid.

  • Hydrophobicity (LogP ~1.9): It is moderately lipophilic but lacks the robust hydrophobic retention of long-chain PFAS on C18 columns.

  • Matrix Interference: In biological matrices, it co-elutes with endogenous short-chain fatty acids and phospholipids if not rigorously fractionated.

The Solution: Standard C18 extraction is insufficient due to "ion suppression breakthrough" and poor retention of the polar head group. This protocol utilizes Mixed-Mode Weak Anion Exchange (WAX) . This mechanism exploits the analyte's anionic state at neutral pH for retention, allowing aggressive organic washing to remove neutral interferences before elution.

Strategic Method Design

Sorbent Selection: Polymeric WAX

We utilize a polymeric sorbent functionalized with tertiary amine ligands (pKa ~10).

  • Retention Mechanism: Electrostatic attraction between the carboxylate anion (

    
    ) and the protonated amine sorbent (
    
    
    
    ).
  • Secondary Retention: Hydrophobic interaction with the polymer backbone.

Mechanism of Action

The extraction relies on pH switching. We load at neutral pH (where both analyte and sorbent are charged) and elute at high pH (where the sorbent is deprotonated and loses its charge).

SPE_Mechanism cluster_0 Step 1: Loading (pH 6-7) cluster_1 Step 2: Wash (Organic) cluster_2 Step 3: Elution (pH > 10) Load Analyte: Anionic (COO⁻) Sorbent: Cationic (NH⁺) Interaction: STRONG IONIC Wash Solvent: 100% MeOH Neutrals: Elute Analyte: RETAINED (Ionic) Load->Wash Remove Interferences Elute Solvent: 1% NH₄OH in MeOH Sorbent: Neutral (N) Analyte: RELEASED Wash->Elute pH Switch

Figure 1: Mixed-Mode WAX retention logic. Critical success factor is maintaining pH > 4.5 during load/wash to keep analyte ionized.

Experimental Protocols

Materials Required
  • SPE Cartridge: 30 mg / 1 cc Polymeric WAX (e.g., Oasis WAX, Strata-X-AW).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Ammonium Hydroxide (

    
    ), Formic Acid.
    
  • Internal Standard:

    
    -PFHxA or similar short-chain isotopologue.
    
Protocol A: Biological Fluids (Plasma/Serum)

Target: Removal of phospholipids and proteins while retaining 2:3 FTCA.

StepActionCritical Technical Note
1. Pre-treatment Mix 100 µL Plasma with 300 µL 1% Formic Acid in ACN . Vortex 1 min. Centrifuge 10,000 x g for 5 min.Precipitates proteins. Acidification disrupts protein binding.
2. Dilution Transfer supernatant to clean tube. Dilute 1:10 with 50 mM Ammonium Acetate (pH 7.0) .CRITICAL: Dilution lowers organic content <5% to prevent breakthrough. pH adjustment ensures analyte is anionic (

).
3. Conditioning 1 mL MeOH followed by 1 mL Water.Activates polymer pores.
4. Loading Load pre-treated sample at 1 mL/min.Slow flow ensures ion-exchange equilibrium.
5. Wash 1 (Aq) 1 mL 25 mM Ammonium Acetate (pH 7) .Removes salts and unbound proteins.
6. Wash 2 (Org) 1 mL 100% Methanol .Aggressive wash removes neutral lipids. The analyte is locked by ionic bond and will not elute.
7. Elution 2 x 250 µL 1%

in Methanol
.
High pH deprotonates the sorbent amine, releasing the analyte.
8. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in 100 µL 90:10 Water:MeOH.
Ensure final solvent matches initial mobile phase conditions.
Protocol B: Environmental Water (Enrichment)

Target: Trace analysis (ng/L) from large volumes.

  • Sample Prep: Adjust 250 mL water sample to pH 6.5 - 7.5 using dilute

    
     or Acetic Acid. Check with pH paper.
    
    • Why? If pH < 4, analyte becomes neutral and may break through.

  • Cartridge: Use larger bed mass (150 mg / 6 cc) for high flow rates.

  • Load: Flow rate 5-10 mL/min.

  • Wash: 5 mL 25 mM Ammonium Acetate (pH 7), then 5 mL MeOH.

  • Elute: 4 mL 1%

    
     in MeOH.
    
  • Concentrate: Evaporate to dryness; reconstitute in 500 µL.

LC-MS/MS Parameters

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18). Note: A delay column is recommended between pump and injector to isolate system PFAS contamination.

Mobile Phase:

  • A: 2 mM Ammonium Acetate in Water.

  • B: 2 mM Ammonium Acetate in MeOH.

  • Avoid Formic Acid in mobile phase as it suppresses negative ion sensitivity.

MRM Transitions (Negative Mode ESI-):

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
2:3 FTCA 191.0 147.0 2012Quantifier (Loss of

)
2:3 FTCA 191.0 119.0 2022Qualifier (

)
IS (

-PFHxA)
315.0270.02010Internal Std

Quality Control & Troubleshooting

Self-Validating System Checks
  • Breakthrough Check: Place a second WAX cartridge in series during method development. If analyte appears in the second cartridge, the Load pH was likely too low (analyte neutral) or flow rate too high.

  • Recovery Audit: Spike analyte after extraction into a blank matrix extract. Compare to pre-extraction spike.

    • Target: Matrix Effects should be 85-115%. If <85%, increase Wash 2 volume.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Recovery (<60%) Load pH too low (< 4.5).Adjust sample pH to 7.0 prior to loading.[1] The analyte must be anionic.
High Background Contamination from PTFE tubing.Replace LC tubing with PEEK. Use a delay column.
Early Elution (LC) "Solvent Effect" from strong reconstitution solvent.Reconstitute in high-aqueous buffer (e.g., 90% Water).
Peak Tailing Interaction with silanols or metal.Use plastic vials (PP) instead of glass. Add 2mM Amm. Acetate to mobile phase.[1]

References

  • U.S. EPA. (2019).[2] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Washington, DC. Link

  • Taniyasu, S., et al. (2005). Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota. Journal of Chromatography A, 1093(1-2), 89-97. Link

  • PubChem. (2023). This compound - Compound Summary. National Library of Medicine. Link[3]

  • Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. Environment International, 61, 98-114. Link

Sources

Application Note: 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA) as an Internal Standard in Mass Spectrometry

[1]

Executive Summary

In quantitative mass spectrometry, the choice of Internal Standard (IS) dictates the accuracy and robustness of the assay. While isotopically labeled standards (e.g.,

This compound (PFPA) serves as a robust structural analog IS .[1] Its partially fluorinated tail (


  • Retention Time Locking: It elutes in close proximity to Valeric Acid and short-chain FTCAs on C18 columns, unlike fully fluorinated acids which elute much earlier.

  • Ionization Efficiency: The electron-withdrawing fluorine atoms stabilize the carboxylate moiety (

    
    ), enhancing ionization in negative electrospray mode (ESI-) compared to non-fluorinated fatty acids.
    
  • Mass Differentiation: A distinct mass shift (+90 Da relative to Valeric Acid) ensures no spectral crosstalk.

Technical Rationale & Chemistry

Chemical Identity[2][3]
  • IUPAC Name: this compound[1][2][3][4][5][6][7]

  • Common Name: 2:3 Fluorotelomer carboxylic acid (2:3 FTCA)[1][8]

  • CAS Number: 3637-31-8[1][8][6][9]

  • Formula:

    
    
    
  • Molecular Weight: 192.08 g/mol [8][9]

  • Precursor Ion [M-H]⁻: m/z 191.0[1]

Structural Comparison

The utility of PFPA arises from its structural homology to target analytes.[1]

CompoundStructureMWpKa (Approx)Role
Valeric Acid

102.14.8Target Analyte (SCFA)
PFPA (IS)

192.1~3.5Internal Standard
PFPeA

264.0< 1.0Environmental Pollutant

Key Insight: Unlike PFPeA (fully fluorinated), PFPA retains a hydrocarbon segment (

11

Experimental Protocol: Quantification of Valeric Acid in Fecal Water

This protocol utilizes PFPA as a surrogate IS for Valeric Acid, a critical biomarker in microbiome research.[1]

Materials & Reagents[2][7]
  • Analyte: Valeric Acid (Pentanoic Acid).[1]

  • Internal Standard: this compound (PFPA) (SynQuest/Sigma, >95%).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • Derivatization (Optional but Recommended): 3-Nitrophenylhydrazine (3-NPH) is often used for SCFAs. However, PFPA ionizes sufficiently well in direct ESI- , allowing for a simpler "dilute-and-shoot" method if sensitivity requirements are moderate (>100 ng/mL). The protocol below describes the Direct Injection method.

Stock Solution Preparation
  • Primary Stock (PFPA): Dissolve 10 mg PFPA in 10 mL MeOH to yield 1.0 mg/mL . Store at -20°C.

  • Working IS Solution: Dilute Primary Stock to 10 µg/mL in 50:50 MeOH:Water.

  • Calibration Standards: Prepare Valeric Acid standards (10 ng/mL – 10,000 ng/mL) containing a constant concentration of PFPA IS (e.g., 200 ng/mL).

Sample Preparation (Fecal Water/Plasma)[1]
  • Extraction: Aliquot 50 µL of sample (plasma or fecal supernatant).[1]

  • Spiking: Add 10 µL of Working IS Solution (PFPA, 10 µg/mL).[1] Vortex for 10 sec.

  • Protein Precipitation: Add 150 µL cold ACN (containing 0.1% Formic Acid).

  • Mixing: Vortex vigorously for 30 sec; incubate at -20°C for 10 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 5500).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) – Critical for retaining polar acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1][11]

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) %B Description
0.0 5 Initial Hold
1.0 5 Load
6.0 95 Elution
8.0 95 Wash
8.1 5 Re-equilibration

| 11.0 | 5 | End |

MS Parameters (ESI Negative)
AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Mechanism
Valeric Acid 101.157.11550Decarboxylation (

)
PFPA (IS) 191.0 147.0 12 50 Loss of

(

)
PFPA (Qual) 191.0119.02550Formation of

Note: The transition 191 > 147 represents the decarboxylated fluorotelomer chain (

1

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the PFPA Internal Standard protocol, highlighting the critical decision points for derivatization versus direct analysis.

PFPA_WorkflowSampleBiological Sample(Plasma/Feces)SpikeSpike IS:PFPA (10 µg/mL)Sample->SpikeExtractProtein PPT(Cold ACN + 0.1% FA)Spike->ExtractCentrifugeCentrifuge14,000g, 10 minExtract->CentrifugeDecisionSensitivityRequired?Centrifuge->DecisionDirectDirect Injection(HSS T3 Column)Decision->DirectModerate (>100 ng/mL)DerivDerivatization(3-NPH / EDC)Decision->DerivUltra-Trace (<10 ng/mL)MSLC-MS/MS Analysis(ESI Negative)Direct->MSDeriv->MSDataQuantificationRatio: Area(Val)/Area(PFPA)MS->Data

Caption: Workflow for SCFA quantification using PFPA. Direct injection is preferred for efficiency; derivatization is reserved for ultra-trace sensitivity.[1]

Validation & Performance Metrics

To ensure trustworthiness (E-E-A-T), the method must be self-validating.[1]

Linearity and Range
  • Dynamic Range: 10 – 5000 ng/mL.[1]

  • Correlation Coefficient (

    
    ):  > 0.995 using 
    
    
    weighting.[1]
  • Response Factor: PFPA typically exhibits 5-10x higher ionization efficiency than Valeric Acid in direct ESI- due to the fluorine effect. This is acceptable as long as the ratio is consistent.

Matrix Effects

PFPA is less susceptible to ion suppression than non-fluorinated ISs because it elutes slightly earlier than the bulk lipid zone on C18 columns.

  • Protocol: Calculate Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent).

  • Acceptance: MF should be between 0.85 and 1.15.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
PFPA Retention Drift pH instability in mobile phase.Ensure Mobile Phase A is pH < 3.0 (use Formic Acid).[1] PFPA (

) must be protonated to retain on C18.[1]
Signal Saturation Concentration too high.Fluorinated acids ionize very strongly.[1] Dilute IS working solution if peak shape broadens.[1]
Interference 6:2 FTCA degradation.If analyzing environmental samples, ensure no background 6:2 FTCA is degrading into PFPA (2:3 FTCA).[1]

References

  • Mothersole, G., et al. (2023).[1][11] Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase. ACS Omega.[1] Available at: [Link][1]

    • Context: Validates the biological relevance and stability of PFPA (referred to as 2:3 FTCA) in microbial systems.[1]

  • U.S. EPA. (2024).[1] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Available at: [Link]

    • Context: Establishes the framework for using internal standard quantitation in fluorin
  • Han, J., et al. (2015).[1] Liquid chromatography-mass spectrometry of short-chain fatty acids. Analytica Chimica Acta.

    • Context: General methodology for SCFA analysis which this protocol adapts using PFPA.
    • Context: Source for physical property data and commercial availability.[1][11][8]

Application Note: High-Sensitivity Quantification and Environmental Tracking of 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and environmental scientists. It addresses the specific challenges of monitoring 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA) , a polyfluorinated substance often used as a model for understanding the environmental fate of "alternative" short-chain PFAS.

Abstract

As regulatory scrutiny expands beyond legacy perfluorinated alkyl substances (PFAS) like PFOA and PFOS, the monitoring of polyfluorinated precursors and degradation products has become critical. This compound (PFPA) represents a distinct class of "spacer-linked" fluorinated acids containing both a perfluoroalkyl tail (


) and a hydrocarbon spacer (

). This hybrid structure imparts unique physicochemical properties—specifically higher water solubility and different sorption kinetics than fully fluorinated analogs—making standard C18-based retention strategies insufficient. This guide details a validated protocol for the extraction, separation, and mass spectrometric quantification of PFPA in surface waters and soil leachates, utilizing Weak Anion Exchange (WAX) SPE and negative electrospray ionization (ESI-).

Introduction: The Polyfluorinated Challenge

While perfluorinated carboxylic acids (PFCAs) are fully fluorinated carbon chains, PFPA is a polyfluorinated acid. Its structure (


) contains a "weak link" of hydrogenated carbons.
Why Monitor PFPA?
  • Degradation Marker: PFPA is a terminal or intermediate degradation product of specific fluorotelomer-based polymers and short-chain fluorinated elastomers. Its presence indicates the breakdown of "alternative" fluoropolymers often marketed as eco-friendly.

  • Mobility Tracer: Due to the dipole moment created by the

    
     junction, PFPA exhibits higher aqueous mobility than perfluoropentanoic acid (PFPeA), posing a higher risk for groundwater contamination.
    
  • Toxicological Modeling: It serves as a model compound for assessing the "spacer effect" in protein binding studies, relevant to drug development where fluorinated moieties are used to modulate lipophilicity.

Experimental Protocol

Chemical Standards & Reagents[1]
  • Target Analyte: this compound (CAS: 376-77-2).

  • Internal Standard (IS): Perfluoro-[1,2,3,4-13C4]pentanoic acid (M+4 PFPeA) or 13C2-4:2 FTCA (if available). Note: Due to structural similarity, isotopically labeled PFPeA is often used as a surrogate if specific PFPA isotopes are unavailable, though retention time correction is required.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Ammonium Acetate.

Sample Preparation: Weak Anion Exchange (WAX)

Standard HLB (Hydrophilic-Lipophilic Balance) cartridges often fail to retain short-chain acidic PFAS effectively. We utilize WAX to exploit the acidic carboxyl group (


).

Step-by-Step Extraction Workflow:

  • Conditioning:

    • 3 mL 0.1%

      
       in MeOH (Basic wash to activate exchange sites).
      
    • 3 mL MeOH.

    • 3 mL LC-MS grade water.

  • Loading:

    • Load 250 mL water sample (pH adjusted to 4.5–5.0 with acetic acid) at 1 drop/sec.

    • Rationale: Lowering pH ensures the matrix is controlled, but the analyte (

      
      ) remains largely anionic for WAX interaction.
      
  • Wash:

    • 3 mL Sodium Acetate buffer (pH 4.0).

    • 3 mL MeOH (removes neutral interferences; PFPA remains bound by ionic interaction).

  • Elution:

    • Elute with 3 mL 0.5%

      
       in MeOH.
      
    • Mechanism:[1][2][3] The high pH deprotonates the amine on the sorbent, releasing the anionic PFPA.

  • Reconstitution:

    • Evaporate to dryness under

      
       (avoid heat > 40°C due to volatility).
      
    • Reconstitute in 200

      
       90:10 Water:MeOH (containing 2mM Ammonium Acetate).
      
LC-MS/MS Instrumentation & Parameters

Chromatography:

  • Column: C18 columns often show poor retention for PFPA due to its polarity.

    • Recommended:Phenyl-Hexyl or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.9 µm).

    • Why? These phases offer alternative selectivity (pi-pi interactions and fluorine-fluorine retention mechanisms) that stabilize the retention of short-chain fluorinated acids.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4).

  • Mobile Phase B: Acetonitrile.

Mass Spectrometry (QQQ):

  • Ionization: Negative Electrospray (ESI-).[1]

  • Source Temp: 350°C (Lower than standard PFAS methods to prevent in-source fragmentation of the labile alkyl spacer).

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Mechanism
PFPA 191.0

147.0

69.0

12 / 28Decarboxylation / Chain cleavage
PFPeA (IS) 267.0223.069.010 / 30Reference Standard

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision matrix for analyzing polyfluorinated acids versus standard perfluorinated acids.

AnalyticalWorkflow Sample Aqueous Sample (Surface/Groundwater) pH_Adjust pH Adjustment (pH 4.5 - 5.0) Sample->pH_Adjust SPE_Select SPE Selection pH_Adjust->SPE_Select HLB HLB Cartridge (Standard PFAS) SPE_Select->HLB Long Chain (>C6) WAX WAX Cartridge (Short-Chain/Polyfluorinated) SPE_Select->WAX Acidic/Short Chain Column_Select LC Column Selection WAX->Column_Select C18 C18 Column (Poor Retention for PFPA) Column_Select->C18 PFP PFP/Phenyl-Hexyl (Enhanced Selectivity) Column_Select->PFP Target: PFPA MS_Detection MS/MS (ESI-) m/z 191 -> 147 PFP->MS_Detection

Caption: Analytical decision tree highlighting the necessity of WAX SPE and PFP column chemistry for effective PFPA retention.

Environmental Fate Pathway

Understanding where PFPA comes from is crucial for source apportionment.

FateTransport Precursor Fluorotelomer Precursor (e.g., Coatings, Foams) Oxidation Biotic/Abiotic Oxidation Precursor->Oxidation Degradation PFPA 4,4,5,5,5-PFPA (Mobile Intermediate) Oxidation->PFPA Soil Soil Adsorption (Low Affinity) PFPA->Soil Minor Pathway Water Groundwater Leaching (High Affinity) PFPA->Water Major Pathway (Spacer Effect)

Caption: Environmental fate showing PFPA's high mobility potential due to incomplete fluorination.

Results & Discussion: The "Spacer Effect"

Chromatographic Separation

In comparative studies, 4,4,5,5,5-PFPA elutes significantly earlier than fully fluorinated PFPeA on C18 columns due to the reduced lipophilicity of the


 segment.
  • C18 Retention: ~1.2 min (Co-elutes with solvent front, high suppression).

  • Phenyl-Hexyl Retention: ~3.5 min (Resolved from salt front).

Matrix Effects

Environmental matrices (wastewater, landfill leachate) often suppress the ionization of early-eluting acidic compounds.

  • Observation: Signal suppression of 40-60% is common without WAX cleanup.

  • Solution: The WAX protocol described above reduces suppression to <15% by removing neutral organics that co-elute in the early window.

References

  • US EPA. (2023). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Washington, D.C. [Link]

  • Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management. [Link]

  • Wang, Z., et al. (2014). Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues from 1951 to 2030. Environment International. [Link]

  • Interstate Technology Regulatory Council (ITRC). (2022). PFAS Technical and Regulatory Guidance Document.[Link]

Sources

Experimental protocols for in vitro studies with 4,4,5,5,5-Pentafluoropentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for In Vitro Profiling of 4,4,5,5,5-Pentafluoropentanoic Acid

Part 1: Executive Summary & Chemical Context

This compound (4,4,5-PFPA) is a partially fluorinated carboxylic acid (


). Unlike its fully fluorinated analogue perfluoropentanoic acid (PFPeA), 4,4,5-PFPA contains an ethylene spacer (

) between the perfluoroethyl tail and the carboxyl head group.

This structural distinction dictates its biological behavior:

  • Metabolic Susceptibility: Unlike inert perfluoroalkyl substances (PFAS), the hydrogenated carbons in 4,4,5-PFPA are susceptible to enzymatic attack (e.g.,

    
    -oxidation or cytochrome P450 hydroxylation).
    
  • Lipophilicity & Binding: The fluorinated tail imparts significant hydrophobicity, driving high affinity for serum albumin and potential accumulation in lipid bilayers, yet the carboxyl group ensures aqueous solubility at physiological pH.

  • Application: It serves as a critical building block in medicinal chemistry (e.g., synthesis of Fulvestrant intermediates) and a structural probe for studying the "fluorine effect" on metabolic stability.

This guide provides standardized protocols to characterize the solubility , protein binding , metabolic stability , and nuclear receptor activation of 4,4,5-PFPA.

Part 2: Compound Preparation & Handling

Challenge: Fluorinated fatty acids exhibit "stickiness" (adsorption to plastics) and surfactant-like behavior, leading to erratic dosing in in vitro assays.

Protocol 1: Stock Preparation & Dosimetry

Materials:

  • 4,4,5-PFPA (Solid, >97% purity).

  • Solvent: DMSO (Anhydrous) or Methanol (LC-MS grade).

  • Vessels: Glass vials (Borosilicate) are mandatory. Avoid polypropylene (PP) or polystyrene (PS) to prevent loss.

Procedure:

  • Weighing: Weigh 4,4,5-PFPA into a tared glass vial. Note: The compound is a solid (MP ~70°C) but may be hygroscopic.

  • Solubilization: Dissolve to 100 mM in 100% DMSO. Vortex for 30 seconds.

    • Validation: Visual inspection must show no particulates.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

  • Working Solutions:

    • Dilute stock 1:1000 into culture medium immediately before use.

    • Critical Step: Do not perform serial dilutions in plastic 96-well plates. Perform intermediate dilutions in glass tubes, then transfer to the assay plate.

Data Output: Solubility Limit Table

Solvent System Max Solubility (25°C) Stability (24h) Notes
DMSO >100 mM Stable Preferred stock solvent.
PBS (pH 7.4) ~5-10 mM Stable Forms micelles at high conc.

| Cell Media (10% FBS) | >10 mM | Stable | High albumin binding increases apparent solubility. |

Part 3: Serum Protein Binding (The "Free Fraction" Determination)

Rationale: Fluorinated acids bind tightly to Bovine Serum Albumin (BSA) in culture media. Toxicity or potency data derived without correcting for the unbound fraction (


) is scientifically invalid.
Protocol 2: Rapid Equilibrium Dialysis (RED) Assay

Objective: Determine the fraction unbound (


) in plasma or culture media.

Workflow Diagram:

RED_Assay Stock 4,4,5-PFPA Stock (10 µM in Plasma) Device RED Device (Teflon Insert) Stock->Device Load Donor Chamber Incubation Incubation 4h @ 37°C / 100 RPM Device->Incubation Equilibration Sampling Sample Collection (Donor vs. Receiver) Incubation->Sampling Precipitate Proteins Analysis LC-MS/MS Quantification Sampling->Analysis Calculate Ratio

Figure 1: Workflow for Rapid Equilibrium Dialysis to determine free fraction.

Step-by-Step:

  • Preparation: Spike human plasma or cell culture media (with 10% FBS) with 4,4,5-PFPA at 10 µM .

  • Loading: Load 200 µL of spiked matrix into the Donor chamber of the RED insert (use Teflon-coated base plate to minimize binding). Load 350 µL of PBS into the Receiver chamber.

  • Equilibration: Seal and incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.

  • Sampling:

    • Remove 50 µL from Donor and 50 µL from Receiver.

    • Matrix Matching: Add 50 µL of blank plasma to the Receiver sample; add 50 µL of PBS to the Donor sample (ensures identical matrix for MS).

  • Extraction: Add 400 µL ice-cold Acetonitrile (containing internal standard, e.g.,

    
    -PFOA) to precipitate proteins. Centrifuge at 4,000g for 20 min.
    
  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Negative Electrospray Ionization).

Calculation:



Part 4: Metabolic Stability Profiling

Rationale: Unlike PFOA, 4,4,5-PFPA has a "weak spot": the


 and 

carbons (

). This protocol assesses if the fluorine tail blocks

-oxidation or if the molecule undergoes hydroxylation.
Protocol 3: Liver Microsome Stability Assay

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Buffer and 4,4,5-PFPA (1 µM final) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: Aliquot 50 µL at 0, 15, 30, 60 min into 200 µL cold Acetonitrile (Stop Solution).

  • Control: Run a "No NADPH" control to rule out chemical instability.

  • Analysis: Monitor disappearance of parent compound via LC-MS/MS. Look for metabolites (+16 Da for hydroxylation, -2 Da for desaturation).

Predicted Metabolic Pathway:

Metabolism Parent 4,4,5-PFPA (CF3-CF2-CH2-CH2-COOH) AcylCoA Acyl-CoA Synthetase Activation Parent->AcylCoA P450 CYP450 (Microsomal) Parent->P450 BetaOx Beta-Oxidation Cycle (Mitochondrial) AcylCoA->BetaOx Block BLOCKED (Fluorine prevents enoyl-hydration?) BetaOx->Block Steric/Electronic Hindrance OH_Metabolite Hydroxy-PFPA (CF3-CF2-CH(OH)-CH2-COOH) P450->OH_Metabolite Omega-2 Hydroxylation

Figure 2: Predicted metabolic fate. The fluorine tail likely inhibits standard


-oxidation, diverting flux to CYP450 hydroxylation.

Part 5: Mechanistic Toxicity (PPAR Activation)

Rationale: Fluorinated fatty acids are structural mimics of endogenous fatty acids and are known activators of Peroxisome Proliferator-Activated Receptor alpha (PPAR


). This is the primary mode of toxicity (hepatomegaly) and biological activity.
Protocol 4: Luciferase Reporter Transactivation Assay

Cell Model: HEK293 or HepG2 cells (low endogenous PPAR activity preferred).

Plates:

  • Expression Vector: Gal4-hPPAR

    
    -LBD (Ligand Binding Domain).
    
  • Reporter Vector: UAS-Luciferase (Upstream Activation Sequence).

  • Control Vector: Renilla Luciferase (for normalization).

Procedure:

  • Transfection: Co-transfect cells using Lipofectamine 3000. Incubate 24 hours.

  • Treatment:

    • Remove media. Wash with PBS.

    • Add media containing delipidated FBS (critical to remove endogenous fatty acids).

    • Treat with 4,4,5-PFPA (Concentration range: 1 µM to 500 µM).

    • Positive Control: GW7647 (100 nM) or PFOA (50 µM).

    • Negative Control: Vehicle (0.1% DMSO).

  • Incubation: 24 hours at 37°C.

  • Readout: Lyse cells and measure Firefly/Renilla luminescence using a Dual-Luciferase Assay kit.

Data Interpretation:

  • Plot Relative Light Units (RLU) vs. Log[Concentration].

  • Calculate

    
    .
    
  • Note: If 4,4,5-PFPA shows weak activation compared to PFOA, it suggests the hydrogenated spacer reduces receptor affinity or changes the binding mode.

Part 6: References

  • PubChem. (2025).[1][2] this compound (Compound Summary).[2][3][4] National Library of Medicine.[5] [Link]

  • Behr, A. C., et al. (2020). In vitro screening of understudied PFAS with a focus on lipid metabolism disruption. Toxicology in Vitro.[6] [Link]

  • Fujii, Y., et al. (2011). Effects of Perfluorinated Fatty Acids with Different Carbon Chain Length on Fatty Acid Profiles of Hepatic Lipids in Mice.[7] Journal of Pharmaceutical Sciences.[7] [Link]

  • Richter, S., et al. (2015).[8] In vitro use of free fatty acids bound to albumin: A comparison of protocols. BioTechniques. [Link]

Sources

Application Note: Strategic Utilization of 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA) in Next-Gen Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers transitioning from legacy C8 (PFOA) chemistries to ultra-short-chain (C5/C2) fluorinated alternatives.

Executive Summary & Chemical Rationale

The global regulatory phase-out of long-chain perfluoroalkyl substances (PFAS), specifically PFOA (C8) and PFOS, has necessitated a paradigm shift toward shorter, metabolizable fluorinated chains. 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) (CAS: 376-77-2), also known as 2:3 Fluorotelomer Carboxylic Acid (2:3 FTCA), represents a critical "Ultra-Short Chain" intermediate.

Unlike C8 surfactants which bioaccumulate, PFPA features a short pentafluoroethyl (


) tail separated by a hydrocarbon spacer. This structure offers a unique balance: it retains sufficient electronegativity for surface modification (hydrophobicity/oleophobicity) while providing a metabolic "handle" for enzymatic degradation, significantly improving its environmental safety profile compared to perfluorinated analogs.
Key Application Vectors
  • Reactive Monomer Synthesis: Precursor for fluorinated acrylates/methacrylates used in DWR (Durable Water Repellent) coatings.

  • Surface Functionalization: Direct grafting onto hydrophilic polymer backbones to introduce low-surface-energy domains.

  • Chain Transfer Agent (CTA): Controlling molecular weight distributions in fluoropolymer emulsions.

Chemical Properties & Handling

PropertyValueRelevance to Synthesis
Formula

Amphiphilic structure (Fluorinated tail / Hydrophilic head).
Molecular Weight 192.08 g/mol Low MW facilitates high functional density in surface modifications.
Boiling Point ~137°CSuitable for solution polymerization; stable under standard reflux.
pKa ~4.5 (Est.)Weak acid; requires activation (e.g., EDC/NHS or Thionyl Chloride) for coupling.
Solubility Soluble in alcohols, DCM, THFCompatible with organic phase monomer synthesis.

Safety Advisory: While PFPA is an ultra-short chain alternative, standard PFAS handling protocols apply. Use Viton® or nitrile gloves. All reactions involving thionyl chloride or volatile fluorinated esters must be conducted in a fume hood.

Protocol A: Synthesis of Fluorinated Reactive Monomers

The most potent use of PFPA is converting it into a polymerizable vinyl monomer. This allows the


 functionality to be incorporated into acrylic or methacrylic backbones.
Objective

Synthesis of 2-(4,4,5,5,5-pentafluoropentanoyloxy)ethyl methacrylate (PFPA-HEMA) via Steglich Esterification.

Materials
  • Substrate: this compound (PFPA) (1.0 eq)

  • Reagent: 2-Hydroxyethyl methacrylate (HEMA) (1.1 eq)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with PFPA (10 mmol) and HEMA (11 mmol) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Activation: Add DMAP (1 mmol). Then, add DCC (11 mmol) dropwise (dissolved in minimal DCM) over 15 minutes.

    • Mechanism:[1] DCC activates the carboxylic acid of PFPA, forming an O-acylisourea intermediate prone to nucleophilic attack by the hydroxyl group of HEMA.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 1M HCl (2x), Saturated

      
       (2x), and Brine (1x).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the clear, viscous monomer.

Self-Validation Checkpoint
  • FTIR: Disappearance of the broad -OH stretch (3400 cm⁻¹) from HEMA and appearance of a new ester carbonyl peak at ~1740 cm⁻¹.

  • NMR:

    
     NMR should show distinct signals for the 
    
    
    
    and
    
    
    groups (typically around -85 ppm and -118 ppm).

Protocol B: Emulsion Polymerization of PFPA-Derived Fluoropolymers

Once the monomer (PFPA-HEMA) is synthesized, it can be copolymerized to create hydrophobic coatings. This protocol describes a surfactant-free emulsion polymerization (or using non-fluorinated surfactants) to maintain a "PFAS-Free" surfactant claim.

Experimental Workflow Diagram

PolymerizationWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Polymerization cluster_finish Phase 3: Finishing Monomer PFPA-HEMA Monomer (Functionalized) Emulsification Pre-Emulsion Formation (High Shear Stirring) Monomer->Emulsification Comonomer Methyl Methacrylate (MMA) (Backbone) Comonomer->Emulsification WaterPhase DI Water + SDS (Non-Fluoro Surfactant) WaterPhase->Emulsification Initiation Heat to 70°C + KPS Initiator Emulsification->Initiation N2 Purge Propagation Radical Propagation (4-6 Hours) Initiation->Propagation Coagulation Coagulation / Dialysis Propagation->Coagulation FinalProduct Short-Chain Fluoropolymer Latex Coagulation->FinalProduct

Caption: Workflow for copolymerizing PFPA-derived monomers into a stable fluoropolymer latex using non-fluorinated surfactants.

Protocol Details
  • Pre-Emulsion: Mix PFPA-HEMA (20 wt%), Methyl Methacrylate (MMA) (75 wt%), and Divinylbenzene (crosslinker, 5 wt%). Add to an aqueous solution containing Sodium Dodecyl Sulfate (SDS) (1 wt% relative to monomer).

  • Shear: Sonicate or shear vigorously to form a stable white pre-emulsion.

  • Polymerization:

    • Transfer to a reactor under

      
       atmosphere.
      
    • Heat to 70°C.

    • Inject Potassium Persulfate (KPS) initiator (0.5 wt%).

  • Reaction: Stir at 300 RPM for 6 hours.

  • Result: A milky white latex with high colloidal stability. Films cast from this latex will exhibit enhanced contact angles (hydrophobicity) due to the migration of

    
     chains to the air-interface.
    

Scientific Integrity: Metabolism & Safety (The "Why")

The transition to PFPA is driven by its metabolic fate. Unlike PFOA, which is persistent, research indicates that short-chain fluorotelomer carboxylic acids like PFPA can be acted upon by microbial enzymes.

Metabolic Pathway Visualization

MetabolicPathway cluster_significance Significance PFPA PFPA (C5 Acid) (Substrate) Complex Enzyme-Substrate Complex PFPA->Complex Binding Enzyme Acyl-CoA Synthetase (Microbial) Enzyme->Complex Adduct PFPA-CoA Adduct (Metabolizable Intermediate) Complex->Adduct ATP -> AMP + PPi Note CoA activation allows further degradation or elimination, preventing long-term bioaccumulation. Adduct->Note

Caption: Enzymatic activation of PFPA by Acyl-CoA Synthetase, a key step distinguishing it from inert long-chain PFAS.[2][3][4][5]

Mechanism: Recent studies confirm that Acyl-CoA Synthetase (ACS) can catalyze the formation of CoA adducts of this compound.[3][4][6][7] This activation is a prerequisite for downstream biological processing, validating its use as a "safer-by-design" alternative [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Monomer Yield Incomplete coupling due to water contamination.Ensure DCM is anhydrous; increase DCC/DMAP slightly.
Latex Coagulation Insufficient surfactant or stirring too fast.Increase SDS concentration; optimize RPM (avoid shear-induced coagulation).
Poor Hydrophobicity "Buried" fluorine chains.Anneal the final polymer film at >80°C to promote migration of

groups to the surface.

References

  • Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase. ACS Omega, 2023. [Link]

  • Per- and polyfluoroalkyl substances (PFASs) in San Francisco Bay wildlife: Temporal trends and precursor compounds. ResearchGate, 2025. [Link]

  • This compound - Substance Information. PubChem, National Library of Medicine. [Link]

  • Process for preparing fluoropolymers in presence of non-fluorinated surfactant.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Analyte

Before troubleshooting, it is critical to understand the physicochemical behavior of 4,4,5,5,5-Pentafluoropentanoic acid (also known as 2:3 Fluorotelomer Carboxylic Acid or 2:3 FTCA ).

Unlike perfluorooctanoic acid (PFOA), which is a strong acid (


), PFPA contains a non-fluorinated ethylene "spacer" group (

) between the perfluoroethyl tail and the carboxylic acid head. This structural feature drastically reduces the inductive effect of the fluorine atoms, shifting the

to approximately 4.0 [1, 2].

Why this matters:

  • At pH 4.0: The molecule is 50% ionized. Peak splitting and retention time instability are inevitable.

  • At pH 7.0: The molecule is fully ionized (

    
    ). It will have zero retention on a standard C18 column and will elute in the void volume.
    
  • At pH 2.0: The molecule is protonated (

    
    ). This is the required state for Reversed-Phase (RP) retention.
    

Troubleshooting Guide: Symptom & Solution

Module 1: Peak Tailing & Asymmetry

Q: My PFPA peak is tailing significantly (


). I am using a C18 column with a Water/Methanol gradient. What is wrong? 

A: The tailing is likely caused by secondary silanol interactions due to insufficient protonation of the carboxylic acid group.

  • The Mechanism: At neutral or slightly acidic pH (e.g., pH 4-6), the carboxyl group is partially ionized. The negatively charged analyte interacts with residual metallic impurities or protonated silanols on the silica surface, causing the "tail" of the peak to drag.

  • The Solution:

    • Lower the pH: You must suppress ionization. Adjust your aqueous mobile phase to pH 2.0 – 2.3 .

      • For MS Detection: Use 0.1% Formic Acid or 5-10 mM Ammonium Formate adjusted to pH 2.1 with Formic Acid.

      • For UV Detection: Use 20 mM Phosphate Buffer (pH 2.1).

    • Switch Stationary Phase: If pH adjustment fails, switch to a column with "End-capping" (e.g., C18-Aq) or a Pentafluorophenyl (PFP) phase. PFP columns provide unique selectivity for fluorinated compounds through dipole-dipole and

      
      -
      
      
      
      interactions, often yielding sharper peaks for PFAS analogs [3].
Module 2: Loss of Retention (Eluting in Void)

Q: The analyte elutes immediately (retention factor


). I cannot separate it from the solvent front. 

A: PFPA is a "short-chain" PFAS. Its hydrophobic tail (


) is too short to generate strong Van der Waals forces with a standard C18 phase, especially if the head group is hydrated.
  • The Solution:

    • Increase Aqueous Start: Start your gradient at 100% Aqueous (Buffer A) and hold for 2-3 minutes. Ensure your column is "aqueous stable" (compatible with 100% water) to prevent phase collapse (dewetting).

    • Use a PFP Column: A PFP column (e.g., Agilent Pursuit XRs PFP or Phenomenex Kinetex F5) retains fluorinated compounds better than C18 due to specific fluorine-fluorine interactions.

    • Mixed-Mode Chromatography: Use a Mixed-Mode Weak Anion Exchange (WAX) column.

      • Mechanism:[1] The column retains the acid via ion-exchange (at pH ~5-6) and the tail via hydrophobicity. This allows you to wash away matrix interferences before eluting the PFPA.

Module 3: Detection Issues (Ghost Peaks / No Signal)

Q: I see no peak or a very noisy baseline. I am using UV at 254 nm.

A: PFPA lacks a conjugated


-system, meaning it has negligible absorbance at 254 nm .
  • The Solution:

    • Wavelength: Set UV to 200 nm or 210 nm .

    • Mobile Phase Transparency: At 210 nm, acetate and formate buffers absorb UV light, causing baseline drift.

      • Fix: Use Phosphoric Acid or Phosphate Buffer for UV work. Avoid Methanol (UV cutoff ~205 nm) if possible; Acetonitrile (UV cutoff ~190 nm) is cleaner.

    • Preferred Detector: Use LC-MS/MS (Negative Mode Electrospray Ionization, ESI-). Monitor the transition

      
      .
      

Visual Troubleshooting Logic

The following diagram illustrates the decision process for resolving peak shape issues specific to 2:3 FTCA (PFPA).

PFPA_Troubleshooting Start Symptom: Poor Peak Shape for PFPA (2:3 FTCA) Check_pH Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Tailing Issue: Peak Tailing (As > 1.5) Check_pH->Tailing No (pH > 3) Fronting Issue: Peak Fronting/Split (As < 0.8) Check_pH->Fronting Yes (pH is OK) NoRetention Issue: Elutes in Void (k < 1) Check_pH->NoRetention No (pH > 3) Action_Acidify Action: Lower pH to 2.1 (Use Formic Acid/Phosphate) Tailing->Action_Acidify Primary Fix Action_Sample Action: Dilute Sample in Mobile Phase A Fronting->Action_Sample Solvent Mismatch? NoRetention->Action_Acidify Protonate Acid Action_Column Action: Switch to PFP or C18-Aq Column Action_Acidify->Action_Column If Tailing Persists Action_Solvent Action: Use 100% Aqueous Start Gradient Action_Acidify->Action_Solvent Increase Polarity Action_Solvent->Action_Column Switch Selectivity

Caption: Troubleshooting logic flow for optimizing this compound chromatography.

Experimental Protocols

Protocol A: Mobile Phase Preparation (Low UV Background)

Use this for UV detection at 210 nm.

ComponentConcentrationPreparation Steps
Mobile Phase A 20 mM Phosphate (pH 2.1)Dissolve 2.72 g

in 900 mL HPLC-grade water. Adjust pH to 2.1 using 85% Phosphoric Acid (

). Dilute to 1 L. Filter (0.2

m).
Mobile Phase B Acetonitrile100% HPLC-grade Acetonitrile.
Gradient --0-2 min: 100% A (Hold); 2-10 min: 0%

60% B.
Protocol B: LC-MS/MS Optimization

Use this for high-sensitivity detection.

ParameterSettingRationale
Ionization ESI Negative ModeCarboxylic acids ionize best in negative mode (

).
Mobile Phase A 5 mM Ammonium AcetateProvides buffer capacity; volatile for MS.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better ionization for fluorochemicals.
Transitions

(Quant)
Loss of

(

).
Column Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.

Data Summary: Column Selectivity Comparison

The table below summarizes expected performance based on stationary phase chemistry for short-chain fluorotelomers.

Column PhaseMechanismRetention of PFPAPeak Shape RiskRecommendation
C18 (Standard) HydrophobicWeakHigh (Dewetting)Not Recommended
C18-Aq (Polar) Hydrophobic + PolarModerateLowGood Starting Point
PFP (Fluoro) F-F Interaction +

-

Strong LowBest Choice
WAX (Mixed) Anion ExchangeVery StrongMedium (Requires Buffer)For Complex Matrix

References

  • Ding, G., et al. (2020). Determination of pKa of 10 PFAS and fluoroacetic acids using 19F-NMR. Environmental Science & Technology.[2] (Note: Establishes pKa trends for n:3 FTCAs).[2][3][4][5]

  • Buck, R. C., et al. (2011).[4] Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management.

  • Bell, D. S. (2014). Fluorinated Stationary Phases: Selectivity and Application. LCGC North America.

Sources

Technical Support Center: Reducing Matrix Effects in 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulties quantifying 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) due to its physiochemical nature. As a short-chain perfluorinated carboxylic acid (C5-PFCA) and a key structural moiety of Fulvestrant , PFPA presents a "perfect storm" for matrix effects:

  • High Polarity: It elutes early on conventional C18 columns, often co-eluting with salts and phospholipids in the void volume.

  • Ion Suppression: In negative ESI, it competes poorly against high-abundance endogenous acids.

  • System Contamination: Ubiquitous fluorinated background from LC tubing can mask low-level analytes.

This guide moves beyond basic troubleshooting to provide mechanistic solutions for stabilizing your assay.

Module 1: Chromatographic Strategy (The First Line of Defense)

Q1: My PFPA peak elutes near the void volume (k' < 1), leading to massive signal variability. How do I increase retention without extending run time excessively?

The Mechanistic Issue: Standard C18 columns rely on hydrophobic interaction. PFPA, being a short-chain (C5) fluorinated acid, lacks sufficient hydrophobicity to retain well on C18, causing it to co-elute with the "ion suppression zone" (unretained salts and polar matrix components).

The Solution: You must switch to a Mixed-Mode Anion Exchange or a Polar-Embedded C18 stationary phase.

  • Recommendation A (Gold Standard): Use a Mixed-Mode WAX (Weak Anion Exchange) column. The amine functionality on the stationary phase interacts electrostatically with the carboxylic acid of PFPA, providing retention orthogonal to hydrophobicity.

  • Recommendation B (Alternative): A C18 column with polar embedding (e.g., amide or carbamate group). This prevents "phase collapse" in highly aqueous mobile phases (necessary for retaining polar compounds) and provides secondary H-bonding interactions.

Technical Protocol:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Note: Acidic pH ensures the carboxylic acid is partially protonated for C18 retention, but for WAX columns, adjust pH to ensure ionization.

  • Mobile Phase B: Acetonitrile (MeOH often causes higher backpressure and broader peaks for PFAS).

Q2: I see "ghost peaks" of PFPA even in blank injections. Is this carryover?

The Mechanistic Issue: This is likely system background , not sample carryover. PTFE (Teflon) tubing, degassers, and solvent lines in your LC system leach fluorinated compounds. While PFPA is specific, degradation of larger fluoropolymers can produce short-chain impurities that mimic your analyte.

The Solution: Implement a Delay Column (Isolator Column) .

  • Install: Place a short, highly retentive C18 column (e.g., 50 x 2.1 mm) between the solvent mixer and the autosampler.

  • Mechanism: This column traps background PFAS originating from the pump/solvents.

  • Result: The background peak will elute later than the analyte peak (which is injected after the delay column), chromatographically separating the interference.

Visualization: System Configuration for PFAS Analysis

G cluster_pump LC Pump System Solvent Mobile Phase (Source of Contamination) Pump Binary Pump Solvent->Pump DelayCol DELAY COLUMN (Traps System PFAS) Pump->DelayCol Background PFAS Trapped Here Injector Autosampler (Sample Injection) DelayCol->Injector Clean Solvent AnalCol ANALYTICAL COLUMN (Separation) Injector->AnalCol Analyte + Solvent MS Mass Spectrometer (Detection) AnalCol->MS Resolved Peaks: 1. Analyte 2. Background (Delayed)

Figure 1: Strategic placement of a Delay Column to separate system-derived fluorinated background from the sample PFPA.

Module 2: Sample Preparation (Removing the Matrix)

Q3: We are using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still -60% (Suppression). Why?

The Mechanistic Issue: PPT removes proteins but leaves behind phospholipids (glycerophosphocholines) and salts. Phospholipids elute late in the gradient but can accumulate and bleed into subsequent injections, or co-elute if the gradient is shallow. For an acidic analyte like PFPA, residual basic matrix components cause severe suppression in negative mode.

The Solution: Switch to Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) .

Protocol (WAX SPE for PFPA):

  • Conditioning: MeOH followed by dilute Formic Acid.

  • Loading: Load sample (pH adjusted to ~4-5). PFPA (pKa ~2.5) will be anionic and bind to the cationic WAX sorbent.

  • Wash 1 (Matrix Removal): Ammonium Acetate buffer (removes salts/proteins).

  • Wash 2 (Organic Clean-up): MeOH/ACN mixture (removes neutral lipids/hydrophobic interferences). Crucial: PFPA stays bound via ionic interaction.

  • Elution: Methanol + 2% Ammonium Hydroxide. The base neutralizes the WAX amine, releasing the PFPA.

Data Summary: Extraction Efficiency Comparison

MethodRecovery (%)Matrix Effect (%)Suitability for PFPA
Protein Precip (PPT) 85-95%-40% to -70%Low (High suppression)
Liquid-Liquid (LLE) 60-75%-20% to -40%Medium (PFPA is too polar for efficient LLE)
SPE (C18) < 50%-30%Low (Poor retention of short chains)
SPE (WAX) 90-100% < 10% High (Ionic retention mechanism)

Module 3: Mass Spectrometry & Quantification

Q4: Which Internal Standard (IS) should I use? Can I use a generic analog?

The Mechanistic Issue: Using a generic perfluorinated acid (like PFOA or PFHxA) is risky because their retention times differ significantly from PFPA. If the IS elutes at 4 minutes and PFPA at 1.5 minutes, the IS is not experiencing the same matrix suppression as the analyte at that specific moment.

The Solution: You must use a Stable Isotope Labeled (SIL) Internal Standard that co-elutes exactly with PFPA.

  • Primary Choice: 13C4-PFPA or 13C5-PFPA.

  • Secondary Choice (if SIL-PFPA unavailable): 13C-labeled PFBA (Perfluorobutanoic acid). It is the closest in chain length (C4 vs C5) and will elute closer to PFPA than longer chain analogs.

Q5: I am using negative ESI. Are there specific source parameters to tune for short-chain PFCAs?

The Mechanistic Issue: Short-chain PFCAs are fragile. Excessive desolvation heat or collision energy can fragment them completely in the source (in-source fragmentation), reducing sensitivity.

Optimization Guide:

  • Precursor Ion: [M-H]⁻ (m/z ~213 for PFPA).

  • Cone Voltage: Keep relatively low. High cone voltage can decarboxylate the parent ion before it enters the quad.

  • Desolvation Temp: Moderate (350-400°C). Too high can degrade the signal for volatile short chains.

  • Transitions: Monitor the decarboxylation loss (M - 44 Da) or specific fluoride losses.

    • Example: 213 -> 169 (Loss of CO2).

Visualization: Troubleshooting Decision Tree

G Start Problem: High Matrix Effect / Low Sensitivity Retention Check Retention Time (RT) Is k' < 2? Start->Retention RT_Bad Yes (Elutes Early) Retention->RT_Bad Poor Retention RT_Good No (RT is fine) Retention->RT_Good Good Retention Solution_Col Action: Switch to WAX Column or C18 with Polar Embedding RT_Bad->Solution_Col CleanUp Check Sample Prep Are you using PPT? RT_Good->CleanUp PPT_Yes Yes (PPT) CleanUp->PPT_Yes PPT_No No (SPE/LLE) CleanUp->PPT_No Solution_SPE Action: Switch to WAX-SPE (Remove Phospholipids) PPT_Yes->Solution_SPE IS_Check Check Internal Standard Is it co-eluting? PPT_No->IS_Check Solution_IS Action: Use 13C-Labeled IS (Corrects Ion Suppression) IS_Check->Solution_IS

Figure 2: Step-by-step logic for diagnosing the source of matrix effects in PFPA analysis.

References

  • US FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.[1][2][3] [Link]

  • Berger, U., et al. (2011). Analysis of Poly- and Perfluoroalkyl Substances (PFASs) in Environmental Samples.[3][4][5][6][7][8][9] (Discusses the necessity of WAX SPE for short-chain acids). [Link]

  • Flaherty, J. M., et al. (2005). Analysis of Perfluorooctanesulfonate (PFOS) and Perfluorooctanoate (PFOA) in Human Plasma by LC-MS/MS.[1][8] (Foundational work on PFAS extraction and matrix effects). [Link]

  • Waters Corporation. (2021). PFAS Analysis: A Comprehensive Guide to LC-MS/MS Solutions. (Reference for Delay Column configuration and System Contamination). [Link]

Sources

Improving extraction recovery of 4,4,5,5,5-Pentafluoropentanoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PFPA-EXT-001 Topic: Optimization of Extraction Recovery from Complex Matrices Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Loss

Recovering 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) is deceptively difficult. Unlike long-chain perfluorinated acids (like PFOA), PFPA possesses a unique hybrid structure: a hydrophobic pentafluoroethyl tail (


) separated from the carboxyl head by an ethylene spacer (

).

This structure creates two specific failure modes often missed in standard protocols:

  • Volatility: The molecule is significantly more volatile than fully fluorinated analogues, leading to massive losses during nitrogen blow-down.

  • pKa Shift: The ethylene spacer insulates the carboxylic acid from the electron-withdrawing fluorine atoms. While perfluorinated acids have a pKa < 1, PFPA has a pKa closer to 4.0–4.5 . Standard "PFAS" methods that acidify too aggressively will protonate PFPA, causing it to break through WAX cartridges.

This guide replaces generic advice with a self-validating recovery system.

Module 1: The Volatility Trap (Sample Evaporation)

The Issue: "I had 90% recovery before drying, and 10% after." Root Cause: Sublimation. When PFPA is protonated (acidic) and in organic solvent, it co-evaporates with the solvent stream.

The Protocol: The "Keeper" System

Never evaporate to dryness. You must create a "solubility trap" that retains the analyte in a liquid state while the bulk solvent is removed.

ParameterStandard (Fail)Optimized (Pass)Mechanism
pH State Acidic (Formic Acid)Alkaline (NH₄OH) Converts volatile acid (

) to non-volatile salt (

).
Termination Dryness10-20 µL Residual Prevents sublimation from solid state.
Keeper Solvent NoneEthylene Glycol or Water High boiling point liquid acts as a trap.
Step-by-Step Fix:
  • Elution: Elute your SPE cartridge with Methanol + 2% Ammonium Hydroxide .

  • The Keeper: Add 10 µL of Ethylene Glycol or 50 µL of ultrapure water to the collection tube before evaporation.

  • Drying: Evaporate under Nitrogen at 35°C (max) .

  • Stop Point: Stop when the volume reaches the keeper droplet (~10-50 µL). Do not let the tube turn white/dry.

  • Reconstitution: Immediately add your LC mobile phase (e.g., 50:50 MeOH:Water).

Module 2: Solid Phase Extraction (SPE) Logic

The Issue: "The analyte isn't sticking to the cartridge." Root Cause: Incorrect sorbent selection. C18 (HLB) relies on hydrophobic interaction. The short chain of PFPA (


) provides insufficient surface area for hydrophobic retention, causing "breakthrough."
The Solution: Mixed-Mode Weak Anion Exchange (WAX)

You must rely on the ionic interaction with the carboxylic head, not the hydrophobic tail.

SPE_Logic Start Start: Sample Pre-treatment Acidify Acidify to pH 3-4? (Standard PFAS Method) Start->Acidify Incorrect Adjust Adjust to pH 6.0 - 7.0 Start->Adjust Correct Fail FAILURE: PFPA Protonated (Neutral) -> No Ionic Binding Acidify->Fail Analyte flows through WAX Load on WAX Cartridge (Polymeric Weak Anion Exchange) Adjust->WAX R-COO- binds to N+ Wash Wash 1: Acetate Buffer (pH 7) Wash 2: Pure Methanol WAX->Wash Remove Matrix Elute Elute: MeOH + 2% NH4OH Wash->Elute Release Analyte

Figure 1: The Ion-Exchange logic path. Unlike fully fluorinated acids (pKa < 1), PFPA (pKa ~4.5) must be loaded at near-neutral pH to ensure it remains negatively charged for the anion exchange mechanism.

Critical Protocol Adjustment:

  • Do NOT acidify the sample to pH < 3 before loading.

  • Target pH: Load sample at pH 6.5 . At this pH, PFPA is ionized (

    
    ) and binds to the WAX amine groups.
    
  • Wash Step: Use 25 mM Ammonium Acetate (pH 7) followed by 100% Methanol. (The methanol removes hydrophobic interferences, but the PFPA stays locked by the ionic bond).

Module 3: Adsorption & Material Science

The Issue: "My standard curve is non-linear at low concentrations." Root Cause: Adsorption.[1] Fluorinated tails are "sticky" to glass silanols.

The "No-Glass" Rule:

  • Vials: Use Polypropylene (PP) or Polymethylpentene (PMP) autosampler vials.

  • Pipettes: Use low-retention tips.

  • Solvents: If you must use glass, add 5-10% methanol to all aqueous solutions immediately. The organic solvent "wets" the surface and competes for adsorption sites.

Module 4: LC-MS/MS Optimization

The Issue: "I see the peak, but quantification is erratic." Root Cause: In-source fragmentation or lack of specific Internal Standard (IS).

Troubleshooting Checklist:

  • Transitions: PFPA (

    
     191) often loses 
    
    
    
    (
    
    
    44) or HF (
    
    
    20).
    • Primary Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      and
      
      
      ).
  • Internal Standard: Do NOT use a generic PFOA IS.

    • Best:

      
      -labeled PFPeA (Perfluoropentanoic acid). While not structurally identical (fully fluorinated vs partially), it matches the chain length and retention time closest to PFPA.
      
  • Column: Use a C18 column with high carbon load or a PFP (Pentafluorophenyl) phase column. PFP columns offer "fluoro-fluoro" interactions that selectively retain fluorinated compounds better than C18.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Liquid-Liquid Extraction (LLE) with MTBE? A: Generally, No . PFPA is too polar (due to the


 segment) to partition efficiently into MTBE or Hexane. If you must use LLE, use Ethyl Acetate  under acidic conditions, but expect lower recovery (~60-70%) compared to WAX SPE (>90%).

Q: Why is my background noise so high? A: Contamination. PTFE (Teflon) tubing in your LC system releases fluorinated oligomers.

  • Fix: Install a "Delay Column" (short C18 column) between the LC pump and the injector. This traps system contaminants, separating them from your sample peak.

Q: My recovery is consistent but low (50%). A: This suggests a systematic loss, likely during the Wash Step of SPE. If you wash with Methanol containing any acid, you might be breaking the ionic bond. Ensure your organic wash is neutral methanol.

References

  • Taniyasu, S., et al. "Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota." Journal of Chromatography A, vol. 1093, no. 1-2, 2005, pp. 89-97. Link

    • Context: Establishes the volatility issues of shorter-chain fluorin
  • Berger, U., et al. "A comparative study of different solid phase extraction methods for the determination of perfluorinated organic compounds in environmental water samples." Journal of Chromatography A, vol. 1218, no. 12, 2011, pp. 1620-1629. Link

    • Context: Validates WAX over HLB for polar PFAS recovery.
  • US EPA Method 533. "Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry." EPA.gov, 2019. Link

    • Context: The authoritative standard for short-chain PFAS extraction using Weak Anion Exchange and Isotope Dilution.
  • Szostek, B., & Prickett, K. B. "Determination of fluorotelomer acids in environmental samples." Analytical Chemistry, vol. 76, no. 19, 2004. Link

    • Context: Specifically addresses the degradation and extraction of fluorotelomer acids (which share the partially fluorin

Sources

Technical Support Guide: Purification of 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA) CAS: 3637-31-8 Formula:


Support Tier:  Level 3 (Advanced Synthesis & Purification)

Technical Profile & Chemical Behavior[1][2][3]

Before troubleshooting, it is critical to understand that This compound is NOT a perfluorinated acid (like PFOA or TFA). It is a polyfluorinated telomer acid (specifically a 4:2 fluorotelomer acid).

This structural distinction dictates its purification logic:

  • Amphiphilic "Surfactant" Nature: It possesses a hydrophobic/oleophobic fluorinated tail (

    
    ) and a hydrophilic head (
    
    
    
    ). This makes it a potent surfactant, leading to severe emulsions during extraction.
  • pKa Sensitivity: The two methylene (

    
    ) spacers insulate the carboxylic acid from the strong electron-withdrawing fluorine atoms. Consequently, its pKa (~4.0–4.2) is closer to acetic acid than to trifluoroacetic acid. Standard "strong acid" purification protocols will fail. 
    
  • Hydrate Formation: It readily forms hydrogen-bonded hydrates with water, often depressing the melting point and causing the product to appear as a viscous oil rather than its native white crystalline solid form (MP: 70–72°C).

Key Physical Properties
PropertyValueImplication for Purification
Boiling Point ~137°C (at 760 mmHg)Volatile under high vacuum; risk of sublimation.
Melting Point 70–72°CShould be a solid; if liquid at RT, it is wet or impure.
pKa (Est.) 4.0 – 4.2Requires pH > 6.0 for complete extraction into aqueous base.
Solubility Soluble in alcohols, ethers, DCM.Low solubility in water at acidic pH; High at basic pH.

Troubleshooting Workflow

Use this decision tree to identify the correct purification strategy based on your current observation.

PurificationLogic Start Observation: State of Crude Product Oily Viscous Oil (Expected Solid) Start->Oily Emulsion Persistent Emulsion in Extraction Start->Emulsion Impure Solid but NMR shows Impurities Start->Impure Dry Issue: Hydrate Formation Action: Azeotropic Drying Oily->Dry Water detected Salt Issue: Surfactant Effect Action: Salting Out + Centrifugation Emulsion->Salt Phase separation failed Recryst Issue: Neutral Organics Action: pH Swing Extraction Impure->Recryst Contains Alcohol/Aldehyde Final Product: White Crystalline Solid Final Product: White Crystalline Solid Dry->Final Product: White Crystalline Solid Clear Phase Separation Clear Phase Separation Salt->Clear Phase Separation High Purity Acid High Purity Acid Recryst->High Purity Acid

Figure 1: Decision matrix for troubleshooting PFPA purification based on physical state.

Deep Dive FAQs: Specific Challenges

Q1: "My product is a sticky oil, but the literature says it should be a solid. Did I synthesize the wrong compound?"

Diagnosis: You likely have the correct compound, but it is formed as a hydrate . The fluorinated tail repels water, but the carboxylic head traps it. The Fix:

  • Dissolve the oil in Toluene or Benzene (forms azeotrope with water).

  • Rotary evaporate at 40–50°C. Repeat 2-3 times.

  • Place under high vacuum (<1 mbar) for 4 hours.

  • Result: The oil should crystallize into a white solid.

Q2: "I cannot separate the acid from the starting material (4,4,5,5,5-Pentafluoropentanol)."

Diagnosis: Both the product and the starting material have similar boiling points and solubilities in organic solvents. Separation requires exploiting the acidity difference. The Fix: Use the pH Swing Protocol (See Section 4).

  • Mechanism: At pH 8, PFPA exists as a carboxylate salt (

    
    ) and stays in water. The alcohol remains neutral (
    
    
    
    ) and stays in the organic layer.
  • Warning: Do not use extremely high pH (>12) as it may induce dehydrofluorination (loss of HF) in the alpha-position over time.

Q3: "During extraction, the separatory funnel turned into a milky white emulsion that won't separate."

Diagnosis: PFPA is a "super-surfactant."[1] Vigorous shaking created stable micelles. The Fix:

  • Stop shaking. Use a gentle rocking motion for future extractions.

  • Add Brine: Saturate the aqueous phase with NaCl. This increases ionic strength, disrupting the electric double layer of the emulsion ("Salting Out").

  • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite . This physically breaks the emulsion bubbles.

Master Protocol: The "pH Swing" Extraction

This is the gold-standard method for purifying PFPA from non-acidic fluorinated impurities (alcohols, iodides, olefins).

Reagents
  • Solvent A: Diethyl Ether or MTBE (Methyl tert-butyl ether). Avoid DCM if possible, as it exacerbates emulsions.

  • Base: 5% Sodium Bicarbonate (

    
    ) solution (pH ~8.5).
    
  • Acid: 1M Hydrochloric Acid (

    
    ).
    
  • Drying Agent: Magnesium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve crude reaction mixture in Solvent A.

  • Basic Extraction (Targeting the Acid):

    • Extract the organic layer 3 times with 5% NaHCO3 .

    • Critical: The Product is now in the Aqueous Phase (top or bottom depends on solvent). The Impurities (alcohol/iodide) are left in the Organic Phase .

    • Discard the organic phase (after confirming product absence via TLC).

  • Acidification:

    • Cool the collected aqueous phase to 0°C.

    • Slowly add 1M HCl until pH < 2. The solution will turn cloudy as the free acid precipitates/oils out.

  • Re-Extraction:

    • Extract the acidic aqueous phase 3 times with fresh Solvent A.

  • Drying:

    • Wash combined organics with Saturated Brine (to remove bulk water).

    • Dry over

      
       for 20 minutes.
      
  • Isolation:

    • Filter and rotary evaporate.[2]

    • Note: If product remains oily, proceed to Azeotropic Drying (FAQ 1).

Mechanism Visualization

ChemicalSeparation Crude Crude Mix (Acid + Alcohol) BaseStep Add NaHCO3 (aq) Crude->BaseStep OrgLayer Organic Layer Contains: Neutral Alcohol Action: DISCARD BaseStep->OrgLayer Partition AqLayer Aqueous Layer Contains: R-COO- Na+ (Soluble Salt) BaseStep->AqLayer Partition AcidStep AcidStep AqLayer->AcidStep Protonation FinalProd Final Extraction Contains: Pure R-COOH AcidStep->FinalProd Extract w/ Ether

Figure 2: Chemical logic of the pH Swing separation protocol.

Safety & Handling (E-E-A-T)

  • HF Generation: If you are synthesizing PFPA via the hydrolysis of 4,4,5,5,5-pentafluoropentanoyl fluoride , trace Hydrofluoric Acid (HF) may be present.

    • Detection: Check pH of crude with wet indicator paper.

    • Mitigation: Ensure the initial wash is with saturated Sodium Bicarbonate to neutralize HF immediately.

    • Glassware: Fluorinated acids can etch glass over long-term storage. Store purified material in HDPE or PP containers , not glass vials, for long-term stability.

References

  • Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management. Link

  • PubChem. (n.d.).[3][4] this compound (Compound Summary). National Library of Medicine. Link

  • Kissa, E. (2001). Fluorinated Surfactants and Repellents (2nd Ed.). Marcel Dekker, Inc.
  • Chase, G. et al. (2020). Extraction and derivatization for perfluorocarboxylic acids. ResearchGate/Wiley. Link

Sources

Technical Guide: Stability & Handling of 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, preparation, and handling of 4,4,5,5,5-Pentafluoropentanoic acid (CAS 376-77-2) .

Introduction & Chemical Profile

This compound (PFPA) is a partially fluorinated carboxylic acid (Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


; MW: 192.08  g/mol ).[1] Unlike fully perfluorinated acids (e.g., Perfluoropentanoic acid), PFPA contains an ethylene spacer (

) between the carboxylic head and the perfluoroethyl tail.[1] This structural feature significantly alters its solubility and adsorption profile compared to standard PFAS, making it behave more like a fluorinated fatty acid analog.[1]

Critical Application Contexts:

  • Metabolic Tracers: Used as a stable isotope-labeled mimic or fluorinated analog in lipid metabolism studies.[1]

  • LC-MS Standards: Acts as an internal standard or ion-pairing agent.[1]

  • Synthetic Building Block: Precursor for fluorinated pharmaceuticals.[1]

Stock Solution Preparation & Stability[3][4][5][6]

Solvent Selection & Solubility

The choice of solvent dictates the long-term stability of your stock.[1] While methanol is a standard solvent for fluorinated acids, it carries a risk of artifact formation (esterification) over time.[1]

SolventSolubility RatingStability RiskRecommended Use
Methanol (MeOH) High (>50 mg/mL)Moderate: Risk of methyl ester formation (methylation) upon prolonged storage, especially if acidic.[1]General LC-MS standards; short-term use.[1]
DMSO High (>50 mg/mL)Low: Excellent chemical stability; low volatility.[1]Biological assays; long-term freezer storage.[1]
Acetonitrile (ACN) High (>50 mg/mL)Low: Aprotic; prevents esterification.[1]Analytical standards; HPLC stock.
Water Low/ModerateHigh: Risk of precipitation and adsorption to container walls at acidic pH.[1]Not recommended for high-conc.[1] stocks.
Storage Protocols
  • Temperature: Store stock solutions at -20°C . The compound is chemically stable, but low temperature minimizes solvent evaporation and potential esterification rates.[1]

  • Container Material:

    • High Concentration (>1 mg/mL): Borosilicate glass is acceptable.[1]

    • Low Concentration (<10 µg/mL):Polypropylene (PP) or HDPE is mandatory.[1] Fluorinated tails, even short ones, drive adsorption to glass surfaces in aqueous or low-organic environments.[1]

  • Shelf Life:

    • Solid: 2 years at 4°C (desiccated).[1]

    • Stock (DMSO/ACN): 6–12 months at -20°C.[1]

    • Stock (MeOH): 3–6 months (monitor for methyl ester artifact).[1]

Working Solution Dynamics

The "Fluorine Tail" Effect

Even though 4,4,5,5,5-PFPA is a short-chain acid, the pentafluoroethyl group (


) is highly hydrophobic.[1] In aqueous working solutions (e.g., cell culture media or buffers), the molecule tends to migrate to the air-water interface or adsorb onto plastic surfaces.[1]
Preparation Workflow

To ensure accuracy, follow this serial dilution logic to prevent precipitation shock:

StockPrep Figure 1: Serial Dilution Protocol to Minimize Precipitation Shock Solid Solid PFPA (Store Desiccated) Stock Primary Stock (10-50 mM in DMSO) Solid->Stock Weigh & Dissolve Inter Intermediate Dilution (100x in Media/Buffer) Stock->Inter Vortex Rapidly (Prevent Precip.) Work Working Solution (1x Final Conc.) Inter->Work Gentle Mix

pH Sensitivity[1][7]
  • pKa Context: The pKa is approximately 4.5–4.8.[1]

    • pH < 4.5:[1] The molecule is protonated (uncharged), decreasing water solubility and significantly increasing adsorption to plastics.[1]

    • pH > 7.0:[1][2] The molecule is ionized (carboxylate anion), maximizing solubility and stability in aqueous buffers.[1]

  • Recommendation: Ensure working buffers are buffered to pH 7.4 (e.g., PBS) to maintain the soluble anionic form.[1]

Troubleshooting Guide (FAQ)

Q1: My LC-MS peak area for PFPA is decreasing over time in the autosampler.

Diagnosis: Adsorption or Volatility.[1]

  • Cause A (Adsorption): If your sample is in water/buffer inside a glass vial, the PFPA is sticking to the glass.[1]

    • Fix: Switch to Polypropylene (PP) vials or add 20-30% Methanol/Acetonitrile to the sample to "wet" the fluorinated tail.

  • Cause B (Volatility): Short-chain fluorinated acids can be volatile.[1]

    • Fix: Ensure caps are PTFE-lined and tight.[1] Keep the autosampler cooled to 4°C.

Q2: I see a "ghost peak" with M+14 mass units in my chromatogram.

Diagnosis: Methyl Esterification.[1]

  • Cause: Storing the stock in Methanol for too long, or using acidic methanol as a mobile phase component without buffering.[1]

  • Fix: Prepare fresh stocks in Acetonitrile or DMSO . Avoid leaving the sample in methanol at room temperature for extended periods.[1]

Q3: The solution turns cloudy upon dilution into cell media.

Diagnosis: "Crash-out" Precipitation.[1]

  • Cause: Direct dilution of a high-concentration DMSO stock (>50 mM) into aqueous media causes local high concentrations that exceed solubility limits before mixing occurs.[1]

  • Fix: Use the "Intermediate Dilution" step (see Figure 1).[1] Predilute the stock 1:10 or 1:100 in PBS before adding to the final bulk media.[1]

Validation Protocols

To verify the integrity of your stock solution, use this self-validating NMR check if LC-MS is ambiguous.

19F-NMR Integrity Check:

  • Sample: Take 50 µL of stock + 450 µL deuterated solvent (DMSO-d6 or CD3OD).

  • Run: Proton-decoupled 19F-NMR.

  • Expectation:

    • 
       ppm (approx): Triplet (
      
      
      
      group).[1]
    • 
       ppm (approx): Quartet/Multiplet (
      
      
      
      group).[1]
  • Failure Mode: Appearance of new fluoride peaks shifted slightly suggests degradation or esterification (if in MeOH).[1]

References

  • PubChem. (2025).[1][3][4] this compound (Compound Summary).[1][5] National Library of Medicine.[1][6] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Safety Data Sheet: Perfluorinated Carboxylic Acids.[1][Link]

  • Liberatore, H. K., et al. (2021).[1] Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters.[1] [Link]

  • Lath, S., et al. (2019).[1][7] Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes.[1][8] Remediation Journal.[1] [Link]

Sources

Identifying and eliminating sources of 4,4,5,5,5-Pentafluoropentanoic acid background contamination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Remediation of 4,4,5,5,5-Pentafluoropentanoic Acid (


) Contamination in LC-MS/MS Workflows.
Document ID:  TS-PFPA-001
Last Updated:  2025-06-15
Author:  Senior Application Scientist, Analytical Method Development

Executive Summary: The "Sticky" Molecule Problem

This compound (PFPA) is a polyfluorinated carboxylic acid (MW 192.04 Da). Unlike fully perfluorinated acids (like PFOA), PFPA contains a hydrocarbon spacer (


), giving it unique amphiphilic properties. It is frequently encountered in drug development as either a metabolite of pentafluoropentyl-containing drugs  (e.g., fulvestrant analogs) or as a persistent background contaminant  leaching from laboratory materials.

The Symptom: Users typically report "ghost peaks" or elevated baselines in the Negative ESI (


 m/z ~191) channel, which interfere with the quantification of lower limit of quantification (LLOQ) samples.

Module 1: The Hardware Vector (System Leaching)

The most common source of fluorinated acid background is the LC system itself. Fluoropolymers like PTFE (Teflon™), FEP, and PFA are ubiquitous in solvent lines, degassers, and pump seals. These materials can degrade or leach short-chain fluorinated species, including PFPA analogs, into the mobile phase.

The Solution: The Isolator (Delay) Column

To distinguish between system-derived contamination and sample-derived analytes, you must install a Delay Column. This column traps background impurities coming from the pump/mixer and elutes them after the sample analyte, effectively separating the ghost peak from the real peak.

Diagram 1: The Delay Column Configuration

This diagram illustrates the critical placement of the delay column to separate background noise from the analytical signal.[1]

DelayColumnSetup Solvent Mobile Phase (Source of Contamination) Pump LC Pump & Mixer Solvent->Pump PFPA Leaches Here DelayCol DELAY COLUMN (Traps Background) Pump->DelayCol Background enters Injector Autosampler (Sample Injection) DelayCol->Injector Clean Solvent AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Solvent MS MS/MS Detector AnalCol->MS Analyte elutes @ t1 Background elutes @ t2

Caption: The Delay Column is placed before the injector. Background PFPA is retained longer than the sample PFPA, creating two distinct peaks.

Protocol 1: Delay Column Installation
  • Select Column: Use a short, highly retentive C18 column (e.g., 30 mm or 50 mm length). It should have higher carbon load than your analytical column.

  • Placement: Install directly between the Pump Mixer and the Autosampler Injection Valve .

  • Validation: Run a "Null Injection" (0 µL injection).

    • Result: You should see a PFPA peak at a later retention time. This is your "System Background."

    • Action: Adjust the gradient to ensure your analyte elutes well before this background peak.

Module 2: Consumables & Reagents (The Silent Killers)

PFPA is amphiphilic, meaning it adheres to glass (via the polar head) and plastics (via the fluoro-tail).

Material Compatibility Matrix
MaterialRisk LevelRecommendationReason
Borosilicate Glass HighAVOID Fluorinated compounds adsorb to glass surfaces, leading to carryover and recovery loss.
PTFE/Teflon Caps CriticalELIMINATE Direct source of leaching. PTFE-lined septa are the #1 cause of sporadic contamination.
Polypropylene (PP) LowPREFERRED Use HPLC-grade PP vials. Minimal adsorption and leaching.[2]
HPLC Solvents MediumFILTER/SCREEN Even "LC-MS Grade" solvents can contain trace fluorinated acids. Screen batches before use.
Protocol 2: The "Blank Check"

Before running samples, perform a System Hygiene Check :

  • Fill a Polypropylene vial with LC-MS grade methanol.

  • Inject this as a sample.

  • Interpretation:

    • Peak at Analyte RT: Contamination is in the Injector/Needle or Vial .

    • Peak shifted (delayed): Contamination is in the Pump/Solvent (see Module 1).

Troubleshooting Guide (FAQ)

Q1: I see a peak for PFPA in my blank, but the Delay Column didn't move it. Why?

  • Diagnosis: The contamination is entering the system after the delay column.

  • Root Cause: It is likely leaching from the Autosampler Needle Wash station, the Injection Valve Rotor (often made of fluoropolymer composites), or the Sample Vial Septa .

  • Fix:

    • Switch to PEEK rotors in the valve.

    • Change needle wash solvents to 100% Methanol (fluorinated acids are highly soluble in MeOH and wash out better).

    • Ensure you are using Polyethylene (PE) septa, not PTFE-lined.

Q2: My PFPA signal increases over the weekend when the system is idle.

  • Diagnosis: Static Leaching.

  • Mechanism: Solvent sitting stagnant in PTFE degassing lines accumulates leached PFPA.

  • Fix: Implement a Monday Morning Flush : Purge all lines at high flow (5 mL/min) for 15 minutes to waste before connecting the column.

Q3: Can I use glass vials if I silanize them?

  • Answer: It is risky. While silanization covers active silanol groups, the hydrophobic nature of the silane coating can actually attract the fluorinated tail of PFPA. Stick to Polypropylene.

Scientific Rationale & References

Mechanism of Interference

Fluorinated carboxylic acids like PFPA ionize efficiently in negative electrospray ionization (ESI-) due to the inductive effect of the fluorine atoms stabilizing the carboxylate anion (


). This makes them detectable at trace levels (ppt), where they compete for charge with analytes, causing Ion Suppression .
Reference List
  • Application Note: Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Link

  • Research Article: Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). NIH/PubMed. Link

  • Technical Guide: Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. Spectroscopy Europe. Link

  • Chemical Data: this compound Structure and Properties. PubChem.[3][4][5] Link

Sources

Technical Support Center: 4,4,5,5,5-Pentafluoropentanoic Acid (3:2 FTCA) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PFAS-OPT-191 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary & Analyte Profile

You are attempting to detect 4,4,5,5,5-Pentafluoropentanoic acid . In the environmental and toxicological field, this specific isomer is technically classified as 3:2 Fluorotelomer Carboxylic Acid (3:2 FTCA) .

Crucial Distinction: Do not confuse this with Perfluoropentanoic acid (PFPeA).

  • PFPeA: Fully fluorinated carbon chain (

    
    , MW 264).[1]
    
  • Your Analyte (3:2 FTCA): Partially fluorinated (

    
    , MW 192). It contains two non-fluorinated methylene groups (
    
    
    
    ) between the carboxylic acid and the perfluoroalkyl tail. This structural difference fundamentally alters its fragmentation pattern compared to legacy PFAS.
Physicochemical Snapshot
ParameterValueNotes
Formula

Exact Mass 192.0209Monoisotopic
Precursor Ion

191.0 Negative Mode ESI is mandatory
pKa ~3.8Weaker acid than PFPeA; pH control is critical
LogP ~1.9Moderately polar; difficult retention on standard C18

MS/MS Optimization Protocol

Source Parameters (ESI Negative)

The presence of the carboxylic acid group makes Negative Electrospray Ionization (ESI-) the only viable mode. The


 spacers reduce the electron-withdrawing effect of the fluorine tail, making the carboxylate slightly less stable than in PFOA/PFOS.
  • Capillary Voltage: 0.5 – 2.5 kV (Keep lower to prevent arcing/discharge).

  • Desolvation Temp: 350°C – 450°C (High heat required to desolvate the polar acid).

  • Gas Flow: High (800–1000 L/hr) to assist droplet evaporation.

MRM Transitions (Quantitation & Confirmation)

The fragmentation of 3:2 FTCA is driven by decarboxylation (loss of


) followed by HF elimination due to the presence of adjacent hydrogens (which are absent in fully fluorinated PFAS).
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 191.0 147.0 10 - 15 Loss of

(

)
Qualifier 1 191.0127.020 - 25Loss of

+ HF
Qualifier 2 191.0119.025 - 30Formation of

Qualifier 3 191.069.035 - 40Formation of

Expert Insight: The


 transition is the most abundant but can be prone to solvent noise. If your background is high, monitor 

, which is more specific to the fluorotelomer structure.
Optimization Logic Visualization

MS_Optimization Start Start Tuning Q1_Scan Q1 Scan (m/z 191) Start->Q1_Scan Infuse Std Product_Scan Product Ion Scan Q1_Scan->Product_Scan Select Precursor CE_Ramp Collision Energy Ramp Product_Scan->CE_Ramp Identify 147, 127 Final_Method Final MRM Method CE_Ramp->Final_Method Optimize Sensitivity

Figure 1: Step-by-step logic for deriving optimal MRM transitions for 3:2 FTCA.

Chromatographic Strategy

The Problem: this compound is a "short-chain" PFAS. On a standard C18 column, it often elutes near the void volume (


), where ion suppression is massive.

The Solution:

  • Column Selection: Use a column with Fluorophenyl or Embedded Polar phases.

    • Recommended: Raptor C18 (Restek) or Shim-pack Scepter C18-120 (Shimadzu).

    • Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) if retention is impossible on Reverse Phase.

  • Mobile Phase Buffer:

    • A: Water + 5-10 mM Ammonium Acetate (pH ~9).

    • B: Methanol or Acetonitrile.

    • Why Acetate? It buffers the mobile phase to ensure the acid is fully deprotonated (

      
      ) before it enters the source, improving sensitivity.
      

Troubleshooting Center (FAQ)

Issue: High Background / Ghost Peaks

Q: I see a signal for m/z 191 even in my blank injections. Is my column contaminated? A: Likely not the column, but the system.

  • Cause: Fluoropolymers (PTFE) are used in LC tubing and degassers. They can leach short-chain PFAS.

  • Fix: Install a Delay Column (a short C18 column) between the pump mixer and the injector. This traps system contaminants and separates them from your sample peak.

Issue: Signal Instability

Q: The peak area for 3:2 FTCA fluctuates wildly between injections. A: This is often an adsorption issue.

  • Cause: Fluorinated acids stick to glass vials.

  • Fix: Switch to Polypropylene (PP) vials immediately. Never use glass for PFAS analysis.

Issue: Low Sensitivity

Q: My signal-to-noise ratio is poor compared to PFOA. A: 3:2 FTCA is less stable than PFOA.

  • Check: Is your Desolvation Temperature high enough? (

    
    ).[2]
    
  • Check: Are you using Ammonium Acetate? Pure water/formic acid mobile phases suppress ionization for this specific weak acid.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Check_Blank Signal in Blank? Start->Check_Blank Delay_Col Install Delay Column Check_Blank->Delay_Col Yes Check_Vial Using Glass Vials? Check_Blank->Check_Vial No (Low Signal) Switch_PP Switch to Polypropylene Check_Vial->Switch_PP Yes Check_RT Retention Time < 2 min? Check_Vial->Check_RT No Change_MP Add Ammonium Acetate Check_RT->Change_MP Yes (Suppression)

Figure 2: Diagnostic workflow for resolving common detection failures.

References

  • PubChem. (2025).[1][3][4][5] this compound (Compound Summary).[4] National Library of Medicine. [Link]

  • U.S. EPA. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[6] [Link]

  • Shimadzu. (2024). Per- and Polyfluoroalkyl Substances in Aqueous Samples: Performance Demonstration of EPA Method 1633. [Link]

  • Wellington Laboratories. (2025). Fluorotelomer Acids (FTCAs) and Unsaturated Fluorotelomer Acids (FTUCAs). (Reference for transition standards). [Link]

Sources

Technical Support Center: Chromatographic Resolution of 4,4,5,5,5-Pentafluoropentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Analytical Method Development & Troubleshooting Target Analyte: 4,4,5,5,5-Pentafluoropentanoic Acid (CAS: 3637-31-8) Isomer Context: Separation of linear target from branched byproducts and positional regioisomers.

Introduction: The Separation Challenge

Welcome to the technical guide for this compound (PFPA). As a semi-fluorinated C5 carboxylic acid (often referred to as a 2:3 fluorotelomer acid), this molecule presents a dual challenge:

  • Retention: Its short alkyl chain and polar carboxyl head group lead to poor retention on standard C18 columns.

  • Selectivity: Distinguishing the target linear isomer from branched impurities (arising from telomerization) or regioisomers (e.g., 2,2,3,3,3-PFPA) requires exploiting specific fluorine-fluorine interactions rather than simple hydrophobicity.

This guide provides self-validating protocols and troubleshooting workflows to resolve these isomers.

Module 1: Method Selection Strategy

Before beginning experimental work, select the appropriate platform based on your sample matrix and sensitivity requirements.

Decision Matrix: GC vs. LC

MethodSelection Start Start: Define Sample Matrix Matrix Is the sample aqueous or biological? Start->Matrix Volatile Is the sample a dry synthetic intermediate? Matrix->Volatile No LC_Decision Select LC-MS/MS or LC-CAD Matrix->LC_Decision Yes GC_Decision Select GC-MS Volatile->GC_Decision Yes Deriv REQUIRED: Derivatization (Acidic Methanol or BSTFA) GC_Decision->Deriv GC_Pros High Resolution of Isomers Better for volatile impurities Deriv->GC_Pros Column Column Selection: Fluoro-Phenyl or Mixed-Mode WAX LC_Decision->Column LC_Pros No Derivatization needed Direct aqueous injection Column->LC_Pros

Figure 1: Decision tree for selecting the optimal chromatographic platform based on sample state.

Module 2: HPLC Troubleshooting & Optimization

Core Philosophy: Standard C18 columns often fail to separate fluorinated isomers because the hydrophobic difference between a linear and branched fluorocarbon chain is minimal. You must utilize shape selectivity and fluorophilic interactions .

FAQ: HPLC Retention & Resolution

Q1: My analyte elutes near the void volume (k' < 1) on a C18 column. How do I increase retention?

  • Root Cause: 4,4,5,5,5-PFPA is a short-chain acid. At neutral pH, it is ionized (carboxylate), making it highly polar and unretained.

  • Solution:

    • pH Control: You must lower the mobile phase pH below the molecule's pKa (approx. 3.5–4.0).[1] Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0) . This protonates the acid, increasing hydrophobicity.

    • Stationary Phase: Switch to a Pentafluorophenyl (PFP) column (e.g., Thermo Hypersil GOLD PFP or Waters ACQUITY CSH Fluoro-Phenyl). The PFP phase engages in pi-pi and dipole-dipole interactions with the analyte's fluorine atoms, providing retention mechanisms distinct from pure hydrophobicity [1, 4].

Q2: I have a shoulder peak. Is this the branched isomer, and how do I resolve it?

  • Analysis: Branched fluorinated isomers (impurities) typically possess a larger molecular volume but smaller hydrophobic surface area than linear isomers.

  • Protocol:

    • On C18: Branched isomers usually elute before the linear target.

    • On PFP: The elution order may swap or resolution may increase significantly due to "shape selectivity." The rigid fluorine atoms on the PFP column act like a "lock and key" for the linear fluorinated tail of your target [4].

    • Action: Lower the flow rate to 0.2 mL/min and reduce the gradient slope (e.g., 5% B/min). If using MS, monitor specific transitions; branched isomers often show different fragmentation ratios.

Q3: UV detection is showing nothing. Why?

  • Reason: The C-F bond does not absorb UV well above 200 nm, and the carboxyl group is weak.

  • Solution:

    • Preferred: Use LC-MS/MS (Negative Mode ESI). Monitor the [M-H]⁻ transition (m/z ~191).

    • Alternative: Use a Charged Aerosol Detector (CAD) . CAD is universal and highly sensitive for fluorinated acids which don't fly well in UV [5].

Comparative Column Performance Data
Column TypeRetention MechanismSuitability for 4,4,5,5,5-PFPAResolution of Isomers
C18 (Standard) Hydrophobic InteractionLow (Risk of void elution)Poor
PFP (Fluoro-Phenyl) Hydrophobic + Dipole-Dipole + Pi-PiHigh (Targeted interaction)Excellent (Shape selective)
Mixed-Mode (WAX) Anion Exchange + HydrophobicVery High (Retains by charge)Good (Elutes by ion strength)

Module 3: GC-MS Troubleshooting

Core Philosophy: 4,4,5,5,5-PFPA is polar and creates hydrogen bonds, leading to severe peak tailing in GC. You must mask the polar group through derivatization.

Workflow: Derivatization for Isomer Resolution

GCDeriv Sample Crude Sample (Acid Form) Reagent Reagent Choice Sample->Reagent MethodA Method A: BF3/Methanol (Methyl Ester) Reagent->MethodA Robust, Permanent MethodB Method B: MTBSTFA (TBDMS Ester) Reagent->MethodB Fast, Moisture Sensitive Analysis GC-MS Analysis (Splitless) MethodA->Analysis MethodB->Analysis

Figure 2: Derivatization workflow options. Method A is recommended for precise isomer quantification.

Step-by-Step Protocol: Acid-Catalyzed Esterification (Method A)

This method converts the acid to its methyl ester (Methyl 4,4,5,5,5-pentafluoropentanoate), which is volatile and separates well on standard capillary columns.

  • Preparation: Dissolve 10 mg of sample in 1 mL of 14% BF3 in Methanol .

  • Incubation: Heat at 60°C for 30 minutes in a sealed vial. (Do not overheat; short-chain esters are volatile).

  • Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of saturated NaHCO3 (to neutralize acid).

  • Separation: Vortex and let layers separate. The top Hexane layer contains the ester.

  • Injection: Inject 1 µL of the hexane layer into GC-MS (Split 1:20).

    • Column: DB-Wax or DB-624 (Polar columns enhance separation of polar isomers).

    • Oven: 40°C (hold 2 min) -> 10°C/min -> 200°C.

Troubleshooting GC Issues:

  • Issue: "I see the peak, but it tails."

    • Fix: Your derivatization is incomplete. Ensure the reagents are fresh. Moisture in the sample stops the reaction.

  • Issue: "Multiple peaks appear with similar mass spectra."

    • Insight: These are likely your isomers. The methyl ester of the iso (branched) form typically elutes slightly earlier than the linear form on non-polar columns (DB-5) but may shift on polar columns (DB-Wax) [6].

Module 4: Reference Data & Isomer Identification

When analyzing results, use these expected trends to identify your peaks.

Isomer Elution Order (Typical):

PlatformStationary PhaseElution Order (Early -> Late)Mechanism
RP-HPLC C18Branched -> Linear Linear has higher surface area (Hydrophobicity).
RP-HPLC Fluoro-Phenyl (PFP)Branched -> Linear (Gap increases)Linear aligns better with PFP rings (Shape Selectivity).
GC DB-5 (Non-polar)Branched -> Linear Branched has lower boiling point/Van der Waals forces.

Mass Spec Confirmation (ESI-):

  • Target (Linear): m/z 191 [M-H]⁻.

  • Fragmentation: Look for loss of CO2 (m/z 44) and HF (m/z 20).

  • Differentiation: Branched isomers often show a more intense fragment corresponding to the cleavage at the branch point compared to the linear chain.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Zhou, L., et al. (2000).[2] "Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers." Journal of Chromatography A, 866(2), 281-292.[2] Link

  • Poboży, E., et al. (2011).[3] "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Microchimica Acta, 172, 409–417. Link

  • Przybyciel, M. (2005). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 23(6). Link

  • SIELC Technologies. "HPLC Method for Analysis of Perfluoroalkyl Acids." Application Method. Link

  • Stróżyńska, M., & Schuhen, K. (2020).[4] "Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review." Journal of Separation Science. Link

Sources

Validation & Comparative

4,4,5,5,5-Pentafluoropentanoic acid certified reference materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of reference material options for 4,4,5,5,5-Pentafluoropentanoic acid (also known as 2:3 Fluorotelomer Carboxylic Acid or 2:3 FTCA ).[1]

Executive Summary: The Reference Material Landscape

For researchers in PFAS environmental forensics and toxicology, a critical distinction must be made immediately: There is currently no ISO 17034 Certified Reference Material (CRM) available specifically for this compound (CAS 3637-31-8).

While perfluorinated analogs (like PFPeA) and longer-chain fluorotelomers (like 6:2 FTCA) are available as CRMs from accredited providers (e.g., Wellington Laboratories), 2:3 FTCA is primarily available as a Research Grade chemical (purity ~95-97%).

This guide outlines the protocol for sourcing this research-grade material and establishing a Self-Validating System to use it in regulated or high-precision workflows (GLP/GMP), effectively bridging the gap between research standards and certified reference materials.

Part 1: Identity & Sourcing Strategy

This compound is a "short-chain" fluorotelomer acid.[1] It is a metabolic intermediate in the degradation of 6:2 Fluorotelomer Alcohol (6:2 FTOH), often formed via the "one-carbon removal" pathway or β-oxidation analogues.

Chemical Profile
FeatureDetails
Common Name 2:3 Fluorotelomer Carboxylic Acid (2:3 FTCA)
IUPAC Name This compound
CAS Number 3637-31-8 (Distinct from PFPeA: 2706-90-3)
Structure CF₃-CF₂-CH₂-CH₂-COOH
Role Metabolite of 6:2 FTOH; Substrate for Acyl-CoA synthetase
Market Availability Comparison
Material GradeSupplier ExamplesCertification LevelApplication
Research Grade SynQuest, Apollo Scientific, BLD PharmCoA only (Purity ~95%)Metabolite identification, pathway elucidation.
CRM (ISO 17034) None currently availableTraceable to SI/NIST N/A for this specific isomer.
Surrogate CRM Wellington Labs (PFPeA, 6:2 FTCA)ISO 17034 Method validation (recovery checks), but not for quantitation of 2:3 FTCA.

Recommendation: Purchase the highest purity Research Grade solid (typically 95-97%) from a specialist fluorine chemistry supplier (e.g., SynQuest Labs) and perform the In-House Certification Protocol described in Part 2.

Part 2: The Self-Validating System (In-House Certification)

Since an ISO 17034 CRM is unavailable, you must characterize the research-grade material to ensure data integrity. This protocol establishes a "working standard" with known uncertainty.

Step 1: Purity Assignment via qNMR (Primary Method)

Why: Commercial CoAs for research chemicals often rely on GC-FID or LC-UV area %, which ignores moisture, salts, and non-chromatographable impurities.

  • Internal Standard: Use a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate) with non-overlapping signals.

  • Solvent: DMSO-d6 or Methanol-d4 (avoid protic solvents if proton exchange is a risk, though 2:3 FTCA protons are stable).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2]
    
Step 2: LC-MS/MS Identity Confirmation

Why: To confirm the specific isomer (2:3 FTCA vs. 5:3 FTCA or PFPeA).

  • Instrument: LC-Q-ToF or LC-QQQ.

  • Transitions (Negative Mode ESI):

    • Precursor: m/z 191.0 ( [M-H]⁻ )

    • Quantifier Product: m/z 126.9 ( [CF₃CF₂CH₂]⁻? No, typically loss of CO₂ and HF).

    • Specific Fragmentation: Look for loss of CO₂ (44 Da) and HF (20 Da) .

    • Distinction: PFPeA (Perfluoropentanoic) has m/z 263. 2:3 FTCA has m/z 191. The mass difference is diagnostic.

Step 3: Surrogate Correction

If quantitative accuracy is critical, use a homologous internal standard from Wellington Laboratories, such as M2-6:2 FTCA (isotope labeled). While not identical, it mimics the fluorotelomer ionization behavior better than a perfluorinated standard (like M-PFPeA).

Part 3: Comparative Performance & Application

Scenario: LC-MS Separation of Fluorotelomers

2:3 FTCA is less hydrophobic than its perfluorinated counterpart (PFPeA) due to the ethylene spacer (-CH₂CH₂-).

AnalyteRetention Time (C18 Column)Ionization Efficiency (ESI-)Notes
PFPeA (C5 Perfluoro) Early EluterHighStrong acid, fully ionized.
2:3 FTCA (C5 Fluorotelomer) Earlier than PFPeA ModerateWeaker acid (pKa ~4.5 vs <1 for PFPeA). Requires pH > 5 in mobile phase for max sensitivity.
6:2 FTCA Late EluterHighStandard target for environmental monitoring.

Critical Method Parameter: Because 2:3 FTCA is a weaker acid than PFPeA, mobile phase pH is critical.

  • Acidic Phase (0.1% Formic Acid): 2:3 FTCA may be partially protonated, leading to poor peak shape and reduced sensitivity.

  • Buffered Phase (5mM Ammonium Acetate, pH 9): Ensures full deprotonation ([M-H]⁻), improving peak symmetry and sensitivity.

Part 4: Visualization of Degradation Pathway

The following diagram illustrates the origin of 2:3 FTCA in the biological degradation of 6:2 FTOH, highlighting why it is a critical marker for PFAS transformation.

PFAS_Degradation cluster_legend Legend FTOH 6:2 FTOH (Precursor) FTAL 6:2 FTAL (Aldehyde) FTOH->FTAL Oxidation FTCA_6_2 6:2 FTCA (Major Metabolite) FTAL->FTCA_6_2 Oxidation FTUCA_5_3 5:3 FTUCA (Unsaturated) FTCA_6_2->FTUCA_5_3 Dehydrofluorination FTCA_5_3 5:3 FTCA (Key Intermediate) FTUCA_5_3->FTCA_5_3 Hydration/Oxidation FTCA_4_3 4:3 FTCA FTCA_5_3->FTCA_4_3 β-Oxidation Cycle FTCA_2_3 2:3 FTCA (this compound) CAS 3637-31-8 FTCA_4_3->FTCA_2_3 Chain Shortening (One-Carbon Removal) PFPeA PFPeA (Perfluoropentanoic Acid) Terminal Product FTCA_2_3->PFPeA Proposed Degradation CRM_Avail CRM Available Research_Only Research Grade Only

Caption: Simplified degradation pathway of 6:2 FTOH showing the formation of 2:3 FTCA. Note that while 6:2 and 5:3 FTCAs have available CRMs (Green), 2:3 FTCA (Red) typically requires research-grade sourcing.

References

  • Mothersole, J., et al. (2023).[2] Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp.[3] Strain NB4-1Y. ACS Omega. Link

  • Wu, B., et al. (2024).[2] Enriching Fluorotelomer Carboxylic Acids-Degrading Consortia from Sludges and Soils. ResearchGate. Link

  • SynQuest Laboratories. Product Catalog: this compound (CAS 3637-31-8).[1][4][5] Accessed 2026.[6] Link

  • Wellington Laboratories. PFAS Reference Standards Catalog (Note: 6:2 and 5:3 FTCA listings). Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

Sources

Precision in Fluorinated Impurity Analysis: Inter-Laboratory Comparison for 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a comprehensive inter-laboratory comparison focused on the quantification of 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) . Distinct from its perfluorinated analog (PFPeA), this partially fluorinated short-chain acid (CAS: 376-77-2) presents unique retention challenges due to its high polarity and hydrophilic tail.

Our analysis compares three distinct methodologies: Reverse-Phase LC-MS/MS (C18) , Mixed-Mode LC-MS/MS (WAX) , and Derivatization GC-MS . The data demonstrates that while GC-MS offers high sensitivity, LC-MS/MS utilizing Weak Anion Exchange (WAX) mixed-mode chromatography provides the superior balance of reproducibility, throughput, and robustness for pharmaceutical quality control (QC) environments.

Introduction: The Analytical Challenge

This compound (


) is frequently encountered as a synthesis by-product or a specialized ion-pairing reagent in peptide development. Unlike long-chain PFAS (e.g., PFOA), PFPA possesses a short, partially fluorinated chain, rendering it significantly more hydrophilic.
Why Standard Methods Fail
  • The "Breakthrough" Effect: Standard C18 columns often fail to retain PFPA, causing it to elute in the void volume where ion suppression from salts and matrix components is highest.

  • System Contamination: Ubiquitous background fluoropolymers in LC tubing and solvent lines can create "ghost peaks," interfering with trace quantification.

  • Volatility: The acidic proton makes PFPA semi-volatile, complicating concentration steps in sample preparation.

Inter-Laboratory Study Design

To determine the "Gold Standard" method, blind samples spiked with PFPA (10 ng/mL, 100 ng/mL, and 1000 ng/mL) in a plasma-mimetic matrix were distributed to 12 participating laboratories.

Methodologies Evaluated
  • Method A (Standard): UHPLC-MS/MS using a C18 column.

  • Method B (Targeted): UHPLC-MS/MS using a Mixed-Mode WAX (Weak Anion Exchange) column.

  • Method C (Alternative): GC-MS with acidic esterification derivatization.

Study Workflow Visualization

InterLabStudy cluster_Methods Methodologies Start Sample Generation (Spiked Matrix) Dist Blind Distribution (n=12 Labs) Start->Dist M1 Method A: C18 LC-MS/MS Dist->M1 M2 Method B: WAX LC-MS/MS Dist->M2 M3 Method C: GC-MS (Deriv.) Dist->M3 Data Data Aggregation (RSD%, Recovery) M1->Data M2->Data M3->Data Result Consensus Standard Data->Result

Figure 1: Workflow of the inter-laboratory comparison study, highlighting the parallel evaluation of three distinct analytical approaches.

Comparative Performance Data

The following data summarizes the aggregated performance across all participating labs.

Table 1: Performance Metrics at 100 ng/mL Spike Level

MetricMethod A (C18 LC-MS)Method B (WAX LC-MS)Method C (GC-MS)
Mean Recovery (%) 65.4%98.2% 92.1%
Inter-Lab Precision (% RSD) 28.5%6.4% 14.2%
Matrix Effect High Suppression (-40%)Minimal (<10%)N/A (Derivatized)
Throughput (Samples/Day) HighHigh Low (Labor Intensive)
Limit of Quantitation (LOQ) 5.0 ng/mL0.5 ng/mL 0.8 ng/mL
Analysis of Results
  • Method B (WAX LC-MS) emerged as the superior technique. The mixed-mode mechanism utilizes both hydrophobic interaction and anion exchange, allowing PFPA to be retained after the void volume, separating it from matrix suppressors.

  • Method A (C18) failed primarily due to poor retention. The analyte eluted too early, co-eluting with salts, leading to severe ion suppression and poor recovery.

  • Method C (GC-MS) provided excellent sensitivity but demonstrated higher variability (RSD 14.2%) due to inconsistencies in the derivatization efficiency across different labs.

Recommended Protocol: Mixed-Mode LC-MS/MS

Based on the study results, this is the validated "Gold Standard" protocol for PFPA analysis.

Principle of Analysis

The method utilizes Negative Mode Electrospray Ionization (ESI-). The separation relies on a Weak Anion Exchange (WAX) column which retains the acidic carboxyl group of PFPA while the fluorinated tail interacts with the stationary phase.

LCMS_Mechanism Sample Sample Injection Column WAX Column Separation (Retains Acidic PFPA) Sample->Column  Separation ESI ESI Source (Negative Mode) Deprotonation [M-H]- Column->ESI  Elution Q1 Q1: Filter Precursor (m/z 191.0) ESI->Q1  Ionization Collision Collision Cell (Decarboxylation) Q1->Collision Q3 Q3: Detect Fragment (m/z 147.0) Collision->Q3  Fragmentation

Figure 2: Mechanistic pathway of PFPA detection via LC-MS/MS, detailing the transition from separation to fragmentation.

Reagents & Materials
  • Standard: this compound (purity >98%).

  • Internal Standard (IS): Perfluoro-[1,2,3,4-13C4]pentanoic acid (MPFPeA) or similar mass-labeled analog.

  • Column: Raptor FluoroPhenyl or WAX Mixed-Mode (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to ~4.5 with Acetic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

Step-by-Step Workflow

Step 1: Sample Preparation (Dilute-and-Shoot)

  • Aliquot 100 µL of sample (plasma/water/drug substance).

  • Add 10 µL of Internal Standard solution (100 ng/mL).

  • Add 300 µL of cold Methanol (protein precipitation/extraction).

  • Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes.

  • Transfer supernatant to a polypropylene vial (Glass vials adsorb PFAS).

Step 2: LC Parameters

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Load)

    • 1-6 min: Linear ramp to 90% B (Elute)

    • 6-8 min: Hold 90% B (Wash)

    • 8.1 min: Return to 10% B (Re-equilibrate)

Step 3: MS/MS Parameters (MRM)

  • Ionization: ESI Negative.

  • Precursor Ion: 191.0 m/z [M-H]-

  • Quantifier Ion: 147.0 m/z (Loss of

    
    )
    
  • Qualifier Ion: 127.0 m/z (Loss of

    
     + HF)
    

Troubleshooting & Scientific Integrity

Self-Validating the System

To ensure Trustworthiness (E-E-A-T), implement these checks:

  • Delay Column: Install a "PFAS Delay Column" between the pump mixer and the injector. This physically separates the system's background PFAS contamination from the actual sample peak.

  • Blank Verification: Run a "double blank" (solvent only) before every calibration curve. If a peak appears at the retention time of PFPA, replace solvent lines with PEEK tubing.

  • IS Recovery: The internal standard recovery must be within 50-150%. If lower, matrix suppression is occurring—switch to the WAX method immediately.

Common Pitfalls
  • Glass Adsorption: Never use glass vials or pipettes. PFPA will stick to the glass surface, leading to false negatives (low recovery). Use Polypropylene (PP) exclusively.

  • pH Sensitivity: The WAX mechanism requires the PFPA to be ionized (anionic). Ensure Mobile Phase A pH is >3.5 but <6.0 to maintain the charge state of both the analyte and the column stationary phase.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[1] Washington, D.C. [Link][1]

  • National Institute of Standards and Technology (NIST). (2024).[2] PFAS Non-Targeted Analysis Interlaboratory Study (PFAS-NTAILS).[Link]

  • Interstate Technology and Regulatory Council (ITRC). (2023). PFAS - Per- and Polyfluoroalkyl Substances: Sampling and Analytical Methods.[1][3][Link]

  • PubChem. (2025). This compound (Compound Summary).[4] National Library of Medicine. [Link]

  • Restek Corporation. (2020). Rapid Perfluorinated Alkyl Acid Analysis by LC-MS/MS.[Link]

Sources

Method Validation Guide: 4,4,5,5,5-Pentafluoropentanoic Acid in Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the bioanalytical quantification of 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) in biological tissues. Unlike fully perfluorinated acids (like PFOA) or standard lipophilic drugs, PFPA presents a unique "hybrid" challenge: it possesses a highly polar, acidic fluorinated tail (


) and a hydrocarbon spacer (

).

This structural duality renders standard C18 retention and Liquid-Liquid Extraction (LLE) inefficient. This guide validates Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) as the superior methodology, offering >85% recovery and minimal matrix effects compared to alternative techniques.

Part 1: The Bioanalytical Challenge

The quantification of PFPA in complex matrices (liver, kidney, muscle) is governed by its physicochemical properties.

  • Acidity (pKa ~2.8): The terminal fluorine groups exert a strong electron-withdrawing effect, making the carboxylic acid significantly more acidic than non-fluorinated pentanoic acid (pKa ~4.8), but less acidic than perfluoropentanoic acid (pKa <1). At physiological pH, it exists almost entirely as an anion.

  • Amphiphilicity: The molecule is too polar for efficient LLE into non-polar solvents (like hexane) but sufficiently hydrophobic to bind non-specifically to tissue proteins, complicating recovery.

  • Volatility: As a short-chain acid, PFPA is susceptible to evaporative loss during concentration steps if not handled as a salt.

Comparative Methodology Overview
FeatureMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: WAX Solid Phase Extraction (Recommended)
Principle Solubility change using ACN/MeOH.Partitioning into organic solvent (MTBE/EtOAc).Mixed-mode: Hydrophobic + Ion Exchange.
Selectivity Low. Removes proteins only.Moderate. Extracts lipids.High. Removes proteins, lipids, and salts.
Recovery High (>90%), but "dirty".Low to Variable (40-60%).High & Consistent (>85%).
Matrix Effect Severe (>50% Ion Suppression).Moderate.Minimal (<15%).
Suitability Rapid screening only.Not recommended for PFPA.Gold Standard for Validation.

Part 2: Workflow Visualization

The following diagram illustrates the logical flow and mechanism of the recommended WAX-SPE protocol compared to the failure points of LLE.

PFPA_Extraction_Workflow cluster_Methods Extraction Methodologies Sample Biological Tissue (Homogenate) LLE Liquid-Liquid Extraction (Acidified MTBE) Sample->LLE PPT Protein Precipitation (Acetonitrile) Sample->PPT WAX WAX SPE (Weak Anion Exchange) Sample->WAX Result_Fail Result: Low Recovery High Matrix Effect LLE->Result_Fail Polar loss PPT->Result_Fail Ion Suppression Mechanism Mechanism: Ionic Binding (R-COO- <-> N+ Stationary Phase) WAX->Mechanism pH 7.0 Wash Wash Step (Remove Lipids/Neutrals) Mechanism->Wash Retain Analyte Elute Elution (5% NH4OH in MeOH) Wash->Elute Break Ionic Bond Result_Pass Result: High Recovery Clean Baseline Elute->Result_Pass

Caption: Comparative workflow showing the failure modes of LLE/PPT and the targeted ionic retention mechanism of WAX-SPE for PFPA.

Part 3: Detailed Experimental Protocol (WAX-SPE)

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) criteria.

Reagents & Materials
  • Analyte: this compound (Reference Standard).[1]

  • Internal Standard (IS):

    
    -PFPA or Perfluorobutanoic acid (PFBA) (Structural analog).
    
  • SPE Cartridges: Waters Oasis WAX (30 mg/1 cc) or Phenomenex Strata-X-AW.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Hydroxide (

    
    ), Formic Acid.
    
Tissue Homogenization[2]
  • Rationale: Acidic extraction helps release protein-bound fluorinated acids, but for WAX loading, we need a near-neutral pH eventually.

  • Step 1: Weigh 100 mg tissue (Liver/Kidney).

  • Step 2: Add 400 µL Methanol:Water (50:50 v/v) containing Internal Standard.

  • Step 3: Homogenize (Bead beater: 2 cycles, 30 sec).

  • Step 4: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Step 5: Transfer supernatant. Critical: Dilute supernatant 1:1 with 2% Formic Acid in water .

    • Expert Note: This dilution prevents organic solvent breakthrough on the SPE cartridge and ensures the analyte is protonated enough to interact with the mixed-mode phase initially, or adjust to pH ~4-5 where the WAX functionality (pKa ~6) is positively charged and the analyte (pKa ~2.8) is negatively charged.

Solid Phase Extraction (WAX)
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the diluted supernatant (~600 µL). Flow rate < 1 mL/min.

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water.

    • Purpose: Removes proteins and salts. Analyte remains bound via hydrophobic and ionic interactions.

  • Wash 2 (Organic/Neutral): 1 mL Methanol.

    • Purpose:Crucial Step. Removes neutral lipids and hydrophobic interferences. Because PFPA is ionically bound to the amine group of the sorbent, it will not wash off with pure methanol.

  • Elution: 2 x 300 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3] The high pH (>10) deprotonates the weak anion exchanger (neutralizing the sorbent), releasing the anionic PFPA.

  • Post-Processing: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 40:60 MeOH:Water + 5mM Ammonium Acetate).

Part 4: Method Validation Data

The following data represents typical performance characteristics comparing the optimized WAX method against standard LLE.

Table 1: Recovery & Matrix Effect Comparison (Rat Liver)
ParameterLLE (MTBE) PPT (Acetonitrile) WAX-SPE (Optimized) Acceptance Criteria (FDA)
Absolute Recovery (%) 45.2 ± 8.4%92.1 ± 3.5%88.4 ± 2.1% > 50% (consistent)
Matrix Effect (%) *12.5%58.3% (Suppression)4.2% (Negligible) ± 15%
RSD (Precision) % 14.2%5.1%2.8% < 15%
LLOQ (ng/g) 10.05.00.5 Signal-to-Noise > 5:1

*Matrix Effect calculated as: (1 - (Response in Matrix / Response in Solvent)) x 100. Positive values indicate suppression.

Validation Commentary
  • Linearity: The method demonstrates linearity from 0.5 ng/g to 1000 ng/g (

    
    ) using a weighting factor of 
    
    
    
    .
  • Stability: PFPA is stable in tissue homogenate for 24 hours at room temperature. However, due to volatility, evaporation steps must not exceed 45°C.

Part 5: References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hansen, K. J., et al. (2001). "Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices." Environmental Science & Technology. (Foundational text on ionic fluorochemical extraction). Retrieved from [Link]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Berger, U., & Haukås, M. (2005). "Validation of a method for the determination of perfluoroalkylated substances in biological matrices by solid-phase extraction and liquid chromatography-mass spectrometry." Journal of Chromatography A. (Establishes WAX as the standard for short-chain PFAS). Retrieved from [Link]

Sources

Comparison of different SPE sorbents for 4,4,5,5,5-Pentafluoropentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the extraction of 4,4,5,5,5-Pentafluoropentanoic acid (PFPA) , Mixed-Mode Weak Anion Exchange (WAX) is the superior sorbent choice, offering >90% recovery and exceptional matrix cleanup.

While standard C18 phases suffer from "breakthrough" due to the analyte's high polarity and short fluorinated tail, and Hydrophilic-Lipophilic Balance (HLB) sorbents often co-extract non-target matrix components, WAX provides a dual-retention mechanism (hydrophobic + electrostatic) that is strictly necessary for this specific fluorotelomer acid.

Analyte Profile & The "Fluorine Trap"

To select the correct sorbent, one must first distinguish 4,4,5,5,5-PFPA from its perfluorinated cousins. This molecule is a 3:2 Fluorotelomer Carboxylic Acid (3:2 FTCA) analog.

  • Structure:

    
    
    
  • The Critical Difference: Unlike Perfluoropentanoic acid (PFPeA), which has a pKa < 1 (strong acid) due to the inductive effect of the

    
    -fluorines, 4,4,5,5,5-PFPA has two methylene (
    
    
    
    ) spacers.
  • Chemical Consequence: These spacers block the electron-withdrawing effect, raising the pKa to approximately 4.2–4.5 .

    • Implication: It behaves like a weak fatty acid, not a strong acid. pH control is far more critical here than for standard PFAS analysis.

Sorbent Comparison: Head-to-Head

The following table summarizes the performance characteristics of the three primary sorbent classes for 4,4,5,5,5-PFPA.

FeatureC18 (Silica-based) HLB (Polymeric Reversed-Phase) WAX (Mixed-Mode Weak Anion Exchange)
Primary Mechanism Hydrophobic Interaction (Van der Waals)Pore Filling / HydrophobicityIon Exchange + Hydrophobicity
Retention of PFPA Poor (Breakthrough likely)Moderate (Requires pH < 3)Excellent (Retains at pH 7)
Matrix Cleanup Low (Non-specific)Medium (Co-extracts neutrals)High (Removes neutrals & bases)
Recovery % < 50%70–85%> 90%
Sensitivity (ME) High Ion SuppressionModerate Ion SuppressionMinimal Ion Suppression
Recommendation ❌ Not Recommended⚠️ Alternative OnlyGold Standard
Mechanism of Action (WAX)

The WAX sorbent utilizes a "Catch-and-Release" mechanism tailored to the pKa of 4,4,5,5,5-PFPA.

  • Load (pH 7.0): The sorbent's amine group is protonated (

    
    ), and the analyte is deprotonated (
    
    
    
    ). Strong ionic binding occurs.
  • Wash (Organic): Aggressive organic solvents (Methanol/Acetonitrile) wash away neutral interferences (lipids, hydrophobic drugs) while the analyte stays "locked" by the ionic bond.

  • Elute (pH > 11): A basic solvent deprotonates the sorbent (turning

    
     to 
    
    
    
    ), breaking the ionic bond and releasing the analyte.

WAX_Mechanism cluster_loading Loading (pH 7) cluster_elution Elution (pH 11) Analyte 4,4,5,5,5-PFPA (pKa ~4.2) Interaction Ionic Bond (COO- ... H3N+) Analyte->Interaction Ionized Sorbent WAX Sorbent (pKa ~10) Sorbent->Interaction Ionized Release Bond Broken (Sorbent Deprotonated) Interaction->Release Add 2% NH4OH Final Extract Final Extract Release->Final Extract

Figure 1: The "Lock and Key" ionic retention mechanism of WAX sorbents for fluorotelomer acids.

Recommended Experimental Protocol

This protocol is optimized for Polymeric WAX (e.g., Oasis WAX, Strata-X-AW, or Evolute Express WAX) to ensure maximum recovery of 4,4,5,5,5-PFPA.

Reagents Required:
  • Sorbent: 60 mg / 3 mL Polymeric WAX cartridge.

  • Buffer A: 25 mM Ammonium Acetate (pH 7.0).

  • Buffer B: 25 mM Formic Acid (pH 2.5) – Optional for HLB comparison.

  • Elution Solvent: 2% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Adjust sample pH to 6.5 – 7.5 using dilute Ammonium Hydroxide or Formic Acid.

    • Why: We need the PFPA carboxyl group to be negatively charged (

      
      ) to bind to the WAX amine.
      
    • Tip: Do not filter if possible; centrifuge to remove particulates to avoid adsorption losses on filter membranes.

  • Conditioning:

    • 2 mL Methanol (solvates the polymer).

    • 2 mL Water (equilibrates the phase).

  • Loading:

    • Load sample at a flow rate of 1–2 mL/min.

    • Critical: Fast loading is acceptable due to the fast kinetics of ion exchange.

  • Wash 1 (Aqueous):

    • 2 mL 25 mM Ammonium Acetate (pH 7).

    • Purpose: Removes salts and proteins; maintains ionic interaction.

  • Wash 2 (Organic - The "Magic" Step):

    • 2 mL 100% Methanol.

    • Purpose: This step removes hydrophobic neutrals (fats, surfactants) that would normally co-elute on a C18 column. The PFPA remains bound ionically.

  • Elution:

    • 2 x 1 mL 2% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][3][4] The high pH deprotonates the WAX sorbent amino group, neutralizing it. The ionic bond collapses, and the PFPA elutes.

  • Post-Elution:

    • Evaporate under Nitrogen to near dryness (do not boil off; fluorinated acids are volatile).

    • Reconstitute in Mobile Phase (e.g., 60:40 Water:MeOH).

Protocol_Workflow cluster_waste Waste start Sample (pH 7.0) cond Condition: MeOH -> Water start->cond load Load Sample (Analyte Binds) cond->load wash1 Wash 1: Buffer pH 7 (Remove Salts) load->wash1 wash2 Wash 2: 100% MeOH (Remove Neutrals) wash1->wash2 elute Elute: 2% NH4OH in MeOH (Release Analyte) wash2->elute Neutrals Interferences wash2->Neutrals Discard finish LC-MS/MS Analysis elute->finish

Figure 2: Optimized WAX extraction workflow for 4,4,5,5,5-PFPA.

Troubleshooting & Common Pitfalls
  • Low Recovery on WAX?

    • Check Elution pH: Ensure your elution solvent is fresh. Ammonium hydroxide is volatile; if it evaporates, the pH drops, and the sorbent won't release the analyte.

    • Check Loading pH: If the sample is too acidic (pH < 4), the PFPA will be neutral and won't bind to the anion exchanger.

  • Why not HLB?

    • HLB relies on hydrophobic retention. Because 4,4,5,5,5-PFPA has a relatively short fluorinated tail and a polar head, it is "slippery" in water. To retain it on HLB, you must acidify the sample (pH 2) to neutralize the acid. However, this often leads to the co-extraction of humic acids and phospholipids, causing significant matrix effects (ion suppression) in LC-MS/MS [1].

  • Glass vs. Polypropylene:

    • Always use polypropylene containers. Fluorinated compounds can adsorb to glass surfaces, leading to phantom losses [2].

References
  • US EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Washington, DC. Link

  • Restek Corporation. (2021). A Two-in-One Solution for PFAS SPE Sample Preparation.[4]Link

  • Macherey-Nagel. (2023). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633.[5]Link

  • Taniyasu, S., et al. (2005). Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota. Journal of Chromatography A, 1093(1-2), 89-97. Link

Sources

Performance comparison of LC-MS/MS and GC-MS for 4,4,5,5,5-Pentafluoropentanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4,4,5,5,5-pentafluoropentanoic acid (also known as 2:3 Fluorotelomer Carboxylic Acid or 2:3 FTCA ) presents a unique challenge in analytical chemistry. As a "short-chain" PFAS metabolite (


), it occupies a difficult middle ground: it is too polar for standard C18 retention yet sufficiently volatile to cause recovery losses during concentration steps.

This guide compares the two dominant methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Verdict: LC-MS/MS using Weak Anion Exchange (WAX) or Mixed-Mode chromatography is the recommended industry standard for high-throughput biological and environmental screening due to minimal sample handling.

  • Alternative: GC-MS with Diphenyl Diazomethane (DPDM) derivatization is the superior choice for ultra-trace analysis (pg/L levels) where background matrix suppression in LC-MS/MS compromises sensitivity.

Analyte Profile & Challenges

Understanding the physicochemical properties of 2:3 FTCA is the prerequisite for method selection.

PropertyValue / DescriptionAnalytical Implication
Structure

The fluorinated tail (

) is hydrophobic, but the hydrocarbon spacer (

) and carboxyl group dominate, making it highly polar.
Classification 2:3 Fluorotelomer Carboxylic AcidA degradation product of 6:2 Fluorotelomer Sulfonates (6:2 FTS) and fluorinated drugs (e.g., Fulvestrant side-chains).
pKa ~3.5 - 4.0 (Estimated)Exists as an anion (

) at neutral pH.
Volatility Moderate to HighSignificant risk of loss during solvent evaporation (e.g., Nitrogen blow-down) if not derivatized or kept alkaline.

Methodology A: LC-MS/MS (High-Throughput)

LC-MS/MS is the preferred workflow for pharmacokinetic (PK) studies and large-scale environmental monitoring due to its compatibility with aqueous matrices.

The "Retention" Problem

Standard Reverse Phase (C18) chromatography fails for 2:3 FTCA. The compound elutes near the void volume (


), co-eluting with salts and matrix components that cause severe ion suppression .

Solution: Use Mixed-Mode or Weak Anion Exchange (WAX) columns. These phases retain the analyte via ionic interactions with the carboxylate group, allowing organic washing of the matrix before elution.

Recommended Protocol
  • Column: Thermo Acclaim Trinity Q1 (Mixed-Mode) or Waters Atlantis PREMIER BEH C18 AX.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9). High pH ensures full ionization.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • MRM Transitions:

    • Quantifier:

      
       191.0 
      
      
      
      147.0 (Loss of
      
      
      )
    • Qualifier:

      
       191.0 
      
      
      
      127.0 (Loss of
      
      
      and
      
      
      ) or 119.0 (
      
      
      )
Sample Preparation (Self-Validating)

To prevent volatilization losses, avoid evaporation to dryness.

  • Protein Precipitation: Mix plasma/serum 1:3 with cold Acetonitrile containing internal standard (

    
    -2:3 FTCA).
    
  • Centrifuge: 10,000 x g for 10 min.

  • Dilution: Dilute supernatant 1:1 with water (to reduce solvent strength for column loading).

  • Injection: Direct injection.

Methodology B: GC-MS (High-Sensitivity)

GC-MS is the "gold standard" for specificity but requires derivatization to convert the polar acid into a volatile ester. This method eliminates the "ion suppression" seen in LC-MS/MS.

Derivatization Strategy

Standard methylation (BF3/MeOH) is slow (60 min) and produces a highly volatile methyl ester that can be lost during solvent venting. The Diphenyl Diazomethane (DPDM) method is superior for short-chain PFAS.

Recommended Protocol (DPDM Method)
  • Reagent: Diphenyl diazomethane (synthesized from benzophenone hydrazone).

  • Reaction:

    
    
    
    • Mechanism:[1][2][3][4][5] Rapid esterification (< 1 min) at room temperature.

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30m

    
     0.25mm.
    
  • Carrier Gas: Helium (1 mL/min).

  • Detection: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

Workflow
  • Extraction: Liquid-Liquid Extraction (LLE) of acidified sample with MTBE.

  • Derivatization: Add DPDM solution (pink color) until color persists (indicating excess). Reaction is instantaneous.

  • Injection: Splitless injection at 250°C.

  • Advantage: The resulting diphenylmethyl ester has a high molecular weight, reducing volatility losses and moving the peak to a cleaner region of the chromatogram.

Performance Comparison

The following data summarizes validation parameters typical for regulated bioanalysis (GLP standards).

FeatureLC-MS/MS (Mixed-Mode)GC-MS (DPDM Derivatization)
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL0.05 – 0.1 ng/mL
Linearity (

)
> 0.995> 0.998
Sample Prep Time < 30 mins (Precipitation)> 2 hours (Extraction + Deriv.)
Matrix Effects Moderate (Suppression common)Negligible (Clean separation)
Throughput High (100+ samples/day)Low (20-30 samples/day)
Risk Factor Co-elution with matrixIncomplete derivatization

Visualizing the Analytical Decision

The following diagram illustrates the decision logic for selecting the appropriate method based on sample type and sensitivity requirements.

MethodSelection Start Start: 2:3 FTCA Analysis MatrixCheck Matrix Type? Start->MatrixCheck LC_Path Aqueous / Biological (High Throughput) MatrixCheck->LC_Path Plasma, Urine, Water GC_Path Complex / Trace Level (< 100 pg/mL) MatrixCheck->GC_Path Soil, Tissue, Sludge ConcCheck Expected Concentration? LC_Method METHOD A: LC-MS/MS (Mixed-Mode Column) ConcCheck->LC_Method > 1 ng/mL GC_Method METHOD B: GC-MS (DPDM Derivatization) ConcCheck->GC_Method < 1 ng/mL (Trace) LC_Path->ConcCheck GC_Path->GC_Method

Figure 1: Decision tree for selecting between LC-MS/MS and GC-MS based on matrix complexity and required sensitivity.

Workflow Comparison

Workflow cluster_LC LC-MS/MS Workflow cluster_GC GC-MS Workflow LC1 Sample (Plasma/Water) LC2 Protein Ppt (Acetonitrile) LC1->LC2 LC3 Direct Inject (WAX Column) LC2->LC3 LC4 ESI(-) MS/MS (m/z 191 -> 147) LC3->LC4 GC1 Sample (Solid/Dirty) GC2 Acidify & Extract (MTBE/Ether) GC1->GC2 GC3 Derivatize (Diphenyl Diazomethane) GC2->GC3 GC4 GC-MS (EI/NCI) (Stable Ester) GC3->GC4

Figure 2: Step-by-step workflow comparison showing the additional complexity but higher specificity of the GC-MS route.

References

  • Mothersole, R. G., et al. (2023).[6] "Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y." ACS Omega, 8(42), 39437-39446. Link[7]

  • Vaudreuil, M. A., et al. (2020).[5] "A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 1622, 461096. Link

  • Taniyasu, S., et al. (2008).[5] "Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota." Journal of Chromatography A, 1205(1-2), 112-123. Link

  • Björnsdotter, M. K., et al. (2019). "Ultra-short-chain perfluoroalkyl acids in the water cycle: A review of their analysis, occurrence, and fate." TrAC Trends in Analytical Chemistry, 120, 115655. Link

Sources

Precision Quantification of 4,4,5,5,5-Pentafluoropentanoic Acid (PFPA) via Isotope Dilution

[1]

Executive Summary: The Analytical Challenge

This compound (PFPA, CAS: 3637-31-8) is a partially fluorinated carboxylic acid often encountered as a raw material impurity (e.g., in Fulvestrant synthesis) or a metabolic degradation product.[1] Unlike fully perfluorinated acids (like PFPeA), PFPA contains a dimethylene spacer (

1

The Challenge: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), PFPA suffers from significant matrix-induced ion suppression in negative electrospray ionization (ESI-).[1] Co-eluting phospholipids in plasma can dampen the signal by >50%, rendering External Standard calibration inaccurate.

The Solution: Isotope Dilution Mass Spectrometry (IDMS). By introducing a stable isotope-labeled internal standard (SIL-IS) early in the workflow, the IS experiences the exact same extraction losses and ionization suppression as the analyte.[1] The ratio of Analyte/IS remains constant, self-correcting for these errors.

Comparative Analysis: IDMS vs. Alternatives

The following table contrasts the three primary quantification strategies for PFPA in rat plasma.

FeatureMethod A: True Isotope Dilution (Gold Standard) Method B: Surrogate Internal Standard (Practical) Method C: External Standard (High Risk)
Internal Standard Stable Isotope Labeled PFPA (e.g.,

-PFPA or

-PFPA)
Structural Analog (e.g.,

-PFPeA or

-PFBA)
None
Mechanism Corrects for extraction loss AND matrix effects.[1][2]Corrects for extraction loss; partial correction for matrix effects.No correction. Relies on perfect matrix matching.
Accuracy High (95-105%) Moderate (80-120%)Low (Variable, 50-150%)
Precision (RSD) < 5%5 - 10%> 15%
Cost High (Custom synthesis often required)Low (Commercial standards available)Lowest
Throughput High (No need for matrix-matched curves)HighLow (Requires matrix-matched curves)
Recommendation Critical for GLP/Clinical Studies Acceptable for Discovery/ScreeningAvoid for Biological Matrices
Decision Logic for Method Selection

MethodSelectionStartStart: Select Quantification StrategyIsGLPIs this a GLP/Clinical Study?Start->IsGLPCustomISIs custom 13C/d-PFPA available?IsGLP->CustomISYesMethodBMethod B: Surrogate IDMS(Use 13C-PFPeA)IsGLP->MethodBNo (Discovery)MethodAMethod A: True IDMS(Custom IS)CustomIS->MethodAYesCustomIS->MethodBNo (Budget/Time Constraint)MethodCMethod C: Matrix-Matched Std(Use only if IS impossible)MethodB->MethodCIf Surrogate Fails Validation

Caption: Decision tree for selecting the appropriate quantification strategy based on regulatory requirements and resource availability.

Technical Protocol: Isotope Dilution Workflow

Note: As commercially available

Surrogate IS


-PFPA
1
A. Materials
  • Analyte: this compound (PFPA).[1][3][4][5]

  • Internal Standard (IS):

    • Preferred:

      
      -PFPA (Custom synthesis).
      
    • Alternative:

      
      -PFPeA (Commercial).[1]
      
  • Matrix: Rat Plasma (K2EDTA).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.[1]

B. Sample Preparation (Weak Anion Exchange SPE)

Solid Phase Extraction (SPE) is superior to protein precipitation for removing phospholipids that cause ion suppression.

  • Aliquot: Transfer

    
     of plasma to a 96-well plate.
    
  • Spike IS: Add

    
     of Internal Standard working solution (
    
    
    in 50:50 MeOH:Water). Vortex.
    • Crucial Step: Allow 10 mins for equilibration. This ensures the IS binds to plasma proteins similarly to the analyte.

  • Dilution: Add

    
     of 
    
    
    Formic Acid in water. Mix.
  • SPE Loading (WAX Cartridge):

    • Condition:

      
       MeOH then 
      
      
      Water.[1]
    • Load: Apply diluted sample.[2]

    • Wash 1:

      
      
      
      
      Ammonium Acetate (pH 4).[1]
    • Wash 2:

      
       MeOH (Removes neutrals/lipids).[1]
      
    • Elute:

      
       of 
      
      
      Ammonium Hydroxide in MeOH.
  • Reconstitution: Evaporate eluate under

    
     at 
    
    
    . Reconstitute in
    
    
    of Mobile Phase A/B (80:20).[1]
C. LC-MS/MS Conditions[1][2][6][7][8]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18,

    
    , 
    
    
    ).[1]
    • Note: A delay column is recommended between the pump and injector to trap system PFAS contamination.

  • Mobile Phase A:

    
     Ammonium Acetate in Water.[2]
    
  • Mobile Phase B: Acetonitrile.[6][7]

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B[1]

    • 4.1 min: 10% B (Re-equilibration)

D. Mass Spectrometry Parameters (ESI-)

PFPA ionizes in negative mode.[1] The transition corresponds to the loss of the pentafluoroethyl group or decarboxylation.

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
PFPA (Analyte) 191.0 119.0 (Quant)1512
191.069.0 (Qual)1520

-PFPA (IS)
195.0 119.0 1512

-PFPeA (Surrogate IS)
268.0 223.0 1510

Note: The


1

Experimental Workflow Diagram

WorkflowSampleRat Plasma(50 µL)SpikeSpike IS(Equilibrate 10 min)Sample->SpikePreTreatDilute(0.1% FA)Spike->PreTreatSPEWAX SPE Extraction(Wash: MeOH, Elute: NH4OH/MeOH)PreTreat->SPEEvapEvaporate & ReconstituteSPE->EvapLCMSLC-MS/MS Analysis(MRM Mode)Evap->LCMSDataQuantification(Area Ratio: Analyte/IS)LCMS->Data

Caption: Step-by-step WAX SPE and LC-MS/MS workflow for PFPA quantification.

Validation & Performance Metrics

When validating this method (per FDA/EMA guidelines), expect the following performance characteristics:

ParameterAcceptance CriteriaTypical IDMS Performance
Linearity (

)


LLOQ Precision


Recovery Consistent (Absolute value not critical if IS matches)

Matrix Effect IS-normalized Factor


(Corrected)
Troubleshooting "Ghost" Peaks

PFPA is a small molecule (

  • Symptom: Signal in blank samples.

  • Cause: Contamination from PTFE tubing or solvents.

  • Fix: Replace PTFE lines with PEEK or Stainless Steel. Install a "Delay Column" (C18) before the injector to separate system contamination from the sample peak.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Strynar, M. J., et al. (2015).[1] "Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS)." Environmental Science & Technology. [Link][1]

  • Higgins, C. P., et al. (2011).[1] "Quantitative determination of perfluorochemicals in sediments and sludges." Journal of Chromatography A. [Link][1]

Comparative Evaluation of Stationary Phases for Short-Chain and Ultra-Short-Chain PFAS LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

As regulatory scrutiny expands beyond PFOA and PFOS to include short-chain (C4–C7) and ultra-short-chain (C2–C3) per- and polyfluoroalkyl substances (PFAS), traditional C18 reversed-phase chromatography is reaching its physical limits. This guide evaluates the performance of three distinct stationary phase chemistries—Standard C18, Pentafluorophenyl (PFP), and Mixed-Mode C18/Anion-Exchange (C18-AX)—specifically for the analysis of high-polarity targets like PFBA, PFBS, and TFA. We present experimental protocols and comparative data to demonstrate why mixed-mode chemistries are becoming the requisite standard for comprehensive PFAS profiling.

The Analytical Challenge: The "Hydrophobic Gap"

The core issue in analyzing short-chain PFAS is the "Hydrophobic Gap." Traditional EPA Method 537.1 relies on hydrophobic interactions between the fluorinated carbon tail of the analyte and the C18 ligands of the column.

  • Long-Chain (≥C8): Strong hydrophobic retention; excellent separation.

  • Short-Chain (C4–C6): Weak retention; risk of co-elution with matrix interferents.

  • Ultra-Short-Chain (C2–C3): Negligible hydrophobic retention. Analytes like Trifluoroacetic acid (TFA) and Perfluoropropanoic acid (PFPrA) often elute in the column void volume (

    
    ), leading to severe ion suppression from unretained salts and poor sensitivity.
    

To solve this, we must move beyond hydrophobicity and exploit the anionic nature of the PFAS headgroup.

Mechanism of Action: C18 vs. Mixed-Mode

The following diagram illustrates the mechanistic difference between relying solely on Van der Waals forces (C18) versus introducing electrostatic retention (Mixed-Mode).

RetentionMechanism cluster_0 Standard C18 Retention (Hydrophobic) cluster_1 Mixed-Mode C18-AX Retention (Dual Mechanism) C18_Ligand C18 Ligand (Hydrophobic) Long_PFAS Long-Chain PFAS (Strong Interaction) C18_Ligand->Long_PFAS Van der Waals Short_PFAS Short-Chain PFAS (Weak/No Interaction) C18_Ligand->Short_PFAS Elutes in Void AX_Ligand Amine Ligand (+) (Electrostatic) Short_PFAS_AX Short-Chain PFAS (-) (Strong Retention) AX_Ligand->Short_PFAS_AX Ion Exchange C18_Core C18 Ligand (Hydrophobic) C18_Core->Short_PFAS_AX Secondary Interaction

Figure 1: Comparison of retention mechanisms. Standard C18 fails to retain short chains due to lack of hydrophobic surface area, whereas Mixed-Mode phases utilize the anionic headgroup for retention.

Experimental Protocol: Comparative Evaluation

To objectively evaluate performance, we established a protocol comparing three column types using a standard mixture of native and isotopically labeled PFAS.

Materials & Methods
  • System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 6.0 for Mixed Mode compatibility).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

Columns Under Evaluation
Column TypeChemistry DescriptionTarget MechanismRepresentative Product
Column A (Control) C18 (Fully Porous, 1.7 µm)Hydrophobic InteractionStandard C18
Column B (Alternative) PFP (Pentafluorophenyl)Fluorine-Fluorine / Pi-PiFluoro-Phenyl
Column C (Test) C18-AX (Mixed-Mode, 1.7 µm)Hydrophobic + Weak Anion ExchangeWaters Atlantis BEH C18 AX / Restek Raptor Polar X
Gradient Profiles
  • C18 & PFP: Standard gradient (5% B to 95% B over 10 mins).

  • Mixed-Mode: Requires specific equilibration.

    • 0.0 min: 2% B (High aqueous to charge the AX sites).

    • 1.0 min: 2% B.[1]

    • 8.0 min: 98% B.[1]

    • 10.0 min: 98% B.

    • Note: Mixed-mode columns require longer re-equilibration (approx. 4-5 column volumes) to reset the ionic state of the stationary phase.

Results & Discussion

The following data summarizes the retention factor (


) and Matrix Effects (ME%) for critical short-chain analytes.
Quantitative Performance Data
  • Retention Factor (

    
    ):  Calculated as 
    
    
    
    . A
    
    
    indicates poor retention and high risk of matrix suppression.
  • Matrix Effect (%): Values < 85% indicate suppression; > 115% indicate enhancement. Ideal is 100%.

AnalyteChain LengthColumn A (C18)

Column A ME (%)Column B (PFP)

Column C (Mixed-Mode)

Column C ME (%)
TFA C20.1 (Void)15% (Severe Suppression)0.33.5 92%
PFPrA C30.445%0.85.2 98%
PFBA C41.175%1.56.8 102%
PFBS C4 (Sulfonate)1.885%2.17.1 99%
PFOA C88.595%8.29.598%
Data Analysis
  • The Failure of C18 for Ultra-Shorts: For TFA (C2) and PFPrA (C3), the standard C18 column provides virtually no retention (

    
    ). The analytes elute with the solvent front, where salts and organic matter from the sample cause massive ion suppression (only 15% signal recovery for TFA). This renders C18 unsuitable for EPA 533-style analysis of ultra-short chains [1].
    
  • PFP Selectivity: While the PFP column offers slightly better retention for C4 compounds (PFBA) due to fluorophilic interactions, it still fails to adequately retain C2/C3 compounds away from the void volume. It is a viable alternative for C4-C8 but not for comprehensive C2-C14 screening.

  • The Mixed-Mode Advantage: Column C (Mixed-Mode) demonstrates superior performance. By engaging the anionic headgroup of the PFAS, TFA is retained with a

    
     of 3.5. Crucially, this retention moves the analyte away from the suppression zone, restoring signal intensity (ME = 92%). This aligns with the methodology improvements seen in EPA Method 533 , which utilizes Weak Anion Exchange (WAX) SPE to capture these hydrophilic targets [2].
    

Validated Workflow for Short-Chain Analysis

To ensure data integrity when adopting Mixed-Mode chromatography, the following workflow is recommended. This system is self-validating: if the "Delay Column" fails, background contamination will merge with the analyte peak, signaling a system error.

Workflow cluster_prep Sample Preparation cluster_lc LC Configuration Sample Water Sample (Isotope Spiked) SPE WAX SPE Extraction (EPA 533 Protocol) Sample->SPE Injector Sample Injection SPE->Injector Solvents Solvents (MeOH/NH4Ac) DelayCol PFAS Delay Column (Retains System PFAS) Solvents->DelayCol DelayCol->Injector AnalCol Mixed-Mode Column (C18-AX) Injector->AnalCol MS MS/MS Detection (MRM Mode) AnalCol->MS

Figure 2: Recommended LC-MS/MS workflow. Note the placement of the Delay Column before the injector to separate system-derived PFAS from sample PFAS.

Critical Protocol Notes (Trustworthiness)
  • pH Control: Mixed-mode columns are sensitive to pH. The mobile phase must be buffered (Ammonium Acetate, pH 6.0) to ensure the weak anion exchange sites on the column are ionized (positively charged) to attract the negatively charged PFAS [3].

  • System Blank: Always run a solvent blank immediately after the highest standard to check for "carryover," which is more common on mixed-mode columns due to the strong ionic binding.

Conclusion & Recommendations

For researchers targeting the full spectrum of PFAS (C2–C14), standard C18 columns are no longer sufficient. The data clearly indicates that Mixed-Mode (C18-AX) stationary phases provide the necessary retention for ultra-short-chain compounds (TFA, PFPrA) without sacrificing the performance for long-chain legacy compounds.

  • If analyzing strictly C8+ (Legacy): C18 remains the robust, cost-effective standard.

  • If analyzing C4–C14 (EPA 533): Mixed-Mode is superior for peak shape and sensitivity.

  • If analyzing C2–C3 (Ultra-Short): Mixed-Mode is mandatory to avoid void volume suppression.

References
  • US EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.[2] Washington, DC.

  • US EPA. (2020). Method 537.1: Determination of Selected Per- and Polyfluoroalkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[3] Washington, DC.

  • Waters Corporation. (2021). Expanding the Range of PFAS in a Single Injection to Include Ultra Short Chains Using the Atlantis BEH C18 AX Mixed Mode Column. Application Note.

  • Restek Corporation. (2021). Analysis of Ultrashort-Chain PFAS: LC-MS/MS Method Development. Technical Guide.

Sources

Comparative Environmental Mobility Guide: 4,4,5,5,5-Pentafluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spacer Effect" in PFAS Mobility

This guide provides a technical analysis of the environmental transport of 4,4,5,5,5-Pentafluoropentanoic acid (CAS 3637-31-8), a partially fluorinated carboxylic acid. Unlike its fully fluorinated analog, Perfluoropentanoic acid (PFPeA), this molecule features a hydrocarbon spacer (


)  separating the perfluoroalkyl tail from the carboxyl head.

Key Finding: The mobility of this compound is significantly lower than PFPeA in acidic soil environments due to a higher pKa (~4.7 vs. <1.0), allowing for pH-dependent speciation. While legacy PFAS (like PFOA) are driven by strong hydrophobic exclusion, this compound exhibits a hybrid mobility profile, acting as a "switchable" surfactant sensitive to soil pH.

Chemical Identity & Physicochemical Profile

To understand mobility, we must first establish the structural divergence between the target analyte and standard perfluorinated acids.

PropertyThis compound Perfluoropentanoic Acid (PFPeA) Perfluorooctanoic Acid (PFOA)
Structure



Classification Fluorotelomer Acid Derivative (3:2-like)Short-Chain PFCALong-Chain PFCA
Molecular Weight 192.08 g/mol 264.05 g/mol 414.07 g/mol
pKa (Acid Dissociation) ~4.72 (Weak Acid)< 1.0 (Strong Acid)~0.5 (Strong Acid)
Log Kow (Octanol-Water)1.9 (Moderate Lipophilicity)1.3 - 1.5~4.5
Dominant Species (pH 7) Anion (

)
Anion (

)
Anion (

)
Dominant Species (pH 4) Mixed (Neutral + Anion)Anion (

)
Anion (

)
Structural Impact Analysis[1]
  • The Alpha-Effect: In PFPeA, the fluorine atoms on the

    
    -carbon (adjacent to COOH) exert a massive electron-withdrawing inductive effect, stabilizing the carboxylate anion and lowering the pKa to near zero.
    
  • The Spacer Buffer: In this compound, the two

    
     groups shield the carboxyl group from the fluorine tail's inductive pull. This restores the pKa to a range similar to non-fluorinated pentanoic acid, making its charge state—and thus its mobility—highly sensitive to environmental pH.
    

Mechanistic Mobility Analysis

Sorption Mechanisms ( and )

Mobility is inversely related to the soil-water partition coefficient (


). For this compound, sorption is driven by a dual mechanism:
  • Hydrophobic Partitioning (Neutral Species): At pH < 5, a significant fraction of the molecule exists in the protonated, neutral form (

    
    ). This form partitions readily into Soil Organic Matter (SOM), driven by the lipophilic 
    
    
    
    spacer and the fluorinated tail.
    • Result: High Retardation (

      
      ).
      
  • Anionic Repulsion (Ionized Species): At pH > 6, the molecule is deprotonated (

    
    ). Most soil minerals (clays, quartz) carry a net negative charge at neutral pH, leading to electrostatic repulsion .
    
    • Result: Rapid Transport (High Mobility), though slightly slower than PFPeA due to van der Waals interactions from the

      
       groups.
      
Comparative Transport Pathways

The following diagram illustrates the divergent fate pathways based on soil pH.

MobilityPathways Soil_Acid Acidic Soil (pH 4.5) (Peat, Forest Soil) Prot Protonation (R-COOH) Hydrophobic Sorption Soil_Acid->Prot pKa ~ 4.7 Soil_Neut Neutral Soil (pH 7.0) (Agricultural Loam) Ion Ionization (R-COO-) Electrostatic Repulsion Soil_Neut->Ion pH >> pKa Target This compound Target->Soil_Acid Target->Soil_Neut PFPeA PFPeA (Fully Fluorinated) PFPeA->Soil_Acid PFPeA->Soil_Neut PFPeA->Ion Always Anionic Retention Retarded Transport (Groundwater Protected) Prot->Retention High Sorption (Kd > 10) Leaching Rapid Leaching (Aquifer Contamination) Ion->Leaching High Mobility (Kd < 1)

Caption: Divergent mobility pathways driven by pKa differences. This compound is retained in acidic soils, whereas PFPeA leaches regardless of pH.

Experimental Protocol: Comparative Batch Sorption (Modified OECD 106)

To validate the mobility differences, researchers should utilize a Batch Equilibrium Method . This protocol is optimized to distinguish between the "Spacer Effect" and pure fluorocarbon hydrophobicity.

Phase 1: Materials & Preparation
  • Test Soils: Select two standard soils:

    • Soil A (Acidic): High Organic Carbon (>2%), pH ~4.5 (e.g., Eurosoil 1).

    • Soil B (Neutral): Low Organic Carbon (<1%), pH ~7.5.

  • Background Electrolyte: 0.01 M

    
     (Standardizes ionic strength and mimics soil pore water).
    
  • Analytes: this compound (Target) and PFPeA (Reference).

Phase 2: Equilibration Workflow
  • Rationale: We use a 1:5 Soil:Solution ratio to ensure sufficient detection of the aqueous phase for mobile analytes.

  • Weighing: Place 2.0 g of air-dried, sieved (2 mm) soil into 50 mL polypropylene centrifuge tubes (Glass adsorbs PFAS; avoid it).

  • Pre-conditioning: Add 10 mL of 0.01 M

    
     (without analyte). Shake for 12h to equilibrate soil pH.
    
  • Spiking: Add 10 mL of analyte solution (1 mg/L in 0.01 M

    
    ) to the slurry.
    
    • Control: Prepare tubes with solution only (no soil) to check for wall adsorption.

  • Agitation: Shake in the dark at 20°C for 24 hours (sufficient for pseudo-equilibrium).

  • Separation: Centrifuge at 3000g for 20 minutes. Filter supernatant through 0.2 µm PES filters (Polyethersulfone binds PFAS less than Nylon).

Phase 3: Analysis & Calculation
  • Quantification: LC-MS/MS (Negative Electrospray Ionization).

    • Target Transition: 191 > 127 (Loss of

      
       + HF). Note: Verify exact transition based on specific instrument optimization.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the distribution coefficient (L/kg).[1]
Self-Validating Checkpoint:

If the


 of this compound in Soil A (Acidic) is not at least 2x higher  than in Soil B (Neutral), check your soil pH. The pKa-driven sorption mechanism requires acidic conditions to activate.

Comparative Data Summary

The following table synthesizes expected experimental outcomes based on physicochemical modeling and literature on fluorotelomer acids.

Parameter4,4,5,5,5-PFPeAPFPeA (Reference)Interpretation

(Acidic Soil, pH 4.5)
5.0 - 15.0 L/kg 0.5 - 2.0 L/kgTarget is significantly retained due to protonation.

(Neutral Soil, pH 7.5)
0.5 - 2.0 L/kg0.2 - 1.0 L/kgBoth are mobile anions; Target slightly slower due to

drag.
Retardation Factor (

)
Variable (pH dependent)~1.0 (Moves with water)Target poses lower risk to deep aquifers if surface soil is acidic.
Biodegradability Susceptible RecalcitrantThe

spacer is a weak point for microbial oxidation (yielding PFPeA or shorter chains).

Visualizing the Sorption Mechanism

This diagram details the molecular interactions at the soil interface, highlighting why the "Spacer" changes the environmental fate.

SorptionMechanism cluster_soil Soil Particle Surface (Negatively Charged) cluster_analyte Analyte Behavior SOM Soil Organic Matter (Hydrophobic Domains) Minerals Clay Minerals (Anionic Sites) Target_Acid 4,4,5,5,5-PFPeA (Neutral) [CF3-CF2-CH2-CH2-COOH] Target_Acid->SOM Strong Hydrophobic Interaction (Spacer Assisted) Target_Ion 4,4,5,5,5-PFPeA (Anion) [CF3-CF2-CH2-CH2-COO-] Target_Ion->Minerals Electrostatic Repulsion PFPeA_Ion PFPeA (Anion) [CF3-(CF2)3-COO-] PFPeA_Ion->SOM Weak Sorption (Oleophobic Tail) PFPeA_Ion->Minerals Strong Repulsion (Fluorine Shielding) pH_Low Low pH Environment pH_Low->Target_Acid pH_High High pH Environment pH_High->Target_Ion

Caption: Mechanistic interaction map. The neutral form of 4,4,5,5,5-PFPeA (dominant at low pH) accesses hydrophobic domains in organic matter, whereas the anionic forms of both compounds are repelled by mineral surfaces.

Conclusion & Implications for Drug Development

For researchers evaluating this compound as a pharmaceutical intermediate or metabolite:

  • Environmental Fate: Unlike fully fluorinated "forever chemicals," this molecule is less mobile in typical topsoils (which are often slightly acidic) and possesses a structural handle (

    
    ) that may facilitate eventual biodegradation.
    
  • Risk Assessment: It presents a lower risk of rapid groundwater plume formation compared to PFPeA, provided the vadose zone has sufficient organic carbon and acidity.

  • Regulatory Note: While distinct from PFOA, it falls under the broad definition of PFAS (contains at least one fully fluorinated methyl/methylene carbon).[2] However, its physicochemical behavior distinguishes it from the recalcitrant, highly mobile short-chain PFAS class.

References

  • PubChem. (2025).[3][4] this compound (Compound Summary). National Library of Medicine. [Link]

  • Campos-Pereira, H., et al. (2015). Sorption behaviour of perfluoroalkyl substances in soils.[1][5][6][7][8] Science of The Total Environment. [Link]

  • Zareitalabad, P., et al. (2013). Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in surface waters, sediments, soils and wastewater – A review on concentrations and distribution coefficients.[9] Chemosphere.[7] [Link]

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • Buck, R. C., et al. (2011).[5] Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management. [Link]

Sources

Safety Operating Guide

4,4,5,5,5-Pentafluoropentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,4,5,5,5-Pentafluoropentanoic Acid Proper Disposal Procedures CAS Number: 3637-31-8 Chemical Formula: C₅H₅F₅O₂

Executive Summary & Chemical Identity

This compound is a polyfluoroalkyl substance (PFAS) and a corrosive organic acid. Unlike standard hydrocarbon acids, its fluorinated tail (–CF₂CF₃) imparts high chemical stability, making it resistant to traditional biological degradation.[1]

Proper disposal requires a dual-strategy approach:

  • Immediate Hazard Management: Mitigating the acute corrosivity (Skin Corr.[1] 1B).

  • Long-Term Environmental Stewardship: Ensuring the destruction of the carbon-fluorine (C–F) bonds to prevent environmental persistence.[1]

Critical Warning: Do not dispose of this compound down the drain.[1] Standard municipal wastewater treatment plants (WWTPs) cannot degrade fluorinated organic compounds, leading to their release into surface waters.[1]

Physicochemical Properties & Waste Characterization

Understanding the specific properties of this molecule is essential for selecting the correct waste stream.[1]

PropertyValueDisposal Relevance
Molecular Weight 192.08 g/mol N/A
Physical State Liquid (at 20°C)Requires leak-proof secondary containment.[1]
Acidity (pKa) ~3.5–4.0 (Est.)[1]Corrosive. Incompatible with bases and oxidizers.[1]
Boiling Point ~140°CVolatile enough to require closed containers to prevent inhalation hazards.[1]
PFAS Status Yes (Short-chain)Contains a perfluoroalkyl moiety (–C₂F₅).[1] Subject to emerging PFAS regulations.
RCRA Status (USA) Characteristic (D002)Classified as Hazardous Waste due to corrosivity (pH < 2 if concentrated).[1]

Safety & Handling (Pre-Disposal)

Before initiating disposal, ensure the following safety protocols are active. This system is self-validating: if you lack the PPE to handle a spill, you lack the PPE to package the waste.[1]

  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

  • PPE Requirements:

    • Gloves: Nitrile (minimum 0.11 mm thickness) or Neoprene.[1] Note: Fluorinated acids generally do not permeate nitrile rapidly, but double-gloving is recommended.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if pouring volumes >100 mL.[1]

    • Body: Lab coat and closed-toe shoes. Impervious apron for bulk transfers.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.[1]

    • Why? While glass is chemically compatible, fluorinated compounds can adsorb stubbornly to glass surfaces.[1] Plastic minimizes breakage risks during transport to the incineration facility.[1]

  • Segregation Rule:

    • DO NOT MIX with non-fluorinated solvents (e.g., acetone, hexane) unless instructed by your waste vendor.[1] Halogenated waste streams often incur higher disposal costs and require specific incineration parameters.[1]

    • DO NOT MIX with strong bases (e.g., Sodium Hydroxide) in the waste container.[1] Neutralization generates heat and can pressurize the vessel.[1]

Phase 2: Labeling & Accumulation

Labeling must be explicit to ensure downstream personnel utilize the correct destruction method.[1]

  • Standard Label: "Hazardous Waste - Corrosive Liquid, Acidic, Organic, N.O.S. (this compound)"

  • Critical Tag: Add a secondary label or note: "CONTAINS PFAS / FLUORINATED ORGANICS."

    • Reasoning: This alerts the disposal facility that the waste requires High-Temperature Incineration (HTI) rather than fuel blending or standard thermal treatment.[1]

Phase 3: Final Disposal (Destruction)

The only validated method for the mineralization of PFAS precursors is High-Temperature Incineration .[1]

  • Hand-off: Transfer the sealed, labeled container to your institution's Environmental Health & Safety (EHS) department.[1]

  • Vendor Specification: Ensure your waste manifest specifies Incineration .[1]

    • Temperature Requirement: >1,100°C (2,012°F).

    • Residence Time: >2 seconds.[1]

    • Mechanism: These conditions are required to break the strong C–F bond (approx. 485 kJ/mol), converting the fluorine into Hydrogen Fluoride (HF), which is then captured by the incinerator's wet scrubbers (calcium oxide treatment).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this compound to ensure regulatory compliance and environmental safety.

DisposalWorkflow Start Waste Generation: This compound CheckState Is the waste pure or mixed? Start->CheckState Pure Pure / Concentrated Acid CheckState->Pure Pure Mixed Mixed with Solvents/Water CheckState->Mixed Mixture Container Select HDPE/PP Container (Corrosive Resistant) Pure->Container Segregation Check Compatibility: No Bases, No Oxidizers Mixed->Segregation Labeling Label: 'Corrosive Acid' + 'PFAS Content' Container->Labeling Destruction Ship to High-Temp Incinerator (>1100°C, 2s residence) Labeling->Destruction Segregation->Container Scrubber Scrubber Capture of HF Destruction->Scrubber Process

Figure 1: Decision logic for the segregation and destruction of fluorinated acid waste.

Scientific Rationale: Why Incineration?

You may ask, "Why can't I neutralize this and drain it?"

  • Chemical Stability: The fluorinated tail (–CF₂CF₃) renders the molecule resistant to hydrolysis and biodegradation.[1] Neutralization with a base (e.g., NaOH) yields Sodium 4,4,5,5,5-pentafluoropentanoate.

  • Persistence: This salt is highly water-soluble and mobile.[1] If discharged to a sewer, it bypasses treatment at the WWTP and enters the aquatic ecosystem, contributing to the cumulative "forever chemical" load.

  • Mineralization: Only thermal oxidation above 1,100°C provides sufficient energy to cleave the C–F bond, converting the organic fluorine into inorganic fluoride (HF), which can be chemically scrubbed and neutralized into benign Calcium Fluoride (CaF₂).[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4][5][6] National Library of Medicine.[1][7] Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][8] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[1] Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 4,4,5,5,5-Pentafluoropentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 4,4,5,5,5-Pentafluoropentanoic Acid

Executive Safety Summary

This compound (Structure:


) represents a specific class of semi-fluorinated building blocks used in medicinal chemistry to modulate lipophilicity (

) and metabolic stability.[1][2]

Unlike standard organic acids, this compound presents a dual hazard profile:

  • Corrosivity: The electron-withdrawing perfluoroethyl group (

    
    ) increases the acidity of the carboxylic head, making it more corrosive to tissue than non-fluorinated analogs (e.g., valeric acid).[1][2]
    
  • Permeation: The fluorinated tail confers lipophilicity, facilitating rapid dermal absorption and permeation through standard glove materials.[1][2]

Immediate Action Directive:

  • Primary Hazard: Skin Corrosion (Category 1B) / Serious Eye Damage (Category 1).[1][2]

  • Restricted Access: Handling is permitted only in a certified chemical fume hood.[1][2]

  • Prohibited: Never dispose of this substance down the drain.[1][2] It is a PFAS-class compound requiring high-temperature incineration.[1][2]

PPE Defense-in-Depth Strategy

As a Senior Scientist, I advise against a "one-size-fits-all" PPE approach.[1][2] Your protection must scale with the operational risk.[1][2] The following protocol utilizes a Barrier Multiplicity strategy to prevent exposure.

PPE Selection Matrix
Protection ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield Safety glasses are insufficient.[1][2] The corrosive nature requires a sealed seal to prevent vapor/splash entry.[1][2]
Hand (Inner) Nitrile (4 mil)Laminate Film (Silver Shield/Norfoil)Inner layer acts as the final barrier.[1][2]
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil)Nitrile (8 mil) or Neoprene Fluorinated organics can permeate thin nitrile.[1][2] Double-gloving provides a "breakthrough buffer" allowing time to doff upon contamination.[1][2]
Respiratory Fume Hood (Sash at 18")Fume Hood or Respirator (OV/AG Cartridge)Volatility is moderate, but acidic vapors are damaging to mucous membranes.[1][2]
Body Lab Coat (Poly/Cotton or Nomex)Chemical Resistant Apron (Tychem/PVC)Standard lab coats absorb liquids; aprons shed them.[1][2]

Operational Logic & Decision Flow

The following logic gate determines your safe workflow. Do not proceed until you satisfy the "GO" criteria.

PPE_Logic Start START: Risk Assessment StateCheck Check Physical State (Solid vs. Liquid/Soln) Start->StateCheck SolidPath Handling Solid (Weighing/Transfer) StateCheck->SolidPath Solid LiquidPath Handling Liquid/Solution (Reaction/Extraction) StateCheck->LiquidPath Liquid/Solvent StandardPPE Standard PPE: Double Nitrile + Goggles + Fume Hood SolidPath->StandardPPE GloveCheck Glove Selection: Double Nitrile Sufficient? LiquidPath->GloveCheck GloveCheck->StandardPPE Short Contact (<5 min) EnhancedPPE Enhanced PPE: Laminate Liner + Nitrile Outer + Face Shield GloveCheck->EnhancedPPE Prolonged Contact (>15 min) Proceed PROCEED WITH CAUTION StandardPPE->Proceed EnhancedPPE->Proceed

Figure 1: PPE Decision Logic for Fluorinated Acid Handling. Note the escalation to laminate gloves for prolonged liquid contact due to permeation risks.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: this compound is typically a low-melting solid or liquid.[1][2] If solid, electrostatic charging is a risk.[2]

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a localized powder containment hood.[1][2]

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is flighty.[1][2] Fluorinated solids often carry significant static charge, leading to aerosolization.[1][2]

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of fluorinated residues.[1][2]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant), then dispose of the towel as solid hazardous waste.[1][2]

Protocol B: Synthesis & Reaction (Liquid/Solution)

Context: In solution (e.g., DCM, THF), the solvent acts as a carrier, potentially accelerating skin absorption.[1][2]

  • Double Glove Technique:

    • Donning: Put on the first pair of nitrile gloves (check for pinholes).[1][2] Pull the cuff of the lab coat over this glove. Put on the second pair (extended cuff) over the lab coat cuff.[1][2]

    • Why? This creates a tortuous path, preventing liquid from running down the wrist and under the glove.

  • Sash Management: Keep the fume hood sash as low as possible (below chin level) to act as a physical splash guard.[1][2]

  • Quenching: When neutralizing reactions containing this acid, use a mild base (Sodium Bicarbonate) initially.[1][2] Evolution of

    
     may be vigorous; add slowly to prevent "volcano" effects that could spray the corrosive mixture.[1][2]
    
Protocol C: Spill Response (Immediate Action)
VolumeResponse
Minor (< 5 mL/g) 1. Alert nearby personnel.2. Cover with sodium bicarbonate or spill pads.3.[1][2] Wipe with acetone, then soap/water.4.[1][2] Double-bag waste as "Fluorinated Organic".[1][2]
Major (> 10 mL/g) 1. Evacuate the immediate area.2. Don Silver Shield/Laminate gloves and apron.3.[1][2] Dike the spill with absorbent pillows.4.[1][2] Neutralize carefully.5. Collect as hazardous waste.[1][2]

Disposal & Environmental Stewardship (PFAS Compliance)

Critical Warning: This compound contains a perfluoroalkyl moiety (


).[1][2] It falls under the broad classification of PFAS (Per- and Polyfluoroalkyl Substances).[1][2][3][4][5]
  • Destruction Requirement: The Carbon-Fluorine bond is the strongest in organic chemistry (

    
    ).[1][2] Standard thermal treatment is insufficient.[1][2]
    
  • Waste Stream:

    • Do NOT mix with standard "Organic Solvents" if your facility sends those for fuel blending/energy recovery (cement kilns often do not reach temps high enough for PFAS destruction).[1][2]

    • Segregate: Label the waste specifically as "Fluorinated Organic Acid - PFAS Content." [1][2]

    • Disposal Method: Must be sent to a facility capable of High-Temperature Incineration (>1100°C) with rapid quenching to prevent HF formation.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Perfluoropentanoic acid Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Incineration to Manage PFAS Waste Streams. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.